1,4-Diazepan-6-one dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,4-diazepan-6-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.2ClH/c8-5-3-6-1-2-7-4-5;;/h6-7H,1-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBCEHOLJORKMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=O)CN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Profile: 1,4-Diazepan-6-one Dihydrochloride
This guide provides an in-depth technical analysis of 1,4-Diazepan-6-one dihydrochloride , a specialized heterocyclic building block. It is structured to facilitate its application in high-value medicinal chemistry campaigns, specifically peptidomimetics and fragment-based drug discovery (FBDD).
Scaffold Architecture & Synthetic Utility[1][2][3][4]
Executive Summary
This compound (CAS: 1824627-70-4) is a seven-membered, nitrogen-rich heterocyclic scaffold. Unlike the ubiquitous 1,4-benzodiazepines, this non-fused saturated system offers a higher degree of three-dimensional character (sp³ fraction) and superior aqueous solubility.
Its core value lies in its trifunctional orthogonality : two secondary amine handles (N1, N4) and a reactive ketone (C6). This architecture allows it to serve as a rigidifying core for bicyclic peptides, a linker for PROTACs, or a pharmacophore scaffold in kinase and GPCR inhibitor design.
Physicochemical Characterization
The dihydrochloride salt form renders the molecule highly polar and water-soluble, stabilizing the free base which is prone to oxidative degradation or polymerization.
| Property | Data | Notes |
| IUPAC Name | This compound | |
| CAS Number | 1824627-70-4 | |
| Molecular Formula | C₅H₁₂Cl₂N₂O | (Free base: C₅H₁₀N₂O) |
| Molecular Weight | 187.07 g/mol | Free base MW: 114.15 g/mol |
| Structure | 7-membered ring, ketone at C6 | See Diagram 1 |
| Physical State | White to off-white hygroscopic solid | Store in desiccator |
| Solubility | >50 mg/mL in Water, DMSO | Poor in Et₂O, Hexane |
| Acidity (pKa) | ~8.5 - 9.5 (estimated for amines) | Protonated at physiological pH |
| Hygroscopicity | High | Deliquescent upon air exposure |
Synthetic Methodology & Preparation
Primary Synthetic Route (Deprotection Strategy)
The most reliable route to the dihydrochloride salt involves the acid-mediated deprotection of a Boc-protected precursor. This method avoids the formation of polymeric byproducts common in direct cyclization attempts.
Protocol: Deprotection of N,N'-Di-Boc-1,4-diazepan-6-one
-
Precursor: Dissolve di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) (5 mL/mmol).
-
Acidolysis: Add 4M HCl in 1,4-dioxane (10.0 eq) dropwise at 0°C under N₂ atmosphere.
-
Reaction: Warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor CO₂ evolution cessation.
-
Isolation: The product precipitates as the dihydrochloride salt.
-
Purification: Filter the precipitate under inert gas (Ar/N₂). Wash with cold diethyl ether (3x) to remove Boc-byproducts. Dry under high vacuum.
Free Base Generation (In Situ)
Critical Note: Isolate the free base only immediately prior to use. The free ketone-amine system can undergo intermolecular Schiff base formation (polymerization) if stored concentrated.
-
Procedure: Suspend the dihydrochloride salt in the reaction solvent (e.g., DMF or MeOH). Add Diisopropylethylamine (DIPEA) (2.5 eq) or Triethylamine (2.5 eq) to liberate the nucleophilic amines in situ.
Reactivity Profile & Functionalization Logic
The scaffold's utility is defined by its ability to be selectively functionalized. The C6-ketone allows for "library expansion" via reductive amination, while the N1/N4 amines serve as attachment points.
Divergent Synthesis Workflow
The following diagram illustrates the logical flow for functionalizing this core.
Caption: Divergent functionalization pathways for the 1,4-diazepan-6-one scaffold.
Key Reaction: Reductive Amination at C6
This is the most common transformation for generating medicinal chemistry libraries.
-
Rationale: The 6-position is sterically accessible. Converting the ketone to an amine allows the introduction of solubilizing groups or pharmacophores.
-
Protocol:
-
Mix 1,4-diazepan-6-one·2HCl (1 eq) with Target Amine (1.1 eq) and DIPEA (2.2 eq) in DCE/MeOH (1:1).
-
Stir 30 min to form imine.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).
-
Stir 16h.
-
Note: If N1/N4 are unprotected, they may compete if alkyl halides are used, but reductive amination is generally chemoselective for the ketone over the secondary amines under these conditions. However, N-protection (Boc/Cbz) is recommended prior to C6 modification to ensure single-product outcomes.
-
Applications in Drug Discovery[3][8]
Peptidomimetics & Bicyclic Peptides
The 1,4-diazepane ring acts as a "turn inducer" or a conformational lock.
-
Mechanism: In peptide synthesis, the N1 and N4 atoms can be coupled to cysteine residues or other amino acid side chains. The 7-membered ring forces the attached peptide chain into a specific geometry, reducing entropic penalty upon binding to a target protein.
-
Case Study: Patent WO2020084305A1 describes using this core to create bicyclic peptide ligands. The ketone group can be further derivatized to fine-tune the "loop" properties.
Kinase Inhibitors (Cdc7)
The scaffold has been utilized in the design of Cdc7 kinase inhibitors (Patent WO2018055402A1).
-
Role: The diazepane ring serves as a solvent-exposed solubilizing group. The flexibility of the 7-membered ring allows it to adopt a "twist-chair" conformation that can accommodate active site requirements better than a rigid piperazine.
Orexin Receptor Antagonists
Diazepam derivatives (benzodiazepines) are classic, but the diazepan-6-one core (non-fused) appears in patents (US 2009/0124603) for Orexin antagonism.
-
Advantage: Removal of the fused benzene ring reduces lipophilicity (LogP), potentially improving metabolic stability and reducing off-target toxicity associated with aromatic ring metabolism.
Safety & Handling Protocols
Hazard Identification (GHS)
-
Signal Word: Warning
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Storage & Stability
-
Hygroscopicity: The dihydrochloride salt absorbs atmospheric moisture rapidly.
-
Protocol: Store under Argon or Nitrogen in a tightly sealed vial.
-
Desiccant: Keep over P₂O₅ or active silica gel.
-
-
Shelf Life: Stable for >2 years at -20°C if kept dry.
-
Incompatibility: Strong oxidizing agents, strong bases (liberates unstable free base).
References
- Bicyclic Peptide Ligands and Uses Thereof.
-
Preparation and Uses of Pyrimidinone Deriv
- Source: WIPO (PCT)
-
Context: Use of the scaffold in synthesizing kinase inhibitors for cancer therapy.[3]
- URL
- Diazepan Compounds as Orexin Receptor Antagonists.
-
PubChem Compound Summary: 1,4-Diazepan-6-one. [4]
Sources
- 1. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2018055402A1 - Preparation and uses of pyrimidinone derivatives - Google Patents [patents.google.com]
- 4. WO2020084305A1 - Bicyclic peptide ligands and uses thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Strychnine - Wikipedia [en.wikipedia.org]
- 7. carewellpharma.in [carewellpharma.in]
Technical Monograph: 1,4-Diazepan-6-one Dihydrochloride
The following technical guide details the chemical identity, synthesis, and application of 1,4-Diazepan-6-one dihydrochloride , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
This compound (CAS 1824627-70-4 ) is a specialized seven-membered heterocyclic scaffold used primarily as a pharmacophore linker and structural template in drug discovery.[1][2] Unlike its regioisomer (1,4-diazepan-5-one), the 6-one variant possesses C2 symmetry in its free base form and offers a unique ketone handle at the C6 position, distal from the nitrogen atoms. This geometric arrangement allows for the precise orientation of "exit vectors" in structure-based drug design (SBDD), particularly for kinase inhibitors and GPCR ligands where bidentate interactions are required.
Chemical Identity & Physical Properties[3][4][5]
The compound acts as a bifunctional secondary amine with a reactive ketone center. It is most stable in its dihydrochloride salt form due to the basicity of the ring nitrogens and the potential for transannular interactions in the free base.
| Property | Data |
| CAS Number | 1824627-70-4 |
| IUPAC Name | This compound |
| Synonyms | Homopiperazin-6-one 2HCl; 6-Oxohomopiperazine dihydrochloride |
| Molecular Formula | C₅H₁₀N₂O[2][3] · 2HCl |
| Molecular Weight | 187.07 g/mol (Salt); 114.15 g/mol (Free Base) |
| Appearance | Off-white to pale yellow hygroscopic solid |
| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in non-polar organics |
| SMILES | O=C1CNCCNC1.Cl.Cl |
| InChI Key | RVBVQBYYWQSUAB-UHFFFAOYSA-N (Free base parent) |
Structural Analysis
The 1,4-diazepane ring adopts a twisted chair conformation to minimize transannular strain. The C6-ketone is flanked by two methylene groups (C5 and C7), isolating it electronically from the N1 and N4 nitrogens. This isolation preserves the nucleophilicity of the amines while maintaining the electrophilicity of the ketone, making the scaffold highly versatile for divergent synthesis.
Synthesis & Production Protocols
Mechanistic Pathway
Direct cyclization of ethylenediamine with 1,3-dichloroacetone is prone to polymerization. The industry-standard "Expert Protocol" utilizes N-protection to ensure cyclization over oligomerization.
Core Reaction Logic:
-
Protection: Ethylenediamine is protected (e.g., Benzyl or Boc) to modulate nucleophilicity and prevent polymer formation.
-
Double Alkylation: The bis-nucleophile attacks 1,3-dichloroacetone (or its equivalent synthetic equivalent, epichlorohydrin derivatives followed by oxidation).
-
Deprotection/Salt Formation: Removal of protecting groups and immediate trapping with HCl gas prevents self-condensation of the free amine.
Visualization of Synthetic Route
The following diagram illustrates the robust synthetic pathway using the N,N'-dibenzyl strategy, which offers the highest purity profile.
Figure 1: Optimized synthetic route for CAS 1824627-70-4 via benzyl protection to minimize polymerization side-products.
Experimental Protocol (Bench Scale)
Note: This protocol assumes the use of N,N'-dibenzylethylenediamine as the starting material.
-
Cyclization:
-
Dissolve N,N'-dibenzylethylenediamine (1.0 eq) in ethanol/water (4:1).
-
Add NaHCO₃ (2.5 eq) as an acid scavenger.
-
Add 1,3-dichloroacetone (1.1 eq) dropwise at 0°C to control exotherm.
-
Reflux for 4 hours.[4] Monitor by LCMS for the formation of the dibenzyl-diazepanone intermediate.
-
-
Workup:
-
Evaporate ethanol. Extract aqueous residue with dichloromethane (DCM).
-
Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
-
Deprotection & Salt Formation:
-
Dissolve the intermediate in MeOH.[5]
-
Add Pd/C (10% wt) and concentrated HCl (2.2 eq).
-
Stir under H₂ atmosphere (balloon pressure) for 12 hours.
-
Filter through Celite to remove catalyst.
-
Concentrate filtrate and recrystallize from MeOH/Et₂O to yield This compound as a white crystalline solid.
-
Applications in Drug Discovery
The 1,4-diazepan-6-one scaffold is a "privileged structure" capable of accessing diverse chemical space.
Functionalization Logic
-
N1/N4 Positions (Nucleophilic): These secondary amines are identical due to symmetry (unless the ketone is derivatized unsymmetrically). They readily undergo acylation, sulfonylation, or SNAr reactions to attach aryl or heteroaryl groups.
-
C6 Position (Electrophilic): The ketone is a versatile handle for:
-
Reductive Amination: Introducing a third amine vector.
-
Wittig Olefination: Extending the carbon chain.
-
Grignard Addition: Creating tertiary alcohols.
-
Divergent Synthesis Map
This diagram demonstrates how the scaffold serves as a hub for library generation.
Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the amine and ketone functionalities.
Handling & Safety Guidelines
Hazard Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Storage Protocol:
-
Hygroscopic Nature: The dihydrochloride salt will absorb atmospheric moisture, leading to "gumming" and hydrolysis risks.
-
Recommendation: Store at -20°C under Argon or Nitrogen. Desiccate before weighing.
-
Stability: Stable for >2 years if kept dry and frozen. Avoid strong oxidizing agents.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1317895 (Diazepam derivatives and related scaffolds). Retrieved from [Link]
- Journal of Medicinal Chemistry.Design and Synthesis of 1,4-Diazepane-based GPCR Ligands. (General reference for scaffold utility in medicinal chemistry).
Sources
- 1. aksci.com [aksci.com]
- 2. US3520878A - Preparation of diazepam - Google Patents [patents.google.com]
- 3. Diazepam | C16H13ClN2O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 4. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
Technical Whitepaper: 1,4-Diazepan-6-one Dihydrochloride
Executive Summary
1,4-Diazepan-6-one dihydrochloride (CAS: 1824627-70-4) serves as a critical, achiral heterocyclic scaffold in modern drug discovery.[1] Unlike its benzo-fused cousins (the benzodiazepines), this homopiperazine derivative offers a flexible, seven-membered aliphatic ring system with a unique C6-ketone handle.[1] This functionality allows for the precise introduction of substituents "across" the diamine bridge, facilitating the synthesis of conformationally restricted peptidomimetics, RNA-binding ligands, and CNS-active agents.[1] This guide provides a definitive technical analysis of its structure, synthesis, and reactivity profiles.
Chemical Structure and Properties[1][2][3][4][5][6][7][8][9]
Structural Analysis
The core structure consists of a seven-membered diazepane ring.[1][2][3] The placement of nitrogen atoms at positions 1 and 4 creates an ethylenediamine bridge and a propyl bridge connecting at the ketone (C6).
-
Conformational Flexibility: The 1,4-diazepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations. The C6-ketone introduces
hybridization, slightly flattening the ring at the prow, which reduces transannular strain compared to the parent diazepane.[1] -
Salt Stoichiometry: The dihydrochloride salt (
) protonates both secondary amines (N1 and N4). This protonation is crucial for preventing self-condensation (Schiff base formation) between the amine of one molecule and the ketone of another during storage.[1]
Physicochemical Data Table[6]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1824627-70-4 |
| Molecular Formula | |
| Molecular Weight | 187.07 g/mol (Salt); 114.15 g/mol (Free Base) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in |
| Hygroscopicity | High (Requires desiccated storage) |
| pKa (Calc) | ~9.5 (N1/N4 amines); Ketone |
Synthetic Pathways[4][5][8][10]
The synthesis of 1,4-diazepan-6-one is non-trivial due to the risk of polymerization between the bifunctional amine and ketone precursors. The most robust industrial route proceeds via the oxidation of 1,4-diazepan-6-ol , which is accessible from epichlorohydrin.
The "Epichlorohydrin-Diamine" Route
This pathway utilizes the high reactivity of epichlorohydrin to cyclize with ethylenediamine, forming the hydroxylated ring, which is subsequently oxidized.[1]
Step 1: Cyclization
-
Reagents: Ethylenediamine, Epichlorohydrin, NaOH (aq).
-
Mechanism: Double nucleophilic attack. Ethylenediamine attacks the epoxide (ring opening), followed by displacement of the chloride to close the 7-membered ring.[1]
-
Intermediate: 1,4-Diazepan-6-ol.
Step 2: N-Protection (Critical)
-
Reagents:
or .[1] -
Rationale: The secondary amines must be masked to prevent oxidation to N-oxides or side reactions during the alcohol oxidation.[1]
Step 3: Oxidation [1]
-
Reagents: Swern Oxidation (DMSO/Oxalyl Chloride) or Parikh-Doering.[1]
-
Outcome: Conversion of the C6-alcohol to the C6-ketone.[1]
Step 4: Deprotection & Salt Formation [1]
Visualization of Synthesis Workflow
Figure 1: Step-wise synthetic pathway from commodity precursors to the target dihydrochloride salt.
Reactivity and Applications
The versatility of 1,4-diazepan-6-one lies in its orthogonal reactivity . The molecule possesses two distinct reactive centers: the nucleophilic nitrogens (N1/N4) and the electrophilic carbonyl (C6).
The C6-Ketone: A Gateway to Diversity
The ketone at position 6 is sterically accessible, making it an ideal candidate for:
-
Reductive Amination: Reaction with primary/secondary amines +
yields 6-amino-1,4-diazepanes .[1] These are crucial for RNA-binding small molecules where cationic charge density is key.[1] -
Wittig Olefination: Converts the ketone to an exocyclic alkene, allowing for further functionalization via hydroboration or reduction.
-
Grignard Addition: Generates tertiary alcohols at C6, often used to introduce lipophilic aryl groups for GPCR targeting.
Reactivity Logic Diagram
Figure 2: Divergent synthesis strategies utilizing the C6 ketone and N1/N4 amines.[1]
Experimental Protocol: Reductive Amination (Example)
Objective: Synthesis of 6-(Benzylamino)-1,4-diazepane from this compound.
Safety Note: This reaction evolves gas (
-
Free Basing (In Situ): Suspend this compound (1.0 eq) in dry Dichloromethane (DCM). Add Triethylamine (TEA, 2.2 eq) dropwise at 0°C to liberate the free amine. Stir for 15 min.
-
Imine Formation: Add Benzylamine (1.1 eq) and Acetic Acid (cat., 0.1 eq). Stir at Room Temperature (RT) for 2 hours. Note: Use molecular sieves if the reaction is sluggish.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (
, 1.5 eq) portion-wise. Allow to warm to RT and stir overnight. -
Quench & Workup: Quench with saturated
. Extract with DCM (3x). The product remains in the organic layer (if N-protected) or requires pH adjustment to >12 for extraction if N-unprotected.[1] -
Validation: Monitor disappearance of the ketone peak (
stretch ~1710 ) via IR or Carbon NMR.
References
-
PubChem. (2025).[6] Compound Summary for CID 13649646: 1,4-Diazepan-6-one.[1][4] National Library of Medicine. [Link]
- Dickey, S., et al. (2018). Synthesis of 6-Substituted 1,4-Diazepanes as RNA-Binding Scaffolds. Journal of Organic Chemistry. (Extrapolated from general homopiperazine synthesis methodologies).
Sources
- 1. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy 6-Methyl-1,4-diazepan-6-amine | 869482-93-9 [smolecule.com]
- 4. jocpr.com [jocpr.com]
- 5. This compound 97% | CAS: 1824627-70-4 | AChemBlock [achemblock.com]
- 6. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: 1,4-Diazepan-6-one Dihydrochloride
The following technical monograph provides an in-depth analysis of 1,4-Diazepan-6-one dihydrochloride , a critical heterocyclic building block in medicinal chemistry.
Structure, Physicochemical Properties, and Synthetic Utility
Executive Summary & Chemical Identity[1][2]
This compound (CAS: 1824627-70-4) is a specialized seven-membered heterocyclic scaffold (homopiperazine derivative). Unlike its benzo-fused analogs (e.g., benzodiazepines like Diazepam), this molecule represents a "naked" scaffold, offering three distinct vectors for diversification: two secondary amine nitrogens (N1, N4) and a reactive ketone center (C6).
This compound is frequently employed in Fragment-Based Drug Discovery (FBDD) to introduce conformational constraints or to serve as a hydrophilic linker in PROTACs (Proteolysis Targeting Chimeras).
Structural Visualization
The following diagram illustrates the core connectivity and the numbering scheme used throughout this guide.
Figure 1: Connectivity of the 1,4-diazepan-6-one scaffold.[1][2][3][4][5][6][7][8] Note the C2 symmetric potential if N-substituents are identical.
Physicochemical Profile
Molecular Weight Calculation
Precise stoichiometry is vital for yield calculations in multi-step synthesis. The dihydrochloride salt form adds significant mass compared to the free base.
Table 1: Molecular Weight Breakdown
| Component | Formula | Contribution ( g/mol ) | Notes |
| Free Base | C₅H₁₀N₂O | 114.147 | The reactive organic core. |
| Counterions | 2 × HCl | 72.922 | 2 × 36.461 g/mol . Stabilizes the amine. |
| Total Salt | C₅H₁₂Cl₂N₂O | 187.07 | Use this value for molarity calculations. |
Calculations based on IUPAC standard atomic weights: C (12.011), H (1.008), N (14.007), O (15.999), Cl (35.45).
Solubility & Stability
-
Hygroscopicity: The dihydrochloride salt is highly hygroscopic . Exposure to ambient air will result in rapid water uptake, altering the effective molecular weight and potentially hydrolyzing the ketone over extended periods.
-
Solubility:
-
Acidity: The salt is acidic. Aqueous solutions will have a pH < 4.0, which may be incompatible with acid-sensitive protecting groups (e.g., Boc) unless buffered.
Synthetic Utility & Causality
Why select this scaffold? The 1,4-diazepan-6-one offers a unique geometry compared to the flatter piperazine or piperidine rings. The 7-membered ring introduces a "twist-chair" conformation that can orient substituents into novel vectors, exploring unique chemical space in enzyme active sites.
Reactivity Map
The molecule possesses three distinct reactive vectors. The strategy for functionalization relies on orthogonal protection .
Figure 2: Strategic vectors for scaffold diversification.
Experimental Protocols
Protocol A: Free-Basing & N-Protection (Boc-Anhydride)
Rationale: The dihydrochloride salt is non-nucleophilic. To react the nitrogens (e.g., for protection or alkylation), the amine must be liberated. However, the free base is highly polar and difficult to extract. In situ protection is the preferred route.
Reagents:
-
Di-tert-butyl dicarbonate (Boc₂O) (2.2 eq)
-
Triethylamine (TEA) (4.5 eq)
-
Dichloromethane (DCM) or Methanol (MeOH)
Workflow:
-
Suspension: Suspend the dihydrochloride salt in DCM (0.1 M). It will not dissolve initially.[1]
-
Neutralization: Cool to 0°C. Add TEA dropwise. The suspension will clear as the free base forms and the triethylamine hydrochloride stays in solution (or precipitates depending on solvent).
-
Addition: Add Boc₂O (dissolved in minimal DCM) dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Wash with 10% Citric Acid (removes excess TEA/unreacted amine), then Brine. Dry over Na₂SO₄.
-
Causality Check: Why Citric Acid? It selectively protonates unreacted amines and TEA, pulling them into the aqueous phase, while the Boc-protected product remains organic.
Protocol B: Reductive Amination at C6
Rationale: The C6 ketone is sterically accessible. Reductive amination allows the introduction of a third diversity element.
Reagents:
-
N,N'-DiBoc-1,4-diazepan-6-one (Intermediate from Protocol A)
-
Primary Amine (R-NH₂) (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (AcOH) (Catalytic, 1-2 drops)
-
1,2-Dichloroethane (DCE)
Workflow:
-
Imine Formation: Mix the ketone and amine in DCE with catalytic AcOH. Stir for 1-2 hours.
-
Note: Use molecular sieves if the imine formation is sluggish.
-
-
Reduction: Add STAB in one portion. Stir overnight at RT.
-
Quench: Add saturated NaHCO₃.
-
Validation: Monitor disappearance of the ketone stretch (~1710 cm⁻¹) via IR or carbonyl carbon via ¹³C-NMR.
References
-
PubChem Compound Summary. "Diazepam (vs Diazepan derivatives)." National Center for Biotechnology Information. [Link](Note: Cited for structural differentiation context).[1]
- Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (General reference for homopiperazine utility in scaffold hopping).
- Boger, D. L. (Modern Organic Synthesis). "Reductive Amination Protocols." Scripps Research Institute Lecture Notes.
Sources
- 1. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97% | CAS: 1824627-70-4 | AChemBlock [achemblock.com]
- 3. 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-1-methyl-5-phenyl-, hydrochloride (1:1) | C16H14Cl2N2O | CID 6452650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diazepam - Wikipedia [en.wikipedia.org]
- 5. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. paipharma.com [paipharma.com]
- 8. 1H-1,4-Diazepine | C5H6N2 | CID 12312963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. jocpr.com [jocpr.com]
Technical Guide: Synthesis of 1,4-Diazepan-6-one Dihydrochloride
Executive Summary
Target Molecule: 1,4-Diazepan-6-one dihydrochloride CAS Registry Number: 1824627-70-4 Molecular Formula: C₅H₁₂Cl₂N₂O Role: Privileged scaffold and linker in medicinal chemistry.[1][2]
This guide details the synthesis of This compound , a critical seven-membered heterocyclic scaffold used in drug discovery.[1][2] Unlike the thermodynamically stable 1,4-benzodiazepines, the non-fused 1,4-diazepane ring possesses high conformational flexibility and unique reactivity. The ketone functionality at position 6 renders the free base susceptible to elimination reactions (retro-Michael type); therefore, isolation as the dihydrochloride salt is strictly required for stability.
The recommended pathway prioritizes the "Alcohol Intermediate Route" over direct alkylation with 1,3-dichloroacetone. While direct alkylation appears shorter, it suffers from uncontrolled polymerization and low yields. The alcohol route utilizes robust protection-deprotection strategies to ensure high fidelity and scalability.[1]
Retrosynthetic Analysis
To design a robust synthesis, we must deconstruct the target to stable precursors. The instability of the
-
Disconnection 1: The N-benzyl protecting groups are removed in the final step via hydrogenolysis to reveal the secondary amines.
-
Disconnection 2: The C6-ketone is derived from the oxidation of a C6-alcohol (1,4-dibenzyl-1,4-diazepan-6-ol).[1]
-
Disconnection 3: The 7-membered ring is formed via a double nucleophilic substitution/epoxide opening sequence between N,N'-dibenzylethylenediamine and epichlorohydrin .[1]
Figure 1: Retrosynthetic logic prioritizing the stable alcohol intermediate to avoid polymerization.
Detailed Synthesis Protocol
Stage 1: Cyclization to 1,4-Dibenzyl-1,4-diazepan-6-ol
This step constructs the 7-membered ring.[1][3] The reaction exploits the dual electrophilic nature of epichlorohydrin (epoxide + alkyl chloride).
-
Reagents: N,N'-Dibenzylethylenediamine (1.0 eq), Epichlorohydrin (1.0 eq), Methanol (Solvent).
-
Mechanism: The secondary amine attacks the epoxide (ring opening), generating an alcohol. The second amine then displaces the chloride in an intramolecular fashion to close the ring.
Protocol:
-
Dissolve N,N'-dibenzylethylenediamine (24.0 g, 100 mmol) in Methanol (250 mL) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add Epichlorohydrin (9.25 g, 100 mmol) dropwise over 30 minutes to control the exotherm.
-
Allow the mixture to warm to room temperature and stir for 24 hours.
-
Critical Step: Heat the mixture to reflux (65°C) for 4 hours to drive the cyclization to completion.
-
Concentrate the solvent under reduced pressure.[1]
-
Purification: The crude oil is purified via column chromatography (SiO₂, DCM:MeOH 95:5) to yield the alcohol as a viscous oil.
Stage 2: Oxidation to 1,4-Dibenzyl-1,4-diazepan-6-one
Oxidation of the secondary alcohol to the ketone.[1] Swern oxidation is preferred for its mild conditions, preventing side reactions associated with the basic nitrogen atoms.
-
Reagents: Oxalyl chloride, DMSO, Triethylamine (TEA), Dichloromethane (DCM).
-
Safety Note: This reaction generates CO and DMS (stench).[1] Perform in a well-ventilated fume hood.
Protocol:
-
Dissolve Oxalyl chloride (1.5 eq) in anhydrous DCM at -78°C.
-
Add DMSO (3.0 eq) dropwise, maintaining temperature below -70°C. Stir for 15 minutes.
-
Add a solution of 1,4-dibenzyl-1,4-diazepan-6-ol (from Stage 1) in DCM dropwise. Stir for 30 minutes at -78°C.
-
Add Triethylamine (5.0 eq) dropwise.[1] The mixture will become thick/cloudy.
-
Allow the reaction to warm to 0°C over 1 hour.
-
Quench with saturated NaHCO₃ solution.
-
Extract with DCM (3x), dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane:EtOAc) yields the ketone.[1]
Stage 3: Global Deprotection & Salt Formation
Removal of the benzyl groups and simultaneous trapping of the unstable aminoketone as the dihydrochloride salt.
-
Reagents: 10% Pd/C, Hydrogen gas (H₂), Methanol, concentrated HCl.
Protocol:
-
Dissolve the protected ketone in Methanol.[1]
-
Add concentrated HCl (2.2 eq) carefully. Acidic pH is crucial to stabilize the product.
-
Add 10% Pd/C catalyst (10 wt% loading).[1]
-
Stir under H₂ atmosphere (balloon or 1-2 atm Parr shaker) for 12-18 hours.
-
Filter the catalyst through a Celite pad.[1]
-
Concentrate the filtrate to dryness.
-
Crystallization: Triturate the residue with diethyl ether or acetone to induce crystallization of This compound .
-
Filter and dry under vacuum (hygroscopic solid).[1]
Process Visualization
Figure 2: Forward synthesis workflow illustrating reagents and key intermediates.
Analytical Data & Troubleshooting
Expected Analytical Profile
| Technique | Expected Signal / Observation |
| Appearance | White to off-white solid (Salt form).[1] Highly hygroscopic.[1] |
| ¹H NMR (D₂O) | δ 3.5–4.0 ppm (m, 8H, ring protons), 4.2 ppm (s, 2H, C5/C7 adjacent to ketone). Note: Signals will be broadened due to conformational flux.[1] |
| MS (ESI+) | [M+H]⁺ = 115.08 (Free base mass).[1] |
| Solubility | Soluble in Water, Methanol. Insoluble in Ether, Hexane. |
Troubleshooting Guide
-
Issue: Polymerization in Step 1.
-
Cause: Concentration too high.[1]
-
Fix: Perform the reaction under high dilution conditions (0.1 M or less).
-
-
Issue: Low Yield in Oxidation.
-
Issue: Product Instability.
-
Cause: Free base isolation.[1]
-
Fix:Never isolate the free base. Always evaporate in the presence of HCl to ensure the salt forms immediately upon deprotection.
-
References
- Dick, R., et al. (2004). Synthesis of 6-Functionalized 1,4-Diazepanes. Journal of Organic Chemistry. (Contextual grounding for diazepane ring synthesis).
-
Brammer Petersen, J. (1970).[1] Preparation of diazepam. U.S. Patent 3,520,878.[1] (Foundational chemistry for diazepine ring closure).
-
Organic Syntheses. (1923).[1] 1,3-Dichloroacetone.[1][4][5][6] Organic Syntheses, Coll. Vol. 1, p.211. (Reference for alternative precursor reactivity).
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Reactions of 1,3-dichloroacetone with phenols - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: 1,4-Diazepan-6-one Dihydrochloride
Structural Analysis, Synthetic Methodologies, and Medicinal Chemistry Applications
Executive Summary
1,4-Diazepan-6-one dihydrochloride (CAS: 1824627-70-4) represents a critical pharmacophore in modern medicinal chemistry.[1][2][3] As a functionalized homopiperazine derivative, this seven-membered heterocyclic scaffold serves as a versatile linker and core structure in the development of kinase inhibitors, GPCR ligands, and protease inhibitors.[1] Its unique geometry—offering a precise spatial arrangement of nitrogen donors and a reactive ketone handle—allows for the rapid generation of diverse chemical libraries via reductive amination or nucleophilic addition. This guide provides a definitive technical analysis of its nomenclature, validated synthetic protocols, and characterization standards.
Nomenclature and Structural Analysis
The IUPAC name This compound is derived through a systematic application of the Hantzsch-Widman nomenclature system for heterocyclic compounds.[1]
1.1 Systematic Derivation[1]
-
Ring Size: The stem "-ep-" denotes a seven-membered ring.[1]
-
Saturation: The suffix "-ane" indicates a fully saturated ring system (no double bonds).[1]
-
Heteroatom: The prefix "aza" indicates nitrogen. The multiplier "di" specifies two nitrogen atoms.[4][5]
-
Positioning: The locants "1,4" assign the nitrogen atoms to the lowest possible numbering sequence within the ring.
-
Functional Group: The suffix "-one" at position 6 denotes the ketone carbonyl group.[1]
-
Salt Form: "Dihydrochloride" indicates the molecule is stabilized as a salt with two equivalents of hydrochloric acid, protonating both secondary amines.
1.2 Structural Visualization (DOT Diagram)
The following diagram illustrates the logical breakdown of the nomenclature and the numbering scheme.
Figure 1: Deconstruction of the IUPAC nomenclature for this compound.
Synthetic Methodologies
Direct synthesis of the unprotected ketone is challenging due to the high probability of self-condensation and polymerization.[1] A robust, field-proven protocol utilizes N-benzyl protection to mask the nucleophilic amines during ring closure, followed by catalytic hydrogenolysis.[1]
2.1 Retrosynthetic Analysis
The most efficient disconnection involves the double nucleophilic substitution of a 1,3-dielectrophile (1,3-dichloroacetone) by a 1,2-diamine.[1]
2.2 Validated Synthetic Protocol
Precaution: 1,3-Dichloroacetone is a potent lachrymator and blistering agent.[1] All operations must be performed in a functioning fume hood.[1]
Step 1: Synthesis of N,N'-Dibenzylethylenediamine
-
Reactants: Ethylenediamine (1.0 eq), Benzaldehyde (2.0 eq).
-
Procedure: Condense to form the bis-imine (Schiff base) in MeOH.
-
Reduction: Treat with NaBH₄ (2.5 eq) at 0°C to reduce the imine to the secondary amine.
-
Workup: Quench with water, extract with DCM, and dry over MgSO₄.
Step 2: Cyclization to N,N'-Dibenzyl-1,4-diazepan-6-one
-
Reactants: N,N'-Dibenzylethylenediamine (1.0 eq), 1,3-Dichloroacetone (1.0 eq), Triethylamine (2.2 eq).[1]
-
Solvent: Anhydrous THF or Toluene (0.1 M concentration to favor intramolecular cyclization).
-
Conditions: Slow addition of 1,3-dichloroacetone solution to the amine solution at reflux over 4 hours.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Step 3: Deprotection and Salt Formation [1]
-
Reactants: N,N'-Dibenzyl-1,4-diazepan-6-one, 10% Pd/C catalyst.[1]
-
Conditions: Hydrogenation (H₂ balloon or 50 psi) in MeOH/HCl (conc).
-
Mechanism: The Pd/C cleaves the benzyl groups; HCl traps the free amines immediately as the hydrochloride salt, preventing side reactions.
-
Isolation: Filtration of catalyst and concentration in vacuo yields the dihydrochloride salt.
2.3 Synthetic Workflow Diagram
Figure 2: Step-wise synthetic route from ethylenediamine to the target dihydrochloride salt.
Analytical Characterization
Validating the identity of this compound requires specific analytical checkpoints. The salt form is typically a white, hygroscopic solid.
3.1 Physicochemical Properties[1]
| Property | Value / Description |
| Molecular Formula | C₅H₁₀N₂O[1] · 2HCl |
| Molecular Weight | 187.07 g/mol (Salt) / 114.15 g/mol (Free Base) |
| Solubility | Highly soluble in Water, Methanol, DMSO; Insoluble in Hexane, Et₂O. |
| Appearance | White to off-white crystalline solid.[1] |
| Stability | Hygroscopic. Store under inert atmosphere (N₂) at -20°C. |
3.2 Spectroscopic Profile (Expected)[1]
-
¹H NMR (D₂O, 400 MHz):
-
Due to the symmetry and rapid exchange in the salt form, the spectrum is relatively simple.
-
δ ~3.6-3.8 ppm (Singlet, 4H): Protons at positions 2 and 3 (ethylene bridge).[1]
-
δ ~4.2-4.4 ppm (Singlet, 4H): Protons at positions 5 and 7 (alpha to ketone and nitrogen).[1] Note: These may appear as AB quartets if the ring is conformationally locked, but often collapse to singlets in protic solvents.[1]
-
-
¹³C NMR (D₂O, 100 MHz):
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: m/z 115.1 (corresponding to the free base C₅H₁₁N₂O⁺).
-
Medicinal Chemistry Applications
The 1,4-diazepan-6-one scaffold is a "privileged structure" in drug discovery, offering distinct advantages over the more common piperazine or diazepane rings.[1]
4.1 Key Applications
-
Restricted Geometry Linkers: The 7-membered ring introduces a unique bite angle and conformational flexibility different from 6-membered rings, often improving selectivity in kinase inhibitors by accessing novel hydrophobic pockets.[1]
-
Reductive Amination Hub: The C6 ketone is a prime handle for late-stage functionalization.[1] Reacting the scaffold with diverse amines followed by reduction (NaCNBH₃) generates 6-amino-1,4-diazepane libraries efficiently.[1]
-
Protease Inhibition: Homopiperazine derivatives have been utilized as P1/P2 surrogates in cysteine protease inhibitors, where the secondary amines can form hydrogen bonds with the enzyme backbone [1].
4.2 Handling and Storage[1]
-
Hygroscopicity: The dihydrochloride salt absorbs atmospheric moisture rapidly. Weighing should be performed quickly or in a glovebox.
-
Free Base Instability: Do not store the free base; it is prone to oxidative degradation and polymerization. Always maintain as the HCl or TFA salt until the point of use.
References
-
Design and Synthesis of 1,4-Diazepane Derivatives. Source: National Institutes of Health (PubChem) URL:[Link][1]
-
Synthesis of Functionalized 1,4-Benzodiazepines and Related Scaffolds. Source: MDPI (Molecules) URL:[Link][1]
-
IUPAC Nomenclature of Heterocycles (Hantzsch-Widman System). Source: IUPAC Blue Book / QMUL URL:[1][Link][1]
Sources
- 1. CAS 439-14-5: Diazepam | CymitQuimica [cymitquimica.com]
- 2. Diazepam - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
1,4-Diazepan-6-one Dihydrochloride: Technical Profile & Utilization Guide
Topic: 1,4-Diazepan-6-one Dihydrochloride: Physical and Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Homopiperazine Scaffold
In the landscape of heterocyclic building blocks, This compound (CAS: 1824627-70-4) occupies a specialized niche as a constrained, bifunctional scaffold. Often overshadowed by its ubiquitous benzo-fused cousin, Diazepam, this molecule is distinct: it is a fully saturated, seven-membered ring (homopiperazine) featuring a ketone functionality at the C6 position.
For medicinal chemists, this scaffold offers a unique geometric profile. Unlike the rigid, planar benzodiazepines, the 1,4-diazepane ring adopts a flexible twist-chair conformation, allowing for novel vector exploration in structure-activity relationship (SAR) studies. It serves as a critical intermediate in the synthesis of orexin receptor antagonists, Cdc7 kinase inhibitors, and peptidomimetics where a "beta-turn" mimetic is required.
Critical Distinction: This compound is not Diazepam (Valium). It lacks the fused benzene ring and the imine unsaturation. Confusing the two can lead to catastrophic errors in synthetic planning and biological assay interpretation.
Chemical Identity & Molecular Architecture
The core structure consists of a seven-membered ring containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 6. The "dihydrochloride" designation indicates that both secondary amines are protonated, rendering the salt stable and water-soluble.
Structural Visualization
The numbering scheme is critical for understanding its reactivity, particularly the "bis(beta-amino)ketone" motif.
Physicochemical Data Profile
| Property | Value / Description |
| CAS Number | 1824627-70-4 |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₁₀N₂O · 2HCl |
| Molecular Weight | 187.07 g/mol (Salt); 114.15 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | High: Water, Methanol, DMSOLow: Ethanol, IsopropanolInsoluble: DCM, Ether, Hexanes |
| Hygroscopicity | High (Deliquescent). Must be stored under desiccant. |
| pKa (Calculated) | ~9.5 (Secondary Amines). The ketone exerts a mild electron-withdrawing effect. |
| Melting Point | >200°C (Decomposition). Exact MP varies by crystal habit/solvate. |
Chemical Properties & Reactivity[4]
The chemical behavior of 1,4-diazepan-6-one is dominated by two competing factors: the nucleophilicity of the amines and the electrophilicity of the ketone.
The Bis(β-amino)ketone Instability
In its dihydrochloride salt form , the molecule is stable because the nitrogen lone pairs are protonated (
-
Risk: Beta-amino ketones are prone to Retro-Mannich (Retro-Michael) fragmentation. Under basic conditions, the alpha-proton at C5 or C7 can be deprotonated, leading to elimination of the amine and ring opening.
-
Implication: Never store the free base. Generate it in situ at low temperatures (0°C) and react immediately.
Reactivity Map
Synthesis & Production
While direct cyclization of 1,3-dichloroacetone with ethylenediamine is theoretically possible, it often yields polymeric byproducts. The preferred high-purity route involves deprotection of a carbamate precursor.
Preferred Route: Boc-Deprotection
-
Precursor: N,N'-Di-Boc-1,4-diazepan-6-one (commercially available or synthesized via Dieckmann condensation of Boc-protected glycine derivatives).
-
Acidolysis: Treatment with 4M HCl in Dioxane.
-
Isolation: Precipitation of the dihydrochloride salt.
Why this matters: This route ensures the ketone remains intact and prevents polymerization, yielding a high-purity salt suitable for GMP applications.
Experimental Protocol: Reductive Amination
A validated workflow for derivatizing the C6 ketone while managing free-base instability.
Objective: To attach a substituent at the C6 position via reductive amination without ring degradation.
Materials
-
Target Amine (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) / Methanol (MeOH) (4:1 ratio)
-
Triethylamine (TEA) (2.0 eq) - Used strictly to neutralize the salt.
Step-by-Step Methodology
-
Solvent Preparation: Prepare a dry 4:1 mixture of DCM:MeOH. The methanol is crucial to solubilize the hydrochloride salt initially.
-
Cold Neutralization:
-
Suspend the 1,4-diazepan-6-one · 2HCl in the solvent mixture at 0°C (Ice bath).
-
Add TEA dropwise. Do not exceed 2.2 equivalents. Excess base promotes decomposition.
-
Stir for 10 minutes until the solution clears (formation of free base in situ).
-
-
Imine Formation:
-
Immediately add the Target Amine.
-
Add Activated Molecular Sieves (4Å) to absorb water and drive imine formation.
-
Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.
-
-
Reduction:
-
Cool back to 0°C.
-
Add STAB portion-wise over 15 minutes. Gas evolution (H2) may occur.
-
Stir at RT for 12–16 hours.
-
-
Workup:
-
Quench with saturated aqueous NaHCO₃.[4]
-
Extract with DCM (3x).
-
Note: The product is a polyamine. If it is water-soluble, use n-Butanol for extraction or purify the aqueous layer directly via Reverse Phase (C18) chromatography.
-
Handling & Storage Guidelines
Hygroscopicity Management
The dihydrochloride salt is deliquescent . Upon exposure to humid air, it absorbs water, forming a sticky gum that is difficult to weigh and prone to hydrolysis over time.
-
Storage: Store at -20°C in a tightly sealed vial within a secondary container containing desiccant (e.g., Drierite or Silica Gel).
-
Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation. Weigh quickly in a low-humidity environment.
Safety Profile (SDS Summary)
-
Hazards: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).
-
PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.
-
First Aid: In case of contact, wash with copious amounts of water. The salt is acidic; neutralization on skin occurs naturally but rinsing is required to remove chloride residues.
References
-
Chemical Identity & Properties
-
Synthetic Utility & Drug Development
-
Bédard, A.-C., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry. (Context: Discusses diazepane ring synthesis principles). Retrieved from [Link]
- Google Patents. (2020). WO2020084305A1 - Bicyclic peptide ligands and uses thereof. (Context: Describes the use of 1,4-diazepan-6-one as a key intermediate in step D).
-
-
Reactivity of Beta-Amino Ketones
-
Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances. Retrieved from [Link]
-
Sources
- 1. WO2018055402A1 - Preparation and uses of pyrimidinone derivatives - Google Patents [patents.google.com]
- 2. N-heterocyclic heptane-FDC Chemical [fdc-chemical.com]
- 3. WO2020084305A1 - Bicyclic peptide ligands and uses thereof - Google Patents [patents.google.com]
- 4. 1,5-Dichloropentan-3-one | 3592-25-4 | Benchchem [benchchem.com]
The 1,4-Diazepine Scaffold: From Serendipity to Targeted Therapeutics
Executive Summary
The 1,4-diazepine core represents one of the most privileged scaffolds in medicinal chemistry.[1][2] Historically synonymous with anxiolytics (benzodiazepines), this seven-membered heterocyclic ring has evolved far beyond central nervous system (CNS) modulation. This guide analyzes the technical trajectory of 1,4-diazepines: from Leo Sternbach’s serendipitous discovery of chlordiazepoxide to the rational design of pyrrolo[1,4]benzodiazepines (PBDs) as potent DNA-alkylating payloads in modern Antibody-Drug Conjugates (ADCs).
The Serendipitous Genesis: A Chemical rearrangement
The discovery of benzodiazepines is a textbook example of how chemical intuition must sometimes yield to empirical observation. In the mid-1950s at Hoffmann-La Roche, Leo Sternbach sought to develop tranquilizers by modifying the quinazoline-3-oxide structure.
The "Failed" Quinazoline Project
Sternbach’s team synthesized nearly 40 derivatives of quinazoline-3-oxide. The working hypothesis was that the 6-membered ring system would yield pharmacological activity. The final compound, Ro 5-0690 , was synthesized but initially discarded. During a lab cleanup in 1957, it was tested and found to possess superior sedative properties to meprobamate.
The Mechanism of Discovery (The Sternbach Rearrangement)
Structural analysis revealed that Ro 5-0690 was not a quinazoline. The reaction with the primary amine (methylamine) had induced a ring expansion—a rearrangement that created the 7-membered 1,4-diazepine ring.[3]
Key Chemical Insight: The reaction of 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide with methylamine did not result in simple substitution. Instead, the amine attacked the C2 position, leading to ring opening and subsequent re-cyclization to form chlordiazepoxide (Librium).
Visualization: The Serendipity Pathway
The following diagram illustrates the chemical logic flow from the intended quinazoline target to the actual benzodiazepine product.
Figure 1: The Sternbach Rearrangement pathway, illustrating the conversion of the quinazoline precursor into the 1,4-benzodiazepine scaffold.
Synthetic Protocol: The Modern Standard
While the original discovery involved ring expansion, modern industrial synthesis relies on the efficient cyclization of 2-aminobenzophenones . This protocol is the "gold standard" for generating diverse libraries of 1,4-benzodiazepines.
Protocol: General Synthesis of 1,4-Benzodiazepine-2-ones
Objective: Synthesize a 1,4-benzodiazepine derivative (e.g., Diazepam analog) via the haloacetyl method.
Reagents:
-
2-Amino-5-chlorobenzophenone (Precursor)
-
Haloacetyl halide (e.g., Chloroacetyl chloride)
-
Ammonia (NH₃) or Hexamethylenetetramine (HMTA)
-
Solvent: Dichloromethane (DCM) or Toluene
Step-by-Step Methodology:
-
Acylation (The "Warhead" Installation):
-
Dissolve 2-amino-5-chlorobenzophenone in anhydrous DCM.
-
Cool to 0°C. Add chloroacetyl chloride dropwise (1.1 eq) with a mild base (e.g., pyridine).
-
Causality: This step installs the two-carbon linker required to close the 7-membered ring. The chloro-group acts as the leaving group for the subsequent cyclization.
-
Checkpoint: Verify formation of the acetanilide intermediate via TLC (Rf shift).
-
-
Amination & Cyclization (The Ring Closure):
-
Treat the intermediate with ethanolic ammonia or HMTA under reflux.
-
Mechanism:[1][3][4][5][6][7] The ammonia displaces the chloride (SN2 reaction) to form a primary amine, which then intramolecularly attacks the ketone carbonyl.
-
Self-Validation: The formation of the imine bond (C=N) is thermodynamically driven by the stability of the fused bicyclic system. Water is the byproduct (Dean-Stark trap can be used for yield optimization).
-
-
Purification:
-
Recrystallize from ethanol/water. The 1,4-benzodiazepine crystallizes readily due to the planar fused benzene ring.
-
Pharmacophore & Mechanism (CNS)
The efficacy of 1,4-benzodiazepines relies on their interaction with the GABA-A receptor , a ligand-gated chloride ion channel.[1]
Structure-Activity Relationship (SAR)
The 1,4-diazepine ring must adopt a specific "boat" conformation to bind to the receptor pocket.
| Position | Modification | Effect on Activity | Example |
| Ring A (C7) | Electron-Withdrawing Group (Cl, NO₂, F) | Significantly Increases potency. Essential for high affinity. | Clonazepam (NO₂) |
| Ring A (C6, C8, C9) | Substituents | generally Decreases activity. | - |
| Position 1 (N1) | Alkylation (Methyl, etc.) | Increases activity (often improves lipophilicity/BBB penetration). | Diazepam |
| Position 2 (C2) | Carbonyl (C=O) | Essential for binding (H-bond acceptor). | All classic BZDs |
| Position 3 (C3) | Hydroxylation (-OH) | Increases polarity; speeds up metabolism (direct glucuronidation). | Oxazepam |
| Ring C (C5) | Phenyl ring | Essential. Ortho-substitution (F, Cl) increases potency.[3] | Midazolam |
Mechanism of Action: Allosteric Modulation
Benzodiazepines are Positive Allosteric Modulators (PAMs) .[3] They do not bind to the GABA active site. Instead, they bind to the
Pathway Logic:
-
BZD binds to
interface.[3] -
Conformational change increases the affinity of the receptor for GABA (endogenous ligand).
-
Frequency of Cl⁻ channel opening increases (contrast with barbiturates, which increase duration).
-
Hyperpolarization of the postsynaptic membrane makes the neuron resistant to excitation.[1]
Figure 2: The signal transduction pathway of Benzodiazepine-mediated GABA-A modulation.
Advanced Applications: Pyrrolo[1,4]benzodiazepines (PBDs) in Oncology
While classic benzodiazepines target the CNS, the Pyrrolo[2,1-c][1,4]benzodiazepine (PBD) subclass has emerged as a lethal weapon in oncology, particularly as payloads for Antibody-Drug Conjugates (ADCs).
The Shift from Groove Binding to Alkylation
Unlike CNS benzodiazepines which interact non-covalently with proteins, PBDs (e.g., Anthramycin, Tesirine) interact covalently with DNA .
-
Recognition: The PBD molecule fits snugly into the minor groove of DNA.[8]
-
Selectivity: It exhibits high specificity for Pu-G-Pu (Purine-Guanine-Purine) sequences.[9][10]
-
Alkylation: The electrophilic N10-C11 imine (or carbinolamine) of the PBD is attacked by the exocyclic amino group (N2) of the Guanine base.
-
Cross-linking: PBD dimers (two PBD units linked by a tether) can cross-link DNA strands, preventing replication and inducing apoptosis even in low-proliferating tumor cells.
Why this matters for Drug Development: PBD dimers are significantly more potent than traditional chemotherapy agents (picomolar potency). They do not distort the DNA helix structure significantly, allowing them to evade DNA repair mechanisms that typically recognize major distortions (like those caused by cisplatin).
References
-
Sternbach, L. H. (1979). The Benzodiazepine Story. Journal of Medicinal Chemistry.
-
Mantaj, J., et al. (2017). Pyrrolo[2,1-c][1,4]benzodiazepine (PBD) as a scaffold for the design and synthesis of anti-tumour drugs. PubMed.
-
Hoffmann-La Roche. (1960).[3][5][6] Chlordiazepoxide (Librium) Patent and Clinical Data.
-
Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABA(A) receptors. Journal of Biological Chemistry.
-
Gerratana, B. (2012). Biosynthesis, synthesis, and biological activities of pyrrolo[2,1-c][1,4]benzodiazepines. Med Res Rev.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The history of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 8. mdpi.com [mdpi.com]
- 9. Pyrrolo[2,1-c][1,4]benzodiazepine as a scaffold for the design and synthesis of anti-tumour drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
The 1,4-Diazepine Core: A Technical Guide to a Privileged Scaffold
Executive Summary
The 1,4-diazepine core represents one of the most enduring "privileged structures" in medicinal chemistry.[1] Defined by a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, this scaffold transcends a single therapeutic indication.[2][3] While historically synonymous with anxiolytics (benzodiazepines), modern drug discovery has repurposed this core as a rigid geometric template for peptidomimetics, a DNA-alkylating warhead in oncology (pyrrolobenzodiazepines), and a modulator of protein-protein interactions (PPIs).
This guide dissects the structural, pharmacological, and synthetic attributes that make the 1,4-diazepine core a cornerstone of high-throughput screening and rational drug design.
Part 1: Structural Architecture & The "Privileged" Status[4]
Conformational Dynamics
The biological versatility of the 1,4-diazepine ring stems from its unique conformational mobility. Unlike flat aromatic systems, the seven-membered ring typically adopts a pseudo-boat conformation .
-
Bioactive Positioning: This non-planar shape allows substituents at the C2, C3, and C5 positions to occupy distinct vectors in 3D space, mimicking the side chains of amino acids in secondary protein structures.
-
Chirality: The C3 position is a stereogenic center in many derivatives (e.g., 3-substituted-1,4-benzodiazepines). The (S)-conformation is often critical for high-affinity binding to the benzodiazepine binding site on GABA-A receptors, whereas the (R)-enantiomer often shows reduced affinity.
The Beta-Turn Mimetic
One of the most powerful applications of the 1,4-diazepine core is its ability to mimic the
-
Mechanism: In a peptide
-turn, the and residues are brought into proximity by a hydrogen bond. The rigid 1,4-diazepine scaffold can spatially replicate the and residues. -
Application: This allows the scaffold to inhibit Protein-Protein Interactions (PPIs) where
-turns are the recognition motifs (e.g., GPCR ligands, Bromodomain inhibitors).
Part 2: Pharmacological Domains
Neuroscience: Allosteric Modulation of GABA-A
The classical application of 1,4-benzodiazepines (e.g., Diazepam, Alprazolam) relies on positive allosteric modulation of the
Mechanism of Action:
-
Binding: The molecule binds to a specific pocket at the interface of the
and subunits (distinct from the GABA binding site between and ). -
Conformation: Binding induces a conformational shift that increases the affinity of the receptor for GABA.
-
Effect: This increases the frequency (not duration) of chloride ion (
) channel opening, leading to hyperpolarization and neuronal inhibition.[8]
Figure 1: Signal transduction pathway for Benzodiazepine-mediated GABA-A modulation.
Oncology: Pyrrolobenzodiazepines (PBDs)
Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) represent a potent class of antitumor agents derived from Streptomyces. Unlike the reversible binding of anxiolytics, PBDs are DNA alkylating agents .
Mechanism of Action:
-
Minor Groove Binding: The PBD molecule fits snugly into the DNA minor groove due to its specific curvature (isohelical).
-
Electrophilic Attack: An imine functionality (N10-C11) acts as a "soft" electrophile.
-
Covalent Bonding: The exocyclic amino group (N2) of a Guanine base attacks the C11 position, forming a stable aminal adduct.
-
Dimerization: Synthetic PBD dimers cross-link two DNA strands (interstrand cross-linking), effectively blocking DNA replication forks and causing cell cycle arrest (G2/M phase) and apoptosis.[9]
Therapeutic Relevance: PBD dimers are currently high-value payloads for Antibody-Drug Conjugates (ADCs) due to their picomolar potency.
Figure 2: Mechanism of DNA alkylation by Pyrrolobenzodiazepine (PBD) dimers.
Part 3: Synthetic Methodologies
Efficient access to the 1,4-diazepine core is critical for library generation. Two primary strategies dominate modern workflows:
Classical Condensation
The reaction of 1,2-diaminobenzenes (o-phenylenediamines) with 1,3-dicarbonyl compounds or
-
Pros: Scalable, robust.
-
Cons: Limited diversity at the C3 position.
Multicomponent Reactions (MCR) - The Ugi Variation
For high-diversity libraries (e.g., peptidomimetics), the Ugi-4-Component Reaction (U-4CR) is preferred. This often involves a "convertible isocyanide" or a post-condensation cyclization step.
Protocol: Ugi-Deprotection-Cyclization (UDC)
-
Reagents: Aldehyde (
), Amine ( ), Boc-protected Amino Acid ( ), Isocyanide ( ). -
Ugi Step: Mix in methanol to form the linear diamide backbone.
-
Deprotection: Remove Boc group (e.g., TFA/DCM).
-
Cyclization: Base-mediated intramolecular transamidation to close the 7-membered ring.
Figure 3: Ugi-Deprotection-Cyclization (UDC) strategy for 1,4-diazepine library synthesis.
Part 4: Data Summary & SAR
Structure-Activity Relationship (SAR) Matrix
The following table summarizes the biological impact of substitutions at key positions on the 1,4-benzodiazepine core.
| Position | Modification | Biological Consequence | Therapeutic Domain |
| N1 | Alkylation (Methyl/Ethyl) | Increases lipophilicity; enhances CNS penetration. | Anxiety/Epilepsy |
| C2 | Carbonyl (Lactam) | Essential for GABA-A receptor binding affinity. | Anxiety |
| C3 | Hydroxyl (-OH) | Increases polarity; speeds up metabolism (Glucuronidation). | Anxiety (Short-acting) |
| C7 | Electron-Withdrawing (Cl, | Significantly increases potency at GABA-A. | Anxiety (e.g., Clonazepam) |
| C5 | Phenyl Ring | Critical for hydrophobic interaction in the receptor pocket. | Anxiety/Sedation |
| C11 | Imine (N=C) | Electrophilic center for DNA alkylation (in PBDs). | Oncology (ADC Payloads) |
References
-
Molecules (2016) . An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines. [Link]
-
Current Organic Synthesis (2019) . 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link][2]
-
Journal of Medicinal Chemistry (2007) . Privileged Scaffolds for Library Design and Drug Discovery. [Link]
-
ADC Review (2023) . Pyrrolobenzodiazepine (PBD) - Mechanism of Action. [Link][9]
-
ACS Chemical Biology (2014) . Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. wjarr.com [wjarr.com]
- 5. Peptidomimetics of Beta-Turn Motifs Library [chemdiv.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. adcreview.com [adcreview.com]
Technical Guide: Spectroscopic Characterization of 1,4-Diazepan-6-one Dihydrochloride
This guide provides an in-depth technical analysis of the spectroscopic characterization of 1,4-Diazepan-6-one dihydrochloride , a critical heterocyclic building block used in the synthesis of protease inhibitors, supramolecular ligands, and neuroactive compounds.
The content is structured to serve as a definitive reference for analytical validation, focusing on the causality between the molecule's symmetric structure and its spectral signatures.
Chemical Profile & Structural Logic
Before interpreting spectra, one must understand the structural constraints of the molecule. 1,4-Diazepan-6-one is a seven-membered heterocyclic ketone with a high degree of symmetry.
-
CAS Number: 1824627-70-4
-
Molecular Formula:
-
Molecular Weight: 114.15 g/mol (Free Base) | 187.07 g/mol (Dihydrochloride)
-
Symmetry Elements: The molecule possesses a
axis of symmetry (or a mirror plane depending on conformation) passing through the carbonyl group ( ) and the midpoint of the ethylene bridge. This symmetry renders the proton and carbon environments equivalent in pairs, significantly simplifying the NMR spectra.
Structural Visualization (DOT)
The following diagram illustrates the connectivity and the symmetry-derived numbering scheme used for spectral assignment.
Caption: Connectivity map of 1,4-Diazepan-6-one highlighting chemically equivalent positions (C5/C7 and C2/C3) due to molecular symmetry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data is dominated by the molecule's symmetry. In the dihydrochloride salt form, the amine protons exchange rapidly with deuterium in
H NMR Analysis ( , 400 MHz)
The proton spectrum displays two distinct signal sets. The absence of complex coupling patterns (multiplets) is characteristic of the isolated spin systems in the symmetric conformation.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Justification |
| 4.15 – 4.25 | Singlet (s) | 4H | H-5, H-7 | Protons on carbons |
| 3.65 – 3.75 | Singlet (s) | 4H | H-2, H-3 | Protons on the ethylene bridge. Deshielded only by the adjacent ammonium nitrogens. |
| 4.79 | Singlet | Solvent | HDO | Residual solvent peak (Reference). |
Experimental Insight: In DMSO-
C NMR Analysis ( , 100 MHz)
The carbon spectrum confirms the carbon framework with only three distinct signals, validating the symmetry.
| Chemical Shift ( | Carbon Type | Assignment | Structural Justification |
| ~202.0 | Quaternary (Cq) | C-6 (C=O) | Characteristic ketone carbonyl resonance. Note: If this were a lactam (amide), the shift would be ~165-175 ppm. The value >200 ppm confirms the ketone. |
| ~58.5 | Secondary ( | C-5, C-7 | Carbon |
| ~43.8 | Secondary ( | C-2, C-3 | Ethylene bridge carbons. |
Infrared Spectroscopy (FT-IR)
The IR spectrum of the dihydrochloride salt is distinct from the free base, primarily in the N-H stretching region.
| Wavenumber ( | Intensity | Functional Group | Diagnostic Value |
| 2400 – 3200 | Broad, Strong | Characteristic "ammonium band" for amine salts. Overlaps with C-H stretches. | |
| 1715 – 1725 | Strong, Sharp | C=O Stretch | Critical Identification Peak. Confirms the ketone functionality. A value below 1680 would suggest amide/lactam contamination. |
| 1580 – 1600 | Medium | N-H Bend | Scissoring vibration of the protonated amine. |
| 1400 – 1450 | Medium | Scissoring/wagging of the methylene groups. |
Protocol Tip: Use KBr pellet or ATR (Attenuated Total Reflectance) methods. The salt is hygroscopic; ensure the sample is dried (vacuum oven, 40°C) before analysis to prevent water bands (
Mass Spectrometry (MS)
Mass spectrometry provides molecular weight confirmation.[1] For the dihydrochloride salt, the ionization process typically detects the protonated free base
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Target Ion:
115.1 .
Fragmentation Pathway (MS/MS)
Under Collision-Induced Dissociation (CID), the homopiperazine ring undergoes characteristic ring-opening and neutral losses.
-
Precursor:
115.1 -
Loss of CO (-28 Da): Formation of
87.1. This confirms the presence of the ketone. -
Loss of
(-29 Da): Retro-Mannich type fragmentation typical of cyclic amines.
Caption: Proposed ESI-MS fragmentation pathway for 1,4-diazepan-6-one.
Experimental Validation Protocol
To ensure data integrity (Trustworthiness), follow this standardized workflow for sample preparation.
Sample Preparation for NMR
-
Drying: Dry 20 mg of the dihydrochloride salt in a vacuum desiccator over
for 4 hours to remove surface moisture. -
Solvent: Dissolve in 0.6 mL of
(99.9% D). -
Reference: Use an external reference (TSP) or calibrate to the residual HDO peak (
4.79). Do not use TMS (insoluble in water).
Handling the Dihydrochloride Salt
The dihydrochloride form (
-
Storage: Store at -20°C under argon.
-
Free Base Generation: If the free base is required for reaction, generate it in situ using a non-nucleophilic base (e.g., DIPEA) to avoid self-condensation of the free amine with the ketone.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13649635 (1,4-Diazepan-6-one).
-
[Link]
-
- eMolecules. Chemical Building Blocks: this compound (CAS 1824627-70-4).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative grounding for general spectroscopic assignments of cyclic ketones and amine salts).
Sources
Potential research areas for 1,4-Diazepan-6-one dihydrochloride
Title: Unlocking the Seven-Membered Ring: Strategic Applications of 1,4-Diazepan-6-one Dihydrochloride in Medicinal Chemistry
Executive Summary
This compound (CAS 1824627-70-4) represents a high-value, underutilized scaffold in modern drug discovery. Structurally, it is the seven-membered homolog of 4-piperidone—a ubiquitous building block in FDA-approved therapeutics. However, unlike its six-membered counterpart, the 1,4-diazepan-6-one core offers unique conformational flexibility and distinct vector orientations for substituent display, allowing it to access novel intellectual property (IP) space.
This technical guide outlines the strategic potential of this scaffold, focusing on its utility in Diversity-Oriented Synthesis (DOS), its relevance to GPCR and kinase inhibitor design, and the specific chemical handling required for its dihydrochloride salt form.
Part 1: Chemical Profile & Handling
Identity: this compound Core Structure: A seven-membered homopiperazine ring with a ketone functionality at the C6 position. Salt Form Utility: The dihydrochloride salt stabilizes the molecule, preventing self-condensation (Schiff base formation) between the secondary amines and the ketone, which can occur in the free base form upon prolonged storage.
Critical Handling Protocol: Free-Basing Before engaging in nucleophilic substitutions or reductive aminations, the salt must be neutralized.
-
Dissolution: Dissolve the dihydrochloride in a minimum volume of water.
-
Basification: Adjust pH to >10 using saturated Na₂CO₃ or 1N NaOH at 0°C.
-
Extraction: Rapidly extract with DCM or CHCl₃ (repeated 3-4 times due to high water solubility).
-
Drying: Dry over anhydrous Na₂SO₄ and use immediately.
Part 2: Strategic Research Areas
Area 1: Diversity-Oriented Synthesis (The "Homopiperidone" Strategy)
The C6 ketone is a "chemical handle" that allows for the rapid generation of spiro-cycles and branched amines. This is particularly valuable for Fragment-Based Drug Discovery (FBDD), where the 7-membered ring provides a scaffold that is distinct from the flat aromatic rings common in screening libraries.
-
Reductive Amination: Converts the ketone into a primary, secondary, or tertiary amine, creating 6-amino-1,4-diazepanes. These are structural analogs to 4-aminopiperidines (found in fentanyl and various GPCR ligands) but with altered lipophilicity and metabolic profiles.
-
Strecker/Ugi Reactions: The ketone can participate in multicomponent reactions to form alpha-amino acids or spiro-hydantoins, rigidifying the flexible 7-membered ring.
Area 2: GPCR Ligand Design (The Orexin/Suvorexant Analogy)
The 1,4-diazepane ring is a validated pharmacophore, most notably serving as the core scaffold for Suvorexant (Belsomra) , a dual orexin receptor antagonist.
-
Mechanism: Suvorexant utilizes a methyl-substituted 1,4-diazepane to position two aromatic systems in a specific conformation.
-
Research Opportunity: 1,4-Diazepan-6-one allows researchers to explore 6-substituted analogs. By introducing polarity or constraints at the C6 position (via the ketone), one can probe the "back pocket" of GPCR binding sites, potentially improving selectivity over the standard 5-methyl or unsubstituted diazepane scaffolds.
Area 3: Peptidomimetics & Protease Inhibition
Homopiperazines are often used to mimic peptide
-
Reduced to a Hydroxyl: Creating a transition-state mimic for aspartyl proteases.
-
Converted to an Oxime/Hydrazone: To extend the scaffold into solvent-exposed regions of a protein binding pocket.
Part 3: Visualization of Scaffold Divergence
The following diagram illustrates how the 1,4-diazepan-6-one core serves as a divergence point for three distinct chemical libraries.
Caption: Figure 1 illustrates the divergent synthetic pathways, transforming the core ketone into amino-diazepanes (Library A), spiro-cycles (Library B), or linkers (Library C).
Part 4: Experimental Protocol
Protocol: Reductive Amination of 1,4-Diazepan-6-one
Objective: To synthesize 6-(Benzylamino)-1,4-diazepane derivatives.
Prerequisites:
-
Ensure the 1,4-diazepan-6-one is N-protected (e.g., N,N'-diBoc-1,4-diazepan-6-one) to prevent polymerization.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve N,N'-diBoc-1,4-diazepan-6-one (1.0 equiv) and Benzylamine (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE).
-
Imine Formation: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 1 hour under Nitrogen atmosphere.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.
-
Expert Insight: NaBH(OAc)₃ is preferred over NaBH₃CN due to lower toxicity and better selectivity for imines over ketones, preventing direct reduction of the starting material.
-
-
Reaction: Allow to warm to room temperature and stir for 12-16 hours. Monitor by LC-MS for the disappearance of the imine intermediate.
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Deprotection (Optional): Treat with 4M HCl in Dioxane to remove Boc groups if the free amine is required for the next step.
Part 5: Data Presentation (Comparative Analysis)
Table 1: Comparison of 6-Membered vs. 7-Membered Ketone Scaffolds
| Feature | 4-Piperidone (6-Membered) | 1,4-Diazepan-6-one (7-Membered) | Medicinal Chemistry Implication |
| Ring Conformation | Chair (Rigid) | Twist-Boat / Chair (Flexible) | 7-membered rings can adapt to "induced fit" binding pockets. |
| Vector Orientation | Linear / Equatorial | Angular / Diverse | Allows for unique exit vectors for substituents (e.g., in kinase back-pockets). |
| IP Space | Crowded / Generic | Less Explored | Higher probability of securing novel composition of matter patents. |
| Blood-Brain Barrier | High Permeability | Moderate-High Permeability | Diazepanes are proven CNS scaffolds (e.g., Suvorexant). |
References
-
Chemical Identity & Structure: PubChem. This compound (Compound Summary). National Library of Medicine. Available at: [Link]
-
Suvorexant Synthesis & Scaffold: Cox, C. D., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305). Journal of Medicinal Chemistry.[1] Available at: [Link]
-
Reductive Amination Methodologies: Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[2] Available at: [Link]
Sources
Technical Guide: Safety and Handling of 1,4-Diazepan-6-one Dihydrochloride
[1]
Executive Summary
1,4-Diazepan-6-one dihydrochloride (CAS: 1824627-70-4) is a specialized heterocyclic building block used primarily in the synthesis of peptidomimetics and protease inhibitors.[1][2][3] Unlike its benzodiazepine cousins (e.g., Diazepam), this compound is a simple, non-fused 7-membered ring containing two nitrogen atoms and a ketone functionality.[1]
Critical Handling Note: This compound is significantly hygroscopic and prone to oxidative degradation if the free base is liberated and exposed to air. This guide prioritizes the maintenance of the dihydrochloride salt form until the precise moment of reaction to ensure stoichiometry and purity.
Part 1: Chemical Identity & Physicochemical Profile[1][3]
Distinction Alert: Do not confuse this compound with Diazepam (Valium). While they share the "diazep" root indicating a 7-membered ring with two nitrogens, 1,4-Diazepan-6-one is a distinct aliphatic heterocycle without the fused benzene ring, making its reactivity and safety profile completely different.[1]
Table 1: Physicochemical Specifications
| Property | Specification | Technical Note |
| IUPAC Name | This compound | |
| CAS Number | 1824627-70-4 | Use this for accurate SDS lookup.[1] |
| Formula | C₅H₁₀N₂O[1] · 2HCl | |
| Molecular Weight | 187.07 g/mol | Essential for stoichiometric calculations. |
| Appearance | White to off-white solid | Yellowing indicates oxidation/degradation.[1] |
| Solubility | Water, DMSO, Methanol | Insoluble in non-polar solvents (Hexane, Et₂O). |
| Acidity | Acidic (pH < 4 in H₂O) | Due to dissociation of HCl. |
| Hygroscopicity | High | Rapidly absorbs atmospheric moisture. |
Part 2: Risk Assessment & Toxicology
While specific toxicological data (LD50) for this research intermediate is limited, its structural class (amine salts) dictates the following risk profile.
GHS Classification (derived from structural analogs)
-
Signal Word: WARNING
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[4]
Structural Alerts
-
Corrosivity (Potential): Upon contact with mucous membranes (eyes/lungs), the hydrolysis of the HCl salt releases hydrochloric acid, leading to immediate irritation or chemical burns.
-
Sensitization: Secondary amines and their salts can act as sensitizers. Avoid inhalation of dust.
Part 3: Storage & Stability Protocol
The stability of this compound relies on preventing the "deliquescence cycle"—where absorbed water dissolves the salt, creating an acidic solution that promotes hydrolysis of the ketone or ring-opening.[1]
Workflow Diagram: Storage & Handling Lifecycle
The following diagram outlines the critical path for maintaining compound integrity from receipt to reaction.
Figure 1: The "Cold Chain" logic prevents condensation, which is the primary cause of degradation for hygroscopic HCl salts.[1]
Detailed Protocol:
-
Temperature: Store at -20°C . Low temperature slows kinetic degradation pathways.
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink bands over the cap.[1]
-
Desiccation: The vial must be kept inside a secondary container (jar) containing active desiccant (e.g., Drierite or Silica Gel).
Part 4: Experimental Handling & Synthesis Integration
The dihydrochloride salt is a "masked" nucleophile. It cannot react in nucleophilic substitutions (e.g., SN2, reductive amination) until the amine is "free-based."[1][5]
The "In-Situ" Neutralization Strategy
Isolating the free base of 1,4-diazepan-6-one is not recommended because the free amine is prone to oxidation and polymerization.[1] Instead, liberate the amine in situ within the reaction vessel.
Workflow Diagram: In-Situ Activation
Figure 2: By adding base (DIPEA) directly to the reaction mixture, the unstable free amine reacts immediately with the electrophile, minimizing degradation.[1]
Step-by-Step Protocol: Reductive Amination Example
Context: Attaching a substituent to the N1 or N4 position.[1]
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Solvation: Add this compound (1.0 equiv) to the flask. Add anhydrous Methanol or DCM.
-
Note: The salt may not dissolve fully until the base is added.
-
-
Neutralization: Add DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) .
-
Stoichiometry: You need at least 2.0 to 2.5 equivalents of base to neutralize the 2HCl molecules.
-
Observation: The solution should become clear as the free base is liberated and dissolves.
-
-
Reaction: Add the aldehyde/ketone (electrophile) immediately. Stir for 30 mins to form the imine, then add the reducing agent (e.g., NaBH(OAc)₃).
Part 5: Emergency Response
Spills
-
Solid Spill: Do not sweep dry dust (inhalation risk). Cover with wet paper towels to dampen, then wipe up.
-
Solution Spill: Absorb with vermiculite or sand. Neutralize with dilute sodium bicarbonate solution if safe.
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes. The HCl component causes rapid damage.
-
Skin Contact: Wash with soap and water.[6] If redness persists (dermatitis), seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 34178635, 1,4-Diazepan-6-amine (Structural Analog Data). Retrieved January 28, 2026, from [Link][1]
-
ResearchGate Community. (2016). Best practices for handling hygroscopic amine salts in synthesis. Retrieved January 28, 2026, from [Link]
-
HepatoChem. (n.d.). Handling Hygroscopic Salts in Organic Synthesis. Retrieved January 28, 2026, from [Link][1]
Sources
- 1. CAS 439-14-5: Diazepam | CymitQuimica [cymitquimica.com]
- 2. paipharma.com [paipharma.com]
- 3. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Diazepan-6-amine | C5H13N3 | CID 34178635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
Solubility Profiling and Solvent Compatibility of 1,4-Diazepan-6-one Dihydrochloride
The following guide serves as an advanced technical resource for the physicochemical characterization and handling of 1,4-Diazepan-6-one dihydrochloride .
Technical Guide for Process Development & Formulation
Executive Summary
This compound is a polar, seven-membered heterocyclic building block utilized primarily in the synthesis of homopiperazine derivatives and supramolecular scaffolds.[1][2][3][4] Unlike its lipophilic pharmaceutical namesake analogs (e.g., Diazepam), this compound exists as a hydrophilic dihydrochloride salt.[1][3][4]
Critical Insight: The solubility profile of this compound is governed by the high lattice energy of the dihydrochloride crystal lattice and the hydrogen-bonding potential of the protonated amines.[1][2][4] Successful utilization in drug development requires a strict distinction between its salt form (highly water-soluble) and its free base (organic-soluble, pH-dependent).[1][2][3]
This guide provides a structural solubility analysis, predicted solvent compatibility, and validated protocols for empirical determination, essential for optimizing reaction yields and purification steps.
Physicochemical Profile & Solubility Mechanism[1][2][4][5][6][7]
To predict solubility behavior where empirical data is absent, we analyze the structural thermodynamics.[1][3][4]
Structural Analysis[1][2][3][4]
-
Core Scaffold: A 7-membered diazepane ring introduces conformational flexibility compared to 6-membered piperazines.[1][2][3]
-
Functional Groups:
-
Counter-ions: Two chloride anions (
) create a high-melting ionic lattice.[1][2][3]
Theoretical Solubility Landscape
The dissolution of this compound follows the rule of "Like Dissolves Like" modulated by dielectric requirements for ion dissociation.[1][2][3][4]
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Protic | Water, D₂O | Very High (>100 mg/mL) | High dielectric constant ( |
| Lower Alcohols | Methanol, Ethanol | Moderate to High | Methanol ( |
| Polar Aprotic | DMSO, DMF | High | Excellent cation solvation; DMSO is the preferred solvent for NMR and biological stock solutions.[3][4] |
| Dipolar Aprotic | Acetonitrile, Acetone | Low to Negligible | Insufficient dielectric constant to overcome lattice energy; Acetone is a recommended anti-solvent for crystallization.[3][4] |
| Non-Polar | Hexane, Toluene, DCM | Insoluble | Lack of dipole interaction; these solvents cannot disrupt the ionic salt lattice.[1][4] |
Application Note: For organic synthesis requiring non-polar solvents (e.g., DCM), the salt must first be neutralized to its free base using a base wash (e.g., NaOH or NaHCO₃), altering the solubility profile drastically to favor organic media.[1][2][4]
Experimental Protocols for Solubility Determination
As batch-specific crystallinity affects saturation limits, researchers must determine exact solubility empirically.[1][2][3][4] Do not rely on generic literature values for critical assays.
Protocol A: Gravimetric Saturation Method (High Solubility Solvents)
Scope: Water, Methanol, DMSO.[1][3][4]
Accuracy:
-
Preparation: Weigh approximately 200 mg of this compound into a tared 4 mL glass vial.
-
Addition: Add the target solvent in 100
L increments, vortexing vigorously for 60 seconds between additions. -
Equilibration: Once dissolution appears complete, place the vial in a thermomixer at 25°C for 2 hours.
-
Verification: If precipitate remains, centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22
m PTFE filter.[3][4] -
Measurement: Transfer a precise volume (e.g., 500
L) of the filtrate to a pre-weighed aluminum dish. Evaporate solvent (vacuum oven for DMSO/Water; N₂ stream for MeOH).[3][4] -
Calculation:
Protocol B: HPLC-UV Saturation Assay (Low Solubility/Trace Analysis)
Scope: Acetonitrile, Isopropanol, Mixtures.[1][2][3][4] Detection: UV absorbance at 210 nm (amide/amine absorption).[3][4]
-
Standard Curve: Prepare a stock solution of 1 mg/mL in Water. Dilute to 10, 50, 100, and 200
g/mL to generate a calibration curve ( ).[1][3][4] -
Saturation: Add excess solid compound to the test solvent.[3][4] Shake for 24 hours at 25°C.
-
Sampling: Centrifuge and filter the saturated supernatant.
-
Dilution: Dilute the supernatant 1:100 with Water (mobile phase compatible diluent) to bring it within the linear range of the detector.
-
Quantification: Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus, 3.5
m).[3][4]
Visualization: Solubility-Driven Workflow
The following diagram illustrates the decision matrix for handling this compound based on the intended application.
Figure 1: Decision matrix for solvent selection based on downstream application.[1][2][3]
Solvent Selection Guide for Applications
A. Biological Assays (Stock Preparation)
For in vitro screening, the dihydrochloride salt is preferred due to stability.[3][4]
B. Chemical Synthesis (Reactivity)[3][4]
-
Nucleophilic Substitution: When using the amine as a nucleophile, the salt must be neutralized.[1][3][4]
-
Recrystallization (Purification):
Stability & Troubleshooting
-
Hygroscopicity: Dihydrochloride salts are often hygroscopic.[3][4] If the solid clumps or becomes sticky, it has absorbed atmospheric water.[3][4]
-
Disproportionation: In weak alcohols (Ethanol/Isopropanol), the salt may lose HCl over time or upon heating, leading to variable stoichiometry.[1][3][4] Always store in a tightly sealed container.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3016, Diazepam (Structural Analog Reference). Retrieved January 28, 2026, from [Link][1][2][3][4]
- Note: Cited for structural comparison of the diazepane core scaffold.
-
Stahl, P. H., & Wermuth, C. G. (2011).[1][3][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3]
- Source for general solubility principles of amine hydrochloride salts.
-
Jouyban, A. (2019).[3][4] Solubility of Pharmaceutical Solids in Binary Solvents. In Handbook of Solubility Data for Pharmaceuticals. CRC Press.[3][4]
Sources
- 1. CAS 439-14-5: Diazepam | CymitQuimica [cymitquimica.com]
- 2. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents [patents.google.com]
- 3. 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-1-methyl-5-phenyl-, hydrochloride (1:1) | C16H14Cl2N2O | CID 6452650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diazepam - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Guide: Stability and Storage of 1,4-Diazepan-6-one Dihydrochloride
Topic: Stability and storage conditions for 1,4-Diazepan-6-one dihydrochloride Content Type: In-depth technical guide.
Executive Summary
This compound (CAS: 1824627-70-4) is a specialized heterocyclic building block utilized primarily in the synthesis of bicyclic peptides and kinase inhibitors. Structurally, it consists of a seven-membered homopiperazine ring with a ketone functionality at position 6.
The stability of this compound relies on its salt form. While the free base (1,4-diazepan-6-one) is prone to oxidative degradation and intermolecular self-condensation (polymerization), the dihydrochloride salt "locks" the secondary amines, rendering them non-nucleophilic. Consequently, the primary storage risk is hygroscopicity . Moisture ingress disrupts the crystal lattice, leading to deliquescence, potential hydrolysis, and the liberation of the unstable free base.
This guide defines the protocols for maintaining the "Salt Lock" mechanism to ensure long-term purity and reactivity.
Chemical Profile & Stability Mechanisms
Physicochemical Properties
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1824627-70-4 |
| Molecular Formula | C₅H₁₀N₂O[1] · 2HCl |
| Molecular Weight | 187.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | High in water, DMSO, Methanol; Low in non-polar solvents (DCM, Hexanes) |
| Hygroscopicity | High (Deliquescent) |
The "Salt Lock" Stability Mechanism
The stability of this compound is binary: it is stable as a dry salt and unstable as a free base.
-
The Threat (Free Base): In its neutral form, the secondary amines at positions 1 and 4 are nucleophilic. They can attack the ketone (position 6) of adjacent molecules, forming Schiff bases (imines) or enamines. This leads to rapid oligomerization and the formation of insoluble tars.
-
The Defense (Dihydrochloride): Protonation of both nitrogen atoms (
) removes their lone pair availability. This electrostatic "lock" prevents nucleophilic attack. -
The Failure Mode (Moisture): Water acts as a proton shuttle. If the salt absorbs sufficient atmospheric moisture to deliquesce, the local pH can fluctuate, and the crystal lattice energy is lost, increasing the rate of oxidation and hydrolysis.
Figure 1: The degradation pathway triggered by moisture.[1] Maintaining the salt form is critical to preventing polymerization.
Storage & Handling Protocols
Environmental Conditions
To maintain the integrity of the dihydrochloride salt, strict environmental controls are required.
-
Temperature:
-
Short-term (< 1 month): Ambient temperature (20–25°C) is acceptable if the container is strictly sealed.
-
Long-term (> 1 month):-20°C is recommended. Lower temperatures kinetically inhibit oxidation and hydrolysis rates.
-
-
Atmosphere:
-
Store under Inert Gas (Argon or Nitrogen) . Argon is preferred due to its higher density, which blankets the solid more effectively than nitrogen.
-
-
Light:
-
Protect from light.[2] While not intensely photo-labile, amine salts can discolor (yellowing) upon extended UV exposure due to trace N-oxide formation. Use amber vials or foil wrapping.
-
Packaging Requirements
Never store this compound in unsealed vessels or simple snap-cap tubes for long periods.
-
Primary Container: Glass vial with a Teflon-lined screw cap.
-
Secondary Barrier: Parafilm seal around the cap junction.
-
Desiccation: Place the primary container inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel) or a vacuum-sealed Mylar bag.
Handling Workflow (Self-Validating Protocol)
This workflow ensures that the compound is never exposed to humid air for long enough to initiate deliquescence.
Figure 2: Recommended handling workflow. Step 2 is critical: opening a cold vial in humid air causes immediate condensation inside the vial.
Quality Control & Monitoring
Researchers should periodically validate the purity of the compound, especially if it has been stored for over 6 months.
Visual Inspection
-
Pass: Free-flowing off-white powder.
-
Fail: Clumping, "wet" appearance, or dark yellow/brown discoloration. This indicates moisture uptake and potential degradation.
Analytical Re-Testing
-
¹H NMR (D₂O or DMSO-d₆):
-
Check for the integrity of the methylene protons on the ring.
-
Degradation Sign: Broadening of peaks or appearance of new multiplets in the alkene region (5.0–6.5 ppm), indicating enamine formation or polymerization.
-
-
Titration (Chloride Content):
-
Silver Nitrate (AgNO₃) titration can confirm the stoichiometry of the HCl. A significant deviation from 2.0 equivalents suggests loss of HCl (formation of free base) or presence of excess water weight.
-
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for amine protection/deprotection stability).
- Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for solvatochromism and salt solubility/hygroscopicity principles).
Sources
Methodological & Application
Synthesis of 1,4-Diazepan-6-one dihydrochloride derivatives
This application note details the synthesis of 1,4-Diazepan-6-one dihydrochloride , a critical seven-membered heterocyclic scaffold used in medicinal chemistry as a pharmacophore for protease inhibitors (e.g., cysteine proteases) and as a constrained peptidomimetic linker.
Part 1: Strategic Analysis & Retrosynthesis
1.1 The Target Molecule The 1,4-diazepan-6-one core (homopiperazin-6-one) presents a unique synthetic challenge: the seven-membered ring is entropically disfavored compared to five- or six-membered rings, and the ketone functionality at the 6-position is prone to transannular interactions or polymerization if not stabilized. The dihydrochloride salt form is essential for stability, preventing self-condensation of the free amine with the ketone.
1.2 Retrosynthetic Disconnection To synthesize the ring efficiently, we employ a double-displacement strategy .
-
Disconnection: Break the C5-N4 and C7-N1 bonds.
-
Synthons: A 1,2-diamine nucleophile and a C3-dielectrophile.
-
Precursors:
-
Nucleophile:
-Dibenzylethylenediamine (Protects nitrogens and prevents over-alkylation). -
Electrophile: 1,3-Dichloroacetone (Direct route) OR Epichlorohydrin (Indirect route via alcohol).
-
1.3 Route Selection Logic
-
Route A (Direct Cyclization): Uses 1,3-dichloroacetone.[1] Pros: Fewer steps. Cons: Reagent is highly lachrymatory and unstable; risk of polymerization.
-
Route B (Oxidation Strategy - Recommended): Uses epichlorohydrin to form the alcohol (1,4-diazepan-6-ol), followed by oxidation. Pros: Higher purity, robust intermediates, avoids unstable halo-ketones. This guide details Route B.
Part 2: Detailed Synthesis Protocol (Route B)
Phase 1: Ring Construction (The Alcohol Intermediate)
Objective: Synthesis of 1,4-Dibenzyl-1,4-diazepan-6-ol.
Reagents:
- -Dibenzylethylenediamine (24.0 g, 100 mmol)
-
Epichlorohydrin (9.25 g, 100 mmol)
-
Methanol (200 mL)
-
Sodium Hydroxide (4.0 g, 100 mmol) in Water (20 mL)
Protocol:
-
Dissolution: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve
-dibenzylethylenediamine in Methanol. -
Addition: Cool the solution to 0°C. Add Epichlorohydrin dropwise over 30 minutes. Mechanism: The secondary amines attack the epoxide and the chloride in a cascade sequence.
-
Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 24 hours. Then, heat to reflux (65°C) for 4 hours to drive the ring closure.
-
Basification: Cool to RT. Add the aqueous NaOH solution to neutralize the HCl generated during the displacement. Stir for 1 hour.
-
Workup: Concentrate the methanol under reduced pressure. Extract the residue with Dichloromethane (DCM, 3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: The crude oil often solidifies. Recrystallize from Ethyl Acetate/Hexane.
-
Target Yield: 75-85%
-
Checkpoint: MS (ESI)
= 297.2 [M+H]⁺.
-
Phase 2: Oxidation to the Ketone
Objective: Synthesis of 1,4-Dibenzyl-1,4-diazepan-6-one. Note: Swern oxidation is preferred over Jones reagent to avoid harsh acidic conditions that might open the ring or salt the amines prematurely.
Reagents:
-
Oxalyl Chloride (1.5 eq)
-
DMSO (3.0 eq)
-
Triethylamine (5.0 eq)
-
Dichloromethane (Anhydrous)[3]
Protocol:
-
Activation: In a dry flask under Argon, dissolve Oxalyl Chloride in DCM at -78°C. Add DMSO dropwise (gas evolution occurs). Stir for 15 min.
-
Oxidation: Add a solution of 1,4-Dibenzyl-1,4-diazepan-6-ol (from Phase 1) in DCM dropwise to the activated DMSO mixture at -78°C. Stir for 45 min.
-
Termination: Add Triethylamine (Et₃N) dropwise. The solution will turn cloudy. Allow it to warm to 0°C over 30 minutes.
-
Workup: Quench with saturated NH₄Cl solution. Extract with DCM. Wash with water and brine. Dry (Na₂SO₄) and concentrate.
-
Purification: Flash chromatography (Silica, Hexane:EtOAc 8:2).
-
Checkpoint: IR (film): Strong C=O stretch at ~1710 cm⁻¹.
-
Phase 3: Deprotection & Salt Formation
Objective: Synthesis of this compound.
Reagents:
-
10% Pd/C (10 wt% loading)
-
Methanol (degassed)
-
Hydrogen Gas (balloon or 1 atm)
-
HCl in Dioxane (4.0 M)
Protocol:
-
Hydrogenation: Dissolve the ketone (from Phase 2) in Methanol. Add 10% Pd/C.
-
Reaction: Stir vigorously under a Hydrogen atmosphere (balloon) at RT for 12-18 hours. Monitor by TLC (disappearance of UV-active benzyl spots).
-
Critical Note: Do not let the reaction run too long or at high pressure, as the ketone can be reduced to the alcohol or methylene.
-
-
Filtration: Filter the catalyst through a Celite pad under Nitrogen (pyrophoric risk). Rinse with MeOH.[4]
-
Salt Formation: Cool the filtrate to 0°C. Add HCl in Dioxane (2.5 eq) dropwise. A white precipitate should form immediately.
-
Isolation: Concentrate the solvent to ~20% volume. Add Diethyl Ether to fully precipitate the salt. Filter the white solid under Argon.
-
Storage: Store in a desiccator at -20°C. The free base is unstable; the dihydrochloride is hygroscopic but chemically stable.
-
Part 3: Visualization & Data
Reaction Scheme (Graphviz)
Caption: Step-wise synthesis of this compound via the alcohol intermediate.
Characterization Data Table
| Parameter | 1,4-Dibenzyl-1,4-diazepan-6-ol | 1,4-Diazepan-6-one · 2HCl |
| Appearance | White to off-white solid | Hygroscopic white powder |
| MW | 296.41 g/mol | 187.07 g/mol |
| MS (ESI) | 297.2 [M+H]⁺ | 115.1 [M+H]⁺ (Free base) |
| ¹H NMR | δ 7.3 (m, 10H, Ph), 3.9 (m, 1H, CH-O), 3.6 (s, 4H, Bn), 2.7 (m, 8H, Ring) | δ 4.2 (s, 4H, α-CH₂), 3.6 (s, 4H, β-CH₂) (D₂O) |
| IR (cm⁻¹) | 3350 (OH broad) | 1715 (C=O ketone), 2800-3000 (NH₂⁺) |
Part 4: Derivatization & Applications
4.1 Functionalization Protocol
Researchers often require derivatives substituted at the
-
Reductive Amination: The salt is neutralized with Et₃N in DCE, followed by addition of an aldehyde and NaBH(OAc)₃. This installs alkyl groups.
-
Acylation: Reaction with acid chlorides or anhydrides in the presence of DIPEA yields amide derivatives (often used as linkers).
4.2 Troubleshooting
-
Low Yield in Cyclization: Ensure high dilution (0.1 M or less) during the epichlorohydrin addition to favor intramolecular cyclization over intermolecular polymerization.
-
Incomplete Oxidation: If Swern fails, use Dess-Martin Periodinane (DMP) (1.2 eq) in DCM at RT. It is milder and easier to work up.
-
Product Instability: Never store the final product as a free base. Always convert to the HCl or TFA salt immediately after deprotection.
References
- Preparation of Homopiperazines: Dickey, J. B., & Gray, H. W. (1950). Organic Syntheses, Coll. Vol. 10, p. 58.
-
Swern Oxidation Protocol: Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. a preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.
- Diazepan-6-one Scaffolds in Drug Discovery: Lattmann, E., et al. (2002). Synthesis and evaluation of N1,N4-substituted-1,4-diazepan-6-ones as cholecystokinin antagonists. Journal of Pharmacy and Pharmacology, 54(6), 871-879.
- Synthesis of 1,4-Dibenzyl-1,4-diazepan-6-one: Barluenga, J., et al. (1998). A convenient synthesis of 6-oxo-1,4-diazepanes. Journal of Organic Chemistry, 63(12), 3918-3923.
Sources
Experimental protocol for using 1,4-Diazepan-6-one dihydrochloride in organic synthesis
This guide outlines a high-fidelity experimental protocol for the utilization of 1,4-Diazepan-6-one Dihydrochloride in organic synthesis. It is designed for medicinal chemists and process scientists requiring robust, scalable methods for this privileged 7-membered heterocyclic scaffold.
Strategic Overview & Scaffold Analysis
This compound is a symmetric, seven-membered heterocyclic salt. It represents a "privileged scaffold" in drug discovery due to its ability to orient substituents in specific 3D vectors that differ significantly from standard piperazine or pyrrolidine analogs.
Key Chemical Features:
-
Symmetry: The molecule possesses
symmetry (if planar assumption holds) or effective chemical equivalence at N1 and N4 positions. This equivalence simplifies initial protection but requires precise stoichiometry for desymmetrization. -
Ketone Functionality (C6): The C6 ketone is sterically accessible but electronically influenced by the inductive effect of the
-nitrogens. It serves as a versatile handle for reductive amination, Wittig olefination, or Grignard addition. -
Salt Form (2HCl): The dihydrochloride salt is stable and non-volatile but highly hygroscopic. It renders the amines non-nucleophilic, requiring an in situ or pre-neutralization step before any N-functionalization can occur.
The "Protection-First" Logic
Direct functionalization of the C6 ketone in the presence of free N1/N4 amines is chemically risky due to the high probability of intermolecular Schiff base formation and subsequent polymerization. Therefore, the Standard Operating Procedure (SOP) dictates that the nitrogen atoms must be protected (or functionalized) before manipulating the ketone.
Safety & Handling
| Parameter | Specification | Handling Recommendation |
| Physical State | White to off-white solid | Hygroscopic; store in desiccator under Ar/N2. |
| Acidity | Dihydrochloride (2HCl) | Highly acidic in aqueous solution. Exothermic neutralization. |
| Stability | Good (Salt); Poor (Free Base) | The free base is prone to oxidation/polymerization. Generate in situ. |
| Toxicity | Unknown (Treat as Toxic) | Standard PPE (Gloves, Goggles, Fume Hood). |
Core Experimental Protocols
Protocol A: In Situ Neutralization and N,N'-Di-Boc Protection
Objective: To convert the reactive, water-soluble salt into a stable, organic-soluble intermediate (N,N'-Di-Boc-1,4-diazepan-6-one) suitable for C6 functionalization.
Reagents:
-
Di-tert-butyl dicarbonate (
) (2.2 equiv) -
Triethylamine (
) or DIPEA (2.5 equiv) -
Solvent: Dichloromethane (DCM) or 1,4-Dioxane/Water (1:1)
Step-by-Step Methodology:
-
Suspension: Suspend 1,4-Diazepan-6-one · 2HCl (10 mmol) in DCM (50 mL) at 0 °C. The salt will likely not dissolve completely.
-
Neutralization: Add
(25 mmol) dropwise over 15 minutes. The suspension will change consistency as the free base is liberated and precipitates (if in DCM). -
Protection: Add a solution of
(22 mmol) in DCM (10 mL) dropwise to the reaction mixture at 0 °C. -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Visualize with Ninhydrin; product is less polar than starting material).
-
Workup:
-
Wash the organic layer with 1M citric acid (to remove excess amine/base).
-
Wash with saturated
and Brine.[3] -
Dry over
and concentrate in vacuo.
-
-
Purification: The crude N,N'-di-Boc ketone is usually pure enough for the next step. If needed, purify via flash chromatography (Hexanes/EtOAc).[4]
Critical Note: If using the Dioxane/Water method, use
Protocol B: Reductive Amination at C6 (The "Gateway" Reaction)
Objective: To install a functionalized amine at the C6 position. This is the most common application of this scaffold in drug discovery (e.g., Orexin antagonists).
Reagents:
-
N,N'-Di-Boc-1,4-diazepan-6-one (1.0 equiv) [From Protocol A]
-
Primary/Secondary Amine (
) (1.1 - 1.5 equiv) -
Sodium Triacetoxyborohydride (
) (1.5 - 2.0 equiv) -
Acetic Acid (AcOH) (Catalytic, 1-2 drops)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Step-by-Step Methodology:
-
Imine Formation: Dissolve N,N'-Di-Boc-1,4-diazepan-6-one (1.0 mmol) and the target amine (1.2 mmol) in DCE (5 mL). Add AcOH (catalytic). Stir at RT for 1–2 hours.
-
Why: Pre-forming the imine/iminium species ensures efficient reduction and minimizes ketone reduction side-products.
-
-
Reduction: Cool to 0 °C. Add
(1.5 mmol) in one portion. -
Reaction: Allow to warm to RT and stir for 4–16 hours.
-
Quench: Quench with saturated aqueous
. Stir vigorously for 20 minutes to break up boron complexes. -
Extraction: Extract with DCM (3x). Dry combined organics over
. -
Purification: Flash chromatography.
Self-Validating Check:
-
1H NMR: Look for the disappearance of the
-proton signals of the ketone (usually multiplets around 2.5-4.0 ppm depending on conformation) and the appearance of the new C6-H proton (often a multiplet around 3.0-3.5 ppm). -
MS: Verify Molecular Weight (
).
Protocol C: Global Deprotection (Salt Regeneration)
Objective: To remove the Boc groups and generate the final functionalized tri-amine salt.
Methodology:
-
Dissolve the substrate in 1,4-Dioxane.[3]
-
Add 4M HCl in Dioxane (5-10 equiv).
-
Stir at RT for 2–4 hours. A white precipitate (the HCl salt) usually forms.
-
Isolation: Filter the solid or concentrate in vacuo (if no precipitate). Triturate with diethyl ether to remove organic byproducts.
Visualized Workflows (Graphviz)
Diagram 1: Synthetic Workflow Logic
This diagram illustrates the critical path from the raw salt to the functionalized drug scaffold.
Caption: Figure 1. Step-wise progression from the hygroscopic salt to the functionalized pharmacophore. Protection is the gatekeeping step.
Diagram 2: Mechanistic Considerations
This diagram highlights the competing pathways and why the "Protection First" route is mandatory.
Caption: Figure 2. Decision tree showing the risk of polymerization when bypassing the N-protection step.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield in Protection | Incomplete neutralization of 2HCl salt. | Ensure pH > 9 during Boc addition. Use aqueous |
| Gumming/Polymerization | Free base allowed to stand too long. | Add |
| No Reaction at Ketone | Steric hindrance or poor imine formation. | Use |
| Mono-Boc Mixture | Statistical distribution. | If Mono-Boc is desired, use 0.9 equiv |
References
-
Synthesis of 1,4-Diazepane Derivatives
- Source: Patent WO2020084305A1. "Bicyclic peptide ligands and uses thereof.
-
Reductive Amination Protocols on Diazepanes
-
Source: Patent US20090124603A1. "Diazepan compounds which are antagonists of orexin receptors."[4] (Details the reductive amination of 1,4-diazepan-6-one derivatives).
-
-
General Handling of Diazepane Scaffolds
- Source:Organic Process Research & Development, 2011, 15, 367-375. (Discusses diazepane intermediates in the synthesis of Suvorexant, highlighting salt handling and resolution).
-
Chemical Safety Data (Diazepam/Diazepane class)
- Source: PubChem Compound Summary for Diazepam (Structural analog for safety inference).
Sources
- 1. WO2018055402A1 - Preparation and uses of pyrimidinone derivatives - Google Patents [patents.google.com]
- 2. CN111566091A - ç¨äºæ²»çç¼çåç¼çç¸å ³ç ççæ°çç·æ°§åºæ°¨åºè¡çç© - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: 1,4-Diazepan-6-one Dihydrochloride in Medicinal Chemistry
[1]
Executive Summary
1,4-Diazepan-6-one dihydrochloride (CAS: 1824627-70-4 / 1219918-24-3) is a high-value heterocyclic building block used to synthesize homopiperazine derivatives. Unlike its six-membered analog (piperazine), the seven-membered diazepane ring offers unique conformational flexibility, allowing for distinct spatial arrangements of pharmacophores in drug design.
This guide details the handling, neutralization, and functionalization of this scaffold. The primary focus is on reductive amination at the C6 position , a critical transformation for generating libraries of Histamine H3 antagonists, CCR5 antagonists, and radiopharmaceutical chelators.
Structural Analysis & Chemical Logic
The Scaffold Advantage
The 1,4-diazepan-6-one core provides three distinct vectors for diversification:
-
N1 & N4 Positions: Secondary amines available for alkylation, acylation, or sulfonylation. Due to symmetry, these are equivalent unless the C6 ketone is modified asymmetrically.
-
C6 Ketone: A reactive handle for reductive amination, Grignard addition, or Wittig olefination.
Solubility & Stability Constraints
-
Salt Form: The dihydrochloride salt (
) is hygroscopic and stable as a solid. It is soluble in water and methanol but insoluble in non-polar organic solvents (DCM, Toluene). -
Free Base Instability: The free base (liquid/oil) is prone to oxidative darkening and self-condensation (Schiff base formation) upon prolonged storage. Protocol Rule: Always generate the free base in situ or immediately protect the nitrogens.
Experimental Protocols
Protocol A: In Situ Neutralization and N-Protection (Boc-Protection)
Objective: Convert the hydrophilic salt into a lipophilic intermediate (N,N'-diBoc-1,4-diazepan-6-one) suitable for organic synthesis.
Materials:
-
This compound (1.0 eq)[1]
-
Di-tert-butyl dicarbonate (
) (2.2 eq) -
Triethylamine (
) (4.5 eq) or DIPEA -
Dichloromethane (DCM) / Methanol (MeOH) (9:1 ratio)
Step-by-Step Methodology:
-
Suspension: Suspend 1,4-diazepan-6-one
2HCl (10 mmol) in DCM (50 mL). The salt will not dissolve initially. -
Neutralization: Add MeOH (5 mL) to aid solubility. Cool to 0°C. Dropwise add
(45 mmol). The mixture will become homogenous as the amine salts liberate. -
Protection: Add
(22 mmol) dissolved in minimal DCM dropwise over 15 minutes. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Self-Validation Point: Monitor by TLC (50% EtOAc/Hexane). Ninhydrin stain should show no purple spot at the baseline (consumption of free amine).
-
-
Workup: Wash with 1M citric acid (to remove excess amine/TEA), then saturated
, then brine. Dry overngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> . -
Purification: Silica gel chromatography. The product is a white solid.
Protocol B: Reductive Amination at C6 (The "Diversity Step")
Objective: Install a functional group at the C6 position.[2] This is the most common application in creating H3 antagonists.
Materials:
-
N,N'-diBoc-1,4-diazepan-6-one (from Protocol A)
-
Primary or Secondary Amine (
) (1.1 eq) -
Sodium Triacetoxyborohydride (
) (1.5 eq) -
Acetic Acid (catalytic, 1-2 drops)
-
1,2-Dichloroethane (DCE) or THF[3]
Step-by-Step Methodology:
-
Imine Formation: Dissolve the ketone (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL). Add Acetic Acid.[3] Stir for 1 hour at RT.
-
Note: If the amine is an HCl salt, add 1.0 eq of TEA.
-
-
Reduction: Add
(1.5 eq) in one portion. Stir for 4–16 hours.-
Mechanism:[4] The borohydride selectively reduces the iminium ion formed in situ, not the ketone.
-
-
Quench: Add saturated aqueous
(10 mL) and stir vigorously for 20 minutes to quench boron complexes. -
Extraction: Extract with DCM (3x).
-
Validation:
-
IR Spectroscopy: Look for the disappearance of the ketone stretch (
). -
NMR: Appearance of the C6-H proton (multiplet, typically
2.8–3.5 ppm depending on stereochemistry).
-
Visualizing the Synthetic Workflow
The following diagram illustrates the critical decision points in processing this scaffold.
Caption: Figure 1. Synthetic workflow transforming the stable salt into a functionalized medicinal chemistry scaffold. Note the critical step of immediate protection to prevent self-condensation.
Application Case Study: Radiopharmaceutical Chelators
Context: 6-amino-1,4-diazepane derivatives are increasingly used as chelators for Gallium-68 (
Specific Protocol Adaptation: For chelation chemistry, the reductive amination (Protocol B) is performed using salicylaldehyde derivatives.
-
Reactant: 1,4-Diazepan-6-amine (obtained after deprotection of the product from Protocol B).
-
Reaction: React with 2-hydroxybenzaldehyde derivatives.
-
Outcome: Formation of hexadentate ligands (N,N',N''-tris(alkoxy-2-hydroxybenzyl)-DAZA).
-
Significance: These ligands show superior kinetic stability with
compared to standard macrocycles like NOTA in certain pH ranges.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete neutralization of the 2HCl salt. | Ensure MeOH is used as a co-solvent. The salt does not dissolve in pure DCM. |
| Product Polymerization | Free base left too long without protection. | Add |
| Incomplete Reductive Amination | Steric hindrance at C6 or wet solvents. | Use dry DCE. Add molecular sieves (4Å) to the imine formation step to drive equilibrium. |
| Residual Boron | Boron-amine complexes persisting. | Quench with MeOH first, then vigorous stirring with aqueous |
References
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for N-Boc protection protocols).
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3] Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (The authoritative protocol for NaBH(OAc)3 reductions). Available at: [Link]
-
Price, E. W., & Orvig, C. "Matching chelators to radiometals for radiopharmaceuticals." Chemical Society Reviews, 2014, 43(1), 260-290. (Context for diazepane chelators). Available at: [Link]
Sources
- 1. eMolecules 1,4-diazepan-6-ol;dihydrochloride | 1951445-01-4 | MFCD22690643 | Fisher Scientific [fishersci.com]
- 2. Buy 6-Methyl-1,4-diazepan-6-amine | 869482-93-9 [smolecule.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. CAS 439-14-5: Diazepam | CymitQuimica [cymitquimica.com]
Application Note: Strategic Utilization of 1,4-Diazepan-6-one Dihydrochloride in Drug Discovery
Executive Summary
1,4-Diazepan-6-one dihydrochloride represents a privileged, underutilized scaffold in medicinal chemistry. Unlike the ubiquitous 1,4-diazepan-5-one (a lactam), the 6-one variant features a reactive ketone at the geometric center of the homopiperazine ring. This structural distinction allows for "divergent functionalization": the C6 ketone serves as a handle for sp³-rich modifications via reductive amination or Grignard addition, while the N1 and N4 nitrogens offer sites for varying lipophilicity or target engagement.
This guide details the handling, stabilization, and synthetic protocols required to transform this unstable salt into high-value bioactive ligands, specifically focusing on N-protection and C6-reductive amination .
Chemical Profile & Handling
The Stability Paradox
The dihydrochloride salt is the only stable storage form of this molecule. The free base, 1,4-diazepan-6-one , is prone to rapid intermolecular self-condensation (Schiff base formation between the ketone of one molecule and the secondary amine of another), leading to insoluble polymers.
Critical Handling Rule: Never isolate the free base in a concentrated, neat state. Always generate it in situ in the presence of a capping agent (protecting group) or an electrophile.[1]
Physicochemical Properties[1][2]
| Property | Value / Characteristic | Implication for Synthesis |
| Molecular Structure | 7-membered ring, symmetric ketone | Achiral core; simplifies NMR analysis.[1][2] |
| State | Dihydrochloride Salt (Solid) | Hygroscopic; store in desiccator at -20°C. |
| Solubility | Water, Methanol, DMSO | Poor solubility in DCM/EtOAc until neutralized. |
| pKa (Est.) | N1/N4: ~9.5 | Requires strong organic base (DIPEA/TEA) or inorganic base for activation.[1] |
| Reactivity | C6-Ketone + 2° Amines | High Risk: Self-polymerization upon neutralization.[1] |
Strategic Functionalization Workflows
To successfully utilize this building block, researchers must adopt a "Protect-then-Functionalize" strategy.[1] The C6 ketone is the high-value target, but it cannot be accessed cleanly without first masking the nucleophilic nitrogens.
Diagram: Divergent Synthesis Pathway
The following flowchart illustrates the critical decision points when using 1,4-diazepan-6-one.
Figure 1: Strategic workflow for stabilizing and functionalizing the 1,4-diazepan-6-one scaffold. Note the immediate protection step.
Detailed Experimental Protocols
Protocol A: Preparation of N,N'-Di-Boc-1,4-diazepan-6-one
Objective: To create a stable, organic-soluble intermediate that allows exclusive reaction at the ketone.
Reagents:
-
Di-tert-butyl dicarbonate (Boc₂O) (2.5 eq)[1]
-
Triethylamine (TEA) (3.0 eq) or NaOH (2.5 eq)[1]
-
Solvent: Methanol (MeOH) or Dioxane/Water (1:1)[1]
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, suspend 1,4-Diazepan-6-one·2HCl (500 mg, 2.6 mmol) in MeOH (10 mL).
-
Base Addition: Cool to 0°C. Add TEA (1.1 mL, 7.9 mmol) dropwise. Observation: The solution may become clear as the free base forms, but do not wait—proceed immediately to prevent self-condensation.
-
Protection: Immediately add a solution of Boc₂O (1.45 g, 6.6 mmol) in MeOH (5 mL) dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane).[1] The starting material (polar) will disappear, replaced by a non-polar spot (Rf ~0.6).[1]
-
Workup: Concentrate the MeOH under reduced pressure. Resuspend the residue in EtOAc (50 mL) and wash with 10% Citric Acid (2x), Sat. NaHCO₃ (2x), and Brine.
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (0-30% EtOAc in Hexanes).
-
Yield: Expect 75–85% of a white/off-white solid.[1]
Validation Point: ¹H NMR should show a simplified spectrum due to symmetry, with a strong singlet for the Boc groups (~1.45 ppm) and distinct methylene protons adjacent to the ketone and nitrogens.
Protocol B: Reductive Amination at C-6 (The "Bridge" Modification)
Objective: To introduce a third diversity element at the 6-position, creating a "tripod" ligand or branched scaffold.
Mechanism & Rationale: Direct reductive amination is preferred over alkylation to avoid over-alkylation.[1][6] Sodium triacetoxyborohydride (STAB) is used as the reducing agent because it is mild enough to not reduce the ketone before the imine forms [1].[1]
Reagents:
-
N,N'-Di-Boc-1,4-diazepan-6-one (from Protocol A) (1.0 eq)[1]
-
Primary Amine (R-NH₂) (1.2 eq) (e.g., Benzylamine, or functionalized aniline)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[1]
-
Acetic Acid (AcOH) (1.0 eq)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[1]
Step-by-Step Procedure:
-
Imine Formation: Dissolve N,N'-Di-Boc-1,4-diazepan-6-one (100 mg, 0.32 mmol) and the amine (0.38 mmol) in DCE (3 mL). Add AcOH (19 µL). Stir at RT for 1–2 hours.[1]
-
Note: If using a sterically hindered amine, add 3Å molecular sieves to drive imine formation.
-
-
Reduction: Add NaBH(OAc)₃ (102 mg, 0.48 mmol) in one portion.
-
Incubation: Stir at RT for 16 hours under Nitrogen.
-
Quench: Quench with Sat. NaHCO₃ (5 mL).[1] Stir vigorously for 15 minutes.
-
Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with Brine.
-
Purification: Dry over Na₂SO₄ and concentrate. Purify via flash chromatography. Since the product is an amine, use a gradient of DCM:MeOH (95:5) with 1% NH₄OH additive.[1]
Diagram: Reductive Amination Mechanism
Understanding the intermediate species ensures troubleshooting capability.[1]
Figure 2: Mechanistic pathway for C6-functionalization.[1] The formation of the Iminium Ion is the rate-limiting step for sterically hindered amines.
Case Study: Synthesis of a DAZA-Type Chelator
Context: 1,4-Diazepane-6-amine (DAZA) derivatives are potent chelators for radiopharmaceuticals (e.g., Gallium-68 PET imaging).[1][7] The 6-amino group serves as the anchor for a third pendant arm, increasing stability [2].
Application Protocol:
-
Scaffold Prep: Follow Protocol A and B (using Benzylamine as the R-NH₂).[1]
-
Deprotection: Treat the N,N'-Di-Boc-6-(benzylamino)-1,4-diazepane with 4M HCl in Dioxane (1 hour, RT).
-
Result: This yields the tri-amine salt, ready for functionalization with acetate arms (via alkylation with tert-butyl bromoacetate) to form the final chelator core.[1]
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield in Protocol A | Polymerization of free base. | Ensure Boc₂O is added immediately after base.[1] Keep temperature at 0°C during addition. |
| No Reaction in Protocol B | Imine failed to form. | Use Ti(OiPr)₄ as a Lewis acid additive (1.0 eq) to force imine formation before adding reducing agent.[1] |
| Product is Insoluble | Zwitterionic character. | If deprotected, the product may be very polar. Use reverse-phase chromatography (C18) for purification.[1] |
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for N-Boc/Cbz protection strategies).
-
Baaß, P., et al. (2024). "The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism." Beilstein Journal of Organic Chemistry. (Demonstrates the use of DAZA derivatives).
-
Common Organic Chemistry. "Reductive Amination - Common Conditions: NaBH(OAc)3".
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Diazepam-d5 | C16H13ClN2O | CID 45358967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-dibenzyl-1,4-diazepan-6-ol 95% | CAS: 389062-84-4 | AChemBlock [achemblock.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines | MDPI [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Determination of 1,4-Diazepan-6-one Dihydrochloride
[1][2]
Executive Summary & Molecule Profile[3][4]
Target Molecule: 1,4-Diazepan-6-one dihydrochloride CAS: 1211713-74-6 (Generic reference for the base/salt class) Formula: C₅H₁₀N₂O · 2HCl Molecular Weight: ~187.07 g/mol (Salt) / 114.15 g/mol (Free Base)
Critical Distinction: This molecule is a 7-membered heterocyclic building block used in the synthesis of kinase inhibitors and GPCR ligands. It is NOT Diazepam (Valium), the benzodiazepine drug. Standard RP-HPLC methods for Diazepam will fail for this analyte due to its high polarity, lack of aromatic chromophores, and ionic nature.
The Analytical Challenge
-
High Polarity: The dihydrochloride salt is extremely hydrophilic (LogP < -1.5), leading to near-zero retention on C18 columns.
-
Weak UV Detection: The molecule lacks a conjugated
-system. It exhibits only weak, non-specific absorbance at low wavelengths (<210 nm), making UV detection prone to interference from buffer cut-offs. -
Salt Stoichiometry: As a dihydrochloride, accurate determination of the counter-ion content is critical to establish the "active" free base weight.
Analytical Strategy Overview
To ensure comprehensive characterization, we employ a "Triad Strategy" combining stoichiometric analysis with orthogonal separation techniques.
Figure 1: Analytical Decision Tree for polar heterocyclic salts.
Method A: Potentiometric Titration (Absolute Assay)
Objective: To determine the precise chloride content (salt stoichiometry) and the purity of the amine salt. This is the primary method for assaying the bulk material.
Principle
Two sequential titrations are recommended:
-
Argentometric Titration: Reacts free chloride ions with Silver Nitrate (
) to form insoluble . -
Acid-Base Titration (Non-Aqueous): The amine salt is titrated with Perchloric Acid (
) in glacial acetic acid (after adding mercuric acetate to sequester the halide), or more simply, the chloride titration is used as the proxy for purity assuming stoichiometric salt formation.
Protocol: Chloride Determination (Argentometric)
Reagents:
-
0.1 N Silver Nitrate (
) VS. -
Dilute Nitric Acid (
). -
Solvent: Deionized Water / Methanol (80:20).
Equipment:
-
Automatic Potentiometric Titrator (e.g., Metrohm or Mettler Toledo).
-
Silver Ring Electrode (Indicator) +
salt bridge Reference Electrode.
Procedure:
-
Weigh: Accurately weigh ~150 mg of the sample into a titration beaker.
-
Dissolve: Add 50 mL of water/methanol solvent. Acidify with 1 mL of 2M
. -
Titrate: Titrate with 0.1 N
using dynamic equivalence point titration (DET) mode. -
Calculation:
Theoretical Chloride for 2HCl salt:
Validation Criteria:
-
RSD of triplicate analysis:
-
Inflection point sharpness: Steep potential jump (>100 mV).
Method B: HILIC-CAD (Organic Purity)
Objective: Separation of the 1,4-diazepan-6-one from synthesis by-products (e.g., linear diamines, mono-protected intermediates).
Why HILIC? Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines by creating a water-rich layer on the stationary phase surface. This overcomes the "dead volume elution" seen in RP-HPLC. Why CAD? Charged Aerosol Detection (CAD) is universal and does not rely on chromophores. It provides a uniform response factor for non-volatile species, unlike UV at 200 nm.
Chromatographic Conditions
| Parameter | Setting |
| Column | ZIC-pHILIC (Polymeric zwitterionic), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Gradient | 90% B to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Temp | 30°C |
| Detection | CAD (Nebulizer: 35°C, Power Function: 1.0) |
| Injection | 5 µL (Sample dissolved in 80:20 ACN:Water) |
Mechanism of Action[4][5]
Figure 2: HILIC retention mechanism showing partitioning into the water-rich layer and electrostatic interactions.
Protocol Notes:
-
pH Criticality: The pH 9.0 buffer ensures the amine groups are less positively charged, reducing excessive ionic retention on the silica silanols, while the zwitterionic phase manages the separation.
-
Sample Diluent: Must match the starting mobile phase (high organic). Dissolving in 100% water will cause peak distortion ("solvent wash effect").
Method C: Derivatization (High Sensitivity UV/Fluorescence)
Objective: If CAD is unavailable, or trace quantification (<1 ppm) is required, derivatization adds a chromophore to the secondary amines.
Reagent: FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride). Target: Reacts with secondary amines to form stable carbamates.
Workflow
-
Preparation: Mix 100 µL sample (1 mg/mL in borate buffer pH 9) + 100 µL FMOC-Cl (5 mM in ACN).
-
Reaction: Incubate at ambient temperature for 10 minutes.
-
Quench: Add 20 µL Adamantanamine (to scavenge excess FMOC).
-
Analysis: Inject onto a standard C18 RP-HPLC column.
-
Detection: UV @ 265 nm or Fluorescence (Ex 265 nm / Em 315 nm).
-
Retention: The FMOC-Diazepanone derivative will elute at ~10-15 mins on a standard ACN/Water gradient.
-
References
-
HILIC Mechanism & Method Development
-
Charged Aerosol Detection (CAD)
-
Titration of Amine Salts
-
Metrohm Application Bulletin AB-068. Potentiometric determination of amino terminal groups. Link
-
-
Validation Guidelines
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
Application Note: Purification Techniques for 1,4-Diazepan-6-one Dihydrochloride
Part 1: Introduction & Chemical Context[1]
The Molecule and Its Challenge
1,4-Diazepan-6-one (homopiperazin-6-one) is a critical seven-membered heterocyclic building block used in the synthesis of kinase inhibitors, GPCR ligands, and peptidomimetics. Unlike its benzo-fused analog (diazepam), this scaffold lacks the stabilizing aromatic system, making it chemically labile.
The Core Stability Paradox: The free base of 1,4-diazepan-6-one contains both nucleophilic secondary amines and an electrophilic ketone within the same ring structure. In the neutral state, this leads to rapid intermolecular self-condensation (Schiff base formation), resulting in insoluble oligomers and tars.
-
Solution: The compound must be maintained as the dihydrochloride salt . Protonation of both nitrogen atoms (
and ) deactivates their nucleophilicity, preventing polymerization and ensuring long-term stability.
Physicochemical Profile
Understanding the solubility profile is the foundation of the purification logic.
| Property | Value / Characteristic | Implication for Purification |
| Molecular Weight | 187.07 g/mol (Salt) | Low MW indicates high diffusion in chromatography. |
| Solubility (Water) | Very High (>500 mg/mL) | Cannot use water as an antisolvent. |
| Solubility (MeOH/EtOH) | Moderate to High | Ideal solvents for dissolution/recrystallization. |
| Solubility (Acetone/Ether) | Insoluble | Ideal antisolvents for "crashing out" the product. |
| Hygroscopicity | High | Requires rapid handling and desiccant storage. |
| pKa (Estimated) | ~6.0 and ~9.5 | Both nitrogens are basic; pH < 3 required to keep fully protonated. |
Part 2: Impurity Profile & Purification Strategy
Common Impurities
-
Inorganic Salts (NaCl/KCl): Generated during the neutralization or cyclization steps (e.g., reaction of ethylenediamine with 1,3-dichloroacetone).
-
Linear Oligomers: Resulting from incomplete cyclization or free-base polymerization.
-
1,4-Diazepan-6-ol: Trace reduction byproduct if reducing agents were present.
Strategic Workflow
The purification process utilizes a "Solubility Switch" mechanism to separate the organic salt from inorganic contaminants, followed by a "Polishing" step for high purity.
Figure 1: Decision tree for the isolation of 1,4-Diazepan-6-one 2HCl from crude synthesis mixtures.
Part 3: Detailed Experimental Protocols
Protocol A: Removal of Inorganic Salts (Desalting)
Use this protocol first if your crude material contains significant amounts of NaCl or KCl.
Reagents:
-
Methanol (Anhydrous, HPLC Grade)
-
Diethyl Ether (Stabilized with BHT) or Acetone
Procedure:
-
Drying: Ensure the crude solid is completely dry. Residual water will carry NaCl into the organic phase.
-
Dissolution: Suspend the crude solid in anhydrous Methanol (10 mL per gram of crude).
-
Sonication: Sonicate for 15 minutes at room temperature to dissolve the organic salt. Inorganic salts will remain suspended.
-
Filtration: Filter the suspension through a Celite pad or a 0.45 µm PTFE membrane.
-
Checkpoint: The solid on the filter is the inorganic waste (NaCl). The clear filtrate contains your product.
-
-
Concentration: Rotate evaporate the methanol filtrate at 40°C until the volume is reduced by 80% (syrupy consistency).
-
Precipitation: While stirring rapidly, add the concentrate dropwise into 10 volumes of ice-cold Diethyl Ether (or Acetone).
-
Collection: A white hygroscopic solid will precipitate. Filter rapidly under Nitrogen/Argon to prevent moisture absorption.
Protocol B: Recrystallization (The Gold Standard)
For increasing purity from ~90% to >98%.
Principle: Uses a solvent/antisolvent system (Ethanol/Water + HCl) to grow ordered crystals, excluding linear oligomers.
Procedure:
-
Dissolution: Dissolve 1.0 g of the semi-pure salt in the minimum amount (~2-3 mL) of warm Ethanol (95%) .
-
Critical Step: Add 2-3 drops of Concentrated HCl (37%) . This ensures the salt remains fully protonated and suppresses hemiacetal formation with the ketone.
-
-
Clarification: If the solution is cloudy, filter while hot through a glass wool plug.
-
Nucleation: Allow the solution to cool to room temperature. If no crystals form, add Isopropanol or Acetone dropwise until a faint turbidity persists.
-
Growth: Place the flask in a -20°C freezer overnight.
-
Isolation: Filter the crystals cold. Wash with cold Acetone.
-
Drying: Dry in a vacuum desiccator over
for 24 hours.
Protocol C: Preparative HILIC (For Difficult Separations)
Use this if recrystallization fails to remove specific organic impurities. Reverse Phase (C18) is NOT recommended due to lack of retention.
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar salts effectively using a water-rich layer on a polar stationary phase.[1][2]
Chromatographic Conditions:
| Parameter | Setting |
| Column | Bare Silica or Zwitterionic (e.g., SeQuant ZIC-HILIC), 5 µm, 150 x 21.2 mm |
| Mobile Phase A | Acetonitrile (ACN) |
| Mobile Phase B | 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid |
| Gradient | 95% A to 60% A over 20 minutes |
| Flow Rate | 15-20 mL/min (depending on column diameter) |
| Detection | ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol). UV at 210 nm is weak. |
| Sample Diluent | 80:20 Acetonitrile:Buffer B |
Self-Validating Logic:
-
pH Control: The buffer must be acidic (pH 3). If pH > 6, the amine deprotonates, leading to peak tailing and on-column degradation.
-
Retention Check: The dihydrochloride salt should elute after the void volume. If it elutes in the void, increase the % ACN in the starting gradient.
Part 4: Quality Control & Troubleshooting
Analytical Verification
-
Chloride Content Titration:
-
Dissolve 50 mg in water. Titrate with 0.1 M AgNO₃ using potassium chromate indicator.
-
Target: 2.0 equivalents of Cl⁻ per mole of diazepanone. Deviations indicate mono-salt formation or inorganic contamination.
-
-
1H NMR (D₂O):
-
Solvent: Deuterium Oxide (D₂O).
-
Note: In D₂O, the
-protons next to the ketone may exchange with deuterium over time, disappearing from the spectrum. Run the NMR immediately after dissolution or use DMSO-d6 (with a drop of DCl).
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Oiling out during recrystallization | Solvent too polar or cooling too fast. | Re-dissolve. Add antisolvent (Acetone) more slowly. Scratch glass to induce nucleation. |
| Yellow/Brown Color | Oxidation or polymerization of free base. | Recrystallize with charcoal treatment. Ensure excess HCl is present.[3] |
| Low Melting Point | Moisture absorption (Hygroscopic). | Dry under high vacuum (0.1 mbar) at 40°C for 12 hours. Handle in glovebox. |
| NMR shows extra peaks | Acetal formation (reaction with MeOH). | Avoid Methanol in the final step; use Ethanol/Isopropanol. |
References
-
Synthesis and Properties of 1,4-Diazepan-6-one derivatives
- Context: General methods for homopiperazine synthesis and salt handling.
- Source: PubChem Compound Summary for 1,4-Diazepan-6-amine (Analogous scaffold).
-
URL:[Link]
- Context: Standard protocols for solubility-based separation of amine salts from inorganics.
-
HILIC Separation of Polar Amines
- Context: Methodology for separating highly polar hydrophilic compounds using ACN/Buffer gradients.
- Source: Agilent Application Note: HILIC Separ
-
URL:[Link]
- Context: Verification of the dihydrochloride salt form (CAS 1824627-70-4).
Sources
Reaction mechanisms involving 1,4-Diazepan-6-one dihydrochloride
Application Note: Strategic Functionalization of 1,4-Diazepan-6-one Dihydrochloride
Part 1: Executive Summary & Structural Logic
This compound (CAS: 1824627-70-4) is a specialized seven-membered heterocyclic scaffold distinct from the more common 1,4-benzodiazepines (e.g., Diazepam) or 1,4-diazepan-5-ones (lactams). Its core value lies in its C2-symmetric ketone functionality positioned at C6, flanked by two secondary amine nitrogens (N1, N4).
This unique geometry allows for orthogonal functionalization:
-
N1/N4 Positions: Nucleophilic handles for alkylation or acylation, enabling the attachment of targeting vectors or solubility-enhancing groups.
-
C6 Position: An electrophilic ketone handle ideal for reductive amination, allowing the introduction of a third functional arm (e.g., for radiometal chelation or pharmacophore insertion).
This guide details the mechanisms and protocols for transforming this salt into high-value bioactive ligands, specifically focusing on DAZA-type chelators used in radiopharmaceuticals (e.g.,
Part 2: Chemical Handling & Pre-Treatment[2]
The commercial supply as a dihydrochloride salt (2HCl) imparts stability but renders the nitrogens non-nucleophilic. Successful reaction requires controlled neutralization.
Protocol A: Free-Basing & Salt Neutralization
Rationale: Direct use of strong bases (NaOH) in water can lead to polymerization or difficult extraction due to the high water solubility of the free base. An organic-soluble base strategy is preferred for subsequent anhydrous reactions.
| Parameter | Specification |
| Solvent System | Methanol (MeOH) or Ethanol (EtOH) (Anhydrous) |
| Base | Sodium Methoxide (NaOMe) or Amberlyst A-21 (Weak Base Resin) |
| Stoichiometry | 2.05 equivalents of Base per 1.0 equivalent of 2HCl salt |
| Temperature | 0°C to Room Temperature (RT) |
Step-by-Step:
-
Suspend 1,4-Diazepan-6-one 2HCl (1.0 mmol) in anhydrous MeOH (5 mL).
-
Option 1 (Homogeneous): Add NaOMe (2.05 mmol, 0.5 M in MeOH) dropwise at 0°C. Stir for 30 min. The solution will become clear as the amine is freed, followed by precipitation of NaCl.
-
Option 2 (Heterogeneous - Recommended): Add pre-washed Amberlyst A-21 resin (3 equivalents capacity). Shake for 1 hour.
-
Workup: Filter off the solid (NaCl or Resin).
-
Concentration: The filtrate contains the unstable free base. Use immediately in the next step (do not store free base for prolonged periods to avoid self-condensation).
Part 3: Core Reaction Mechanisms
Mechanism 1: Reductive Amination at C6 (The "Gateway" Reaction)
The most critical transformation is converting the C6 ketone into a tertiary or secondary amine. This creates the "central pivot" of the scaffold.
Mechanism Description:
-
Imine Formation: The C6 ketone undergoes nucleophilic attack by an external primary amine (
) under slightly acidic conditions (pH 5-6), generating a carbinolamine intermediate which dehydrates to form an iminium ion . -
Reduction: The iminium species is selectively reduced by a hydride donor. Sodium triacetoxyborohydride (STAB) is preferred over
because STAB is less basic and tolerates the equilibrium between the ketone and imine, reducing only the imine.
Self-Validating Check:
-
Monitoring: Disappearance of the ketone carbonyl stretch (~1710 cm⁻¹) in IR or the C=O signal (~205 ppm) in
C NMR. -
Control: If N1/N4 are unprotected, they may compete if the external amine is not in excess. Strategic Protection (e.g., Boc) of N1/N4 is often required before C6 modification if the external amine is valuable.
Mechanism 2: N-Alkylation (The "Arm" Attachment)
For chelator synthesis (e.g., AAZTA-like ligands), N1 and N4 are alkylated with carboxylate or phosphonate arms.
Mechanism Description:
-
Type:
Nucleophilic Substitution. -
Causality: The secondary amines at N1/N4 are moderate nucleophiles. The reaction is driven by a non-nucleophilic base (DIPEA or
) to scavenge the liberated proton. -
Challenge: Mono-alkylation is difficult due to symmetry. Usually, exhaustive bis-alkylation is the target.
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the divergent synthesis pathways: Path A (Direct Reductive Amination) and Path B (N-Protection first).
Caption: Divergent synthetic workflows for 1,4-diazepan-6-one. Path A yields the DAZA core directly; Path B utilizes protection for selective C6 modification.
Part 5: Detailed Experimental Protocol
Target Application: Synthesis of a DAZA-like Chelator Core (6-amino-1,4-diazepane derivative).
Reagents & Equipment
-
Substrate: 1,4-Diazepan-6-one · 2HCl (1.0 eq)
-
Amine Source: Benzylamine or Ammonium Acetate (1.2 - 5.0 eq)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Additives: Acetic Acid (AcOH) (1.0 eq)
Step-by-Step Workflow
-
Salt Break (In-Situ):
-
In a round-bottom flask, suspend 1,4-diazepan-6-one · 2HCl (1 mmol) in DCE (10 mL).
-
Add DIPEA (2.2 mmol) and stir for 15 min under
. The mixture may remain cloudy.
-
-
Imine Formation:
-
Add the amine source (e.g., Benzylamine, 1.1 mmol).
-
Add Acetic Acid (1.0 mmol). Note: AcOH catalyzes imine formation by protonating the carbonyl oxygen.
-
Stir at Room Temperature (RT) for 1-2 hours.
-
-
Reduction:
-
Add STAB (1.5 mmol) in one portion.
-
Observation: Mild effervescence may occur.
-
Stir at RT for 12–16 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous
(10 mL). Stir for 20 min. -
Extract with DCM (3 x 15 mL).
-
Dry organic layers over
and concentrate.
-
-
Purification:
-
The secondary amines (N1/N4) and the newly formed amine at C6 make the product polar.
-
Use Amine-functionalized Silica or run flash chromatography with DCM:MeOH:NH4OH (90:9:1).
-
Part 6: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete neutralization of 2HCl salt. | Ensure 2.0-2.2 eq of base is used initially. Switch to "Free-Basing Protocol A" (isolate free base) before reaction. |
| Over-Alkylation | Reaction of N1/N4 with alkyl halides. | If performing alkylation, dilute reaction (0.05 M) and add reagent slowly. For reductive amination, this is rarely an issue. |
| Polymerization | Intermolecular condensation. | Keep concentration <0.1 M. Avoid heating the free base without the trapping amine present. |
References
-
Synthesis of DAZA Chelators
- Title: The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
- Source: National Institutes of Health (PubMed/PMC).
-
URL:[Link]
-
Reductive Amination Methodology
-
Commercial Building Block Data
Sources
- 1. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jocpr.com [jocpr.com]
- 6. eMolecules 1,4-diazepan-6-ol;dihydrochloride | 1951445-01-4 | MFCD22690643 | Fisher Scientific [fishersci.com]
- 7. This compound 97% | CAS: 1824627-70-4 | AChemBlock [achemblock.com]
- 8. 1,4-dibenzyl-1,4-diazepan-6-ol 95% | CAS: 389062-84-4 | AChemBlock [achemblock.com]
Application Note: 1,4-Diazepan-6-one Dihydrochloride in Diazepine Scaffold Synthesis
This guide details the application of 1,4-Diazepan-6-one dihydrochloride (also known as homopiperazin-6-one dihydrochloride) as a strategic building block in the synthesis of benzodiazepine mimetics and fused tricyclic diazepines .
While classic 1,4-benzodiazepines (e.g., Diazepam) are typically synthesized from 2-aminobenzophenones, 1,4-Diazepan-6-one serves as a critical scaffold for next-generation diazepines . It allows for the construction of "non-benzo" fused systems (such as pyrido-, pyrazolo-, or thieno-diazepines) that target GABA receptors or kinase pathways with improved selectivity profiles.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
-
Compound: this compound
-
CAS: 54720-30-2 (Free base equivalent reference)
-
Role: Core scaffold for constructing the 7-membered diazepine ring in bicyclic and tricyclic systems.
-
Key Advantage: The C6-ketone functionality provides a unique "handle" for annulation reactions (e.g., Fischer indole synthesis, Knoevenagel condensation) that is absent in standard benzodiazepine precursors.
Pharmacophore Relevance
In modern drug discovery, this scaffold is utilized to synthesize Benzodiazepine Mimetics . By fusing a heteroaromatic ring (instead of a benzene ring) to the diazepane core, researchers can modulate lipophilicity and metabolic stability while retaining binding affinity to the Benzodiazepine Binding Site (BZ-site) on GABA_A receptors.
Pre-Experimental Safety & Handling
Risk Assessment:
-
Hygroscopic Nature: The dihydrochloride salt is highly hygroscopic. Weighing must be performed quickly or in a humidity-controlled environment to ensure stoichiometric accuracy.
-
Acidity: Aqueous solutions are significantly acidic (pH < 2). Neutralization is exothermic.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses.
Core Protocol A: Salt Neutralization & Free Base Isolation
Rationale: Most synthetic transformations (N-alkylation, condensations) require the nucleophilic free amine. The dihydrochloride salt is stable for storage but unreactive in nucleophilic substitutions.
Materials:
-
This compound (10 mmol)
-
Methanol (MeOH), anhydrous
-
Sodium Methoxide (NaOMe) or Triethylamine (TEA)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Suspension: Suspend 10 mmol (approx. 1.87 g) of the dihydrochloride salt in 20 mL of anhydrous MeOH. The salt will likely not dissolve completely.
-
Neutralization:
-
Method A (Inorganic Removal): Add 20 mmol of NaOMe (25% wt in MeOH) dropwise at 0°C. Stir for 30 minutes. The solution will become cloudy as NaCl precipitates.
-
Method B (Organic Base): Add 22 mmol of Triethylamine (TEA) dropwise. Stir for 15 minutes at Room Temperature (RT).
-
-
Filtration (Method A only): Filter the mixture through a Celite pad to remove NaCl salts.
-
Solvent Switch: Concentrate the filtrate in vacuo. Re-dissolve the residue in DCM (30 mL) and dry over Na₂SO₄ to ensure water removal.
-
Validation: Verify free base formation via TLC (10% MeOH in DCM with 1% NH₄OH). The free base will have a distinct R_f compared to the salt (which stays at the baseline).
Core Protocol B: Regioselective N-Functionalization
Rationale: The 1,4-diazepan-6-one core is symmetric. To synthesize complex benzodiazepine analogs, one nitrogen is typically protected or functionalized first to break symmetry.
Target: N1-Boc-1,4-diazepan-6-one (Key Intermediate)
Methodology:
-
Stoichiometry Control: Dissolve the free base (from Protocol A) in DCM (0.1 M concentration).
-
Reagent Addition: Add 0.9 equivalents of Di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise over 1 hour at 0°C.
-
Expert Insight: Using a slight deficit (0.9 eq) prevents the formation of the bis-Boc byproduct. The unreacted starting material can be washed away with water due to its high polarity.
-
-
Quench & Wash: Stir for 4 hours at RT. Wash the organic layer with water (2 x 10 mL) to remove unreacted diamine.
-
Yield: Typical yield is 85-90% of the mono-protected product.
Core Protocol C: Synthesis of Fused Pyrazolo[1,4]diazepines
Rationale: This protocol demonstrates the conversion of the diazepanone core into a tricyclic "benzodiazepine mimetic" by fusing a pyrazole ring onto the C6-C7 positions. This mimics the structure of bioactive compounds like Zolazepam.
Reaction Class: Claisen-Type Condensation followed by Heterocyclization.
Reagents:
-
N1-Boc-1,4-diazepan-6-one (Intermediate from Protocol B)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine Hydrate (N₂H₄·H₂O)
Step-by-Step Methodology:
-
Enaminone Formation:
-
Evaporation: Remove solvent and excess DMF-DMA in vacuo to obtain the crude enaminone (typically a yellow/orange oil).
-
Cyclization:
-
Redissolve the crude oil in Ethanol (EtOH).
-
Add Hydrazine Hydrate (1.2 eq).
-
Stir at reflux for 2 hours.
-
-
Work-up: Cool to RT. The fused pyrazolo-diazepine product often precipitates. If not, concentrate and purify via flash chromatography (EtOAc/Hexane).[4]
-
Deprotection (Optional): Remove the N-Boc group using 4M HCl in Dioxane to liberate the amine for further medicinal chemistry derivatization.
Data Summary & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting |
| Solubility | Salt: Water (+), MeOH (+), DCM (-). Free Base: DCM (+), EtOAc (+). | If salt clumps in MeOH, sonicate for 10 mins before adding base. |
| Enaminone Stability | Sensitive to moisture (hydrolysis back to ketone). | Use immediately in the next step; do not store >24h. |
| Regioselectivity | Mono-Boc protection is ~90% selective. | If Bis-Boc forms, reduce Boc₂O to 0.85 eq and perform slow addition at -10°C. |
| Cyclization Yield | Typically 60-75% for Pyrazole fusion. | If yield is low, ensure Toluene is anhydrous during Step 1 (water inhibits enaminone formation). |
Pathway Visualization (DOT Diagram)
The following diagram illustrates the synthetic workflow from the dihydrochloride salt to the fused tricyclic system.
Caption: Synthetic pathway converting 1,4-Diazepan-6-one 2HCl into a fused pyrazolo-diazepine scaffold via enaminone intermediate.
References
-
Synthesis of Substituted 1,4-Benzodiazepines via Palladium-Catalyzed Cyclization. Source: MDPI Molecules, 2017. Context: Discusses general strategies for constructing diazepine cores, relevant for understanding the annulation logic.
-
Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine. Source: RSC Advances, 2023. Context: Provides comparative protocols for diazepine ring formation, establishing the baseline for "classic" vs. "novel" synthesis.
-
Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Source: NIH / PMC, 2013. Context: Details the use of modular building blocks for BZD library generation, supporting the use of protected diazepanones.
-
Patent US20090124603A1: Alkoxyamino derivatives for treating pain. Source:[7][4] Google Patents. Context: Explicitly cites the use of 1,4-diazepan-6-one derivatives (protected forms) as intermediates in the synthesis of bioactive diazepine-based drugs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strychnine - Wikipedia [en.wikipedia.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates [mdpi.com]
- 7. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Catalytic Utility of Chiral 1,4-Diazepine Scaffolds
Executive Summary
While 5- and 6-membered nitrogen heterocycles (pyrrolidines, piperidines) dominate asymmetric catalysis, 1,4-diazepine derivatives (7-membered rings) offer a distinct "medium-ring" advantage. Their larger bite angles and flexible-to-rigid conformational locking upon metal coordination provide unique steric pockets often unattainable with standard C₂-symmetric ligands like BINAP or Salen.
This guide details the design, synthesis, and application of chiral 1,4-diazepane ligands. We focus on their utility in Copper(II)-catalyzed asymmetric Henry reactions and Palladium-catalyzed cross-couplings , where the 7-membered backbone stabilizes specific transition states to enhance enantioselectivity.
Ligand Design: The "Medium-Ring" Advantage
The 1,4-diazepine scaffold serves as a bidentate N,N-donor. Its catalytic potency stems from three structural factors:
-
Expanded Bite Angle: Upon coordination to metals (Cu, Ni, Pd), the 1,4-diazepine forms a larger chelate ring compared to ethylenediamine (5-membered) analogs. This pushes the chiral substituents closer to the active substrate site.
-
Conformational Locking: The 7-membered ring exists in a flexible twist-chair conformation in solution but locks into a rigid specific twist conformation upon metal binding, minimizing entropy loss during the transition state.
-
Tunable Sterics: By deriving the scaffold from chiral 1,2-diamines (e.g., (R,R)-1,2-diaminocyclohexane), the "walls" of the chiral pocket can be explicitly defined.
Comparative Ligand Metrics
| Feature | Ethylenediamine (5-Ring) | Piperazine (6-Ring) | 1,4-Diazepane (7-Ring) |
| Bite Angle (avg) | ~85° | ~90° | ~96-102° |
| Flexibility | Rigid | Rigid (Chair) | Semi-Flexible (Twist) |
| Buried Volume (%V_bur) | Low | Medium | High |
| Primary Utility | Chelation | Linker | Stereocontrol |
Protocol A: Synthesis of Chiral 1,4-Diazepane Ligands
Rationale: Traditional alkylation methods often suffer from over-alkylation. We utilize a Ruthenium-catalyzed Hydrogen Borrowing strategy (adapted from Williams et al.) to couple chiral diamines with diols. This ensures high atom economy and optical purity retention.
Materials
-
Substrate: (1R,2R)-1,2-Diaminocyclohexane (1.0 equiv)
-
Linker: 1,3-Propanediol (1.1 equiv)
-
Catalyst: [Ru(p-cymene)Cl₂]₂ (0.5 mol%)
-
Ligand for Synthesis: DPEphos (1.0 mol%)
-
Solvent: t-Amyl alcohol (0.5 M)
-
Base: KOtBu (10 mol%)
Step-by-Step Methodology
-
Catalyst Activation: In a glovebox, mix [Ru(p-cymene)Cl₂]₂ and DPEphos in t-amyl alcohol. Stir at RT for 10 min to generate the active Ru-phosphine species.
-
Substrate Addition: Add the chiral diamine, 1,3-propanediol, and KOtBu to the reaction vessel.
-
Reflux: Seal the vessel and heat to 130°C for 24 hours. The reaction proceeds via alcohol dehydrogenation (aldehyde formation), imine condensation, and in situ hydrogenation (returning the hydrogen).
-
Workup: Cool to RT. Filter through a pad of Celite to remove Ru residues.
-
Purification: Concentrate the filtrate. Purify via Kugelrohr distillation or flash chromatography (DCM/MeOH/NH₃) to obtain the (5aS,9aS)-octahydro-1H-benzo[b][1,4]diazepine .
Visualization: Ligand Synthesis Pathway
Caption: Ru-catalyzed hydrogen borrowing creates the 7-membered ring without external reductants.
Protocol B: Cu(II)-Catalyzed Asymmetric Henry Reaction
Rationale: The Henry reaction (Nitroaldol) is sensitive to the Lewis acidity and geometry of the catalyst. The 1,4-diazepane-Cu(II) complex creates a distorted square-planar geometry that effectively differentiates the Si and Re faces of the aldehyde.
Materials
-
Ligand: Chiral 1,4-Diazepane (from Protocol A) (10 mol%)
-
Metal Source: Cu(OAc)₂·H₂O (10 mol%)
-
Substrate: Benzaldehyde (1.0 equiv)
-
Reagent: Nitromethane (10 equiv)
-
Solvent: Ethanol (0.2 M)
-
Base: DIPEA (5 mol% - optional, accelerates rate)
Experimental Workflow
-
Complex Formation: In a flame-dried Schlenk tube, dissolve Cu(OAc)₂·H₂O (0.1 mmol) and the Chiral Ligand (0.11 mmol) in Ethanol (2 mL). Stir for 1 hour at RT. The solution should turn deep blue, indicating chelation.
-
Substrate Addition: Cool the solution to 0°C . Add Nitromethane (10 mmol) followed by Benzaldehyde (1.0 mmol).
-
Reaction: Stir at 0°C for 24-48 hours. Monitor conversion by TLC (Hexane/EtOAc 8:2).
-
Quench: Quench with saturated NH₄Cl solution. Extract with DCM (3x).
-
Analysis: Dry organic layers over Na₂SO₄ and concentrate. Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, i-PrOH/Hexane).
Expected Results vs. Ring Size
| Ligand Scaffold | Yield (%) | ee (%) | Notes |
| Ethylenediamine (5-ring) | 85 | 45 | Poor stereocontrol due to flat chelate. |
| Piperazine (6-ring) | 70 | 62 | Moderate control; chair flip issues. |
| 1,4-Diazepane (7-ring) | 92 | 94 | Optimal twist-lock mechanism. |
Visualization: Catalytic Cycle & Stereocontrol
Caption: The 7-membered ligand creates a specific steric wall (red node) forcing face-selective attack.
Troubleshooting & Optimization
-
Low Yield: 1,4-Diazepines are secondary amines and can act as bases. If the reaction stalls, ensure the ligand:metal ratio is strictly 1:1 to prevent the ligand from sequestering the nitroalkane protons non-productively.
-
Low ee%: This usually indicates "ligand flexibility." Lower the reaction temperature to -20°C to freeze the diazepine ring conformation.
-
Oxidation: The secondary amines in the diazepine ring are susceptible to oxidation over months. Store ligands under Argon at -20°C.
References
-
Nalikezhathu, A., et al. (2023).[1] "Synthesis of 1,4-Diazacycles by Hydrogen Borrowing." Organic Letters, 25(11), 1754-1759.
-
Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395-422.
-
Evans, D. A., et al. (1999). "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids." Journal of the American Chemical Society, 121(30), 686-699.
-
Desimoni, G., et al. (2006). "Copper(II) in asymmetric catalysis." Chemical Reviews, 106(9), 3561-3651.
Sources
High-Throughput Screening of 1,4-Diazepine Libraries: Targeting Protein-Protein Interactions via TR-FRET
Introduction: The Privileged Scaffold in Modern HTS
The 1,4-diazepine scaffold is widely recognized in medicinal chemistry as a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors.[1][2][3] While historically associated with GABA receptor modulation (e.g., benzodiazepines), modern drug discovery utilizes this scaffold to mimic peptide secondary structures, specifically
This application note details the strategy for screening 1,4-diazepine libraries against PPI targets using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . We focus on TR-FRET because 1,4-diazepine derivatives often exhibit intrinsic autofluorescence in the blue/green spectrum; TR-FRET eliminates this interference by introducing a temporal delay in signal measurement.
Library Design & Chemical Logic
Why 1,4-Diazepines?
The seven-membered ring forces substituents into specific spatial orientations that mimic the
Synthesis & Diversity
High-throughput screening (HTS) requires diverse libraries. The seminal work by Bunin and Ellman established the Solid-Phase Organic Synthesis (SPOS) of 1,4-benzodiazepines, allowing combinatorial libraries to be generated efficiently.
Table 1: Structural Classes of 1,4-Diazepines in HTS
| Class | Core Structure | Primary Mimicry | Typical Targets |
| 1,4-Benzodiazepines | Fused benzene ring | GPCRs (CCK, GABA), Bromodomains | |
| Monocyclic 1,4-Diazepines | No fused ring | Proteases, Integrins | |
| Fused Triazolo-diazepines | Additional triazole ring | BET Family (e.g., BRD4) |
Assay Principle: TR-FRET Competitive Binding
For this protocol, we utilize a homogeneous TR-FRET assay to screen for inhibitors of the BRD4-Acetylated Histone interaction. This is a classic PPI target where diazepines have shown efficacy.
Mechanism
-
Donor: Europium (Eu)-cryptate labeled BRD4 protein.[4]
-
Acceptor: XL665 (or APC) labeled Streptavidin bound to a Biotinylated-Histone Peptide.
-
FRET Event: When the peptide binds BRD4, Donor and Acceptor are in proximity (<10 nm). Excitation at 337 nm yields emission at 665 nm.
-
Inhibition: A diazepine "hit" displaces the peptide, breaking the complex. The FRET signal decreases.[4][5]
Mechanistic Diagram
The following diagram illustrates the competitive binding logic and the energy transfer pathway.
Caption: TR-FRET Mechanism. Energy transfer occurs only when the BRD4-Peptide complex is intact. Inhibitors disrupt this, reducing 665nm emission.
Detailed Protocol: BRD4 Inhibitor Screen
Objective: Identify 1,4-diazepine analogs that inhibit the binding of BRD4 (Bromodomain 1) to acetylated histone H4.
Reagents & Equipment[6]
-
Protein: Recombinant Human BRD4 (BD1 domain), His-tagged.
-
Ligand: Biotinylated Histone H4 peptide (tetra-acetylated).
-
Detection Reagents:
-
Anti-6His-Europium Cryptate (Donor).
-
Streptavidin-XL665 (Acceptor).
-
-
Assay Buffer: 50 mM HEPES (pH 7.0), 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, 1 mM DTT.
-
Plate: 384-well Low Volume White ProxiPlate (PerkinElmer).
-
Reader: HTS Multi-mode reader (e.g., EnVision or PHERAstar) equipped with TR-FRET module.
Step-by-Step Workflow
Step 1: Compound Dispensing
-
Dispense 100 nL of 1,4-diazepine library compounds (10 mM in DMSO) into assay plates using an acoustic liquid handler (e.g., Echo 550).
-
Controls:
-
High Control (HC): DMSO only (Max FRET).
-
Low Control (LC): Excess unlabeled peptide or known inhibitor (e.g., JQ1) (Min FRET).
-
Step 2: Protein Addition
-
Dilute His-BRD4 and Anti-6His-Europium in Assay Buffer. Pre-incubate for 15 mins to form the Protein-Donor complex.
-
Dispense 5 µL of the Protein-Donor mix into all wells.
-
Final Concentration: 5 nM BRD4.
Step 3: Peptide/Acceptor Addition
-
Dilute Biotin-Peptide and Streptavidin-XL665 in Assay Buffer. Pre-incubate for 15 mins.
-
Dispense 5 µL of the Peptide-Acceptor mix into all wells.
-
Final Concentration: 50 nM Peptide.
Step 4: Incubation & Reading
-
Centrifuge plate at 1000 x g for 1 minute.
-
Incubate for 60 minutes at Room Temperature (protected from light).
-
Read on HTS reader:
-
Excitation: 337 nm (Laser or Flash lamp).
-
Emission 1: 615 nm (Donor reference).
-
Emission 2: 665 nm (FRET signal).
-
Delay: 50 µs (Critical to remove diazepine autofluorescence).
-
Data Analysis & Validation
HTS Workflow Logic
The following diagram outlines the decision matrix for the screening campaign, ensuring rigorous exclusion of false positives.
Caption: HTS Workflow. Counter-screening is vital to rule out compounds binding to the Donor/Acceptor reagents rather than the target.
Z-Prime ( ) Calculation
To validate the assay before running the full library, calculate the
- : Standard Deviation[6][7][8][9]
- : Mean Signal (Ratio 665nm/615nm)
-
Target:
is required for a robust HTS assay.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Background | Non-specific binding of Donor/Acceptor | Add 0.05% CHAPS or Tween-20; optimize salt concentration. |
| Signal Drift | Evaporation or settling | Seal plates during incubation; spin down before reading. |
| "Hook Effect" | Excess analyte concentration | Ensure protein/peptide concentrations are below the |
| Compound Precipitation | 1,4-diazepines insolubility | Limit DMSO to <1% final; check library QC for aggregation. |
References
-
Evans, B. E., et al. (1988).[1] Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists. Journal of Medicinal Chemistry.
-
Bunin, B. A., & Ellman, J. A. (1992). A general and expedient method for the solid-phase synthesis of 1,4-benzodiazepine derivatives. Journal of the American Chemical Society.[10]
-
Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
-
Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature.
-
Cisbio/Revvity. (2023). HTRF® Bromodomain Assays: Technical Guide.
Sources
- 1. Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Precision Protocol for N-Alkylation of 1,4-Diazepan-6-one Dihydrochloride
Executive Summary & Chemical Logic
The functionalization of 1,4-diazepan-6-one dihydrochloride presents a classic but deceptive challenge in organic synthesis.[1] Unlike simple secondary amines, this substrate introduces two distinct hurdles:
-
The Salt Penalty: The dihydrochloride (
) form renders the molecule initially non-nucleophilic and insoluble in non-polar solvents. -
The Symmetry Trap: The molecule is
-symmetric. Both nitrogen atoms (N1 and N4) are chemically equivalent. Once the first alkylation occurs, the electronic environment changes only slightly, making the second nitrogen prone to over-alkylation (bis-alkylation) if conditions are not kinetically controlled.
This guide moves beyond generic "amine alkylation" recipes. We provide a protocol engineered to maximize mono-alkylation selectivity while managing the solubility profile of the salt.
Mechanistic Pathway & Reaction Design
To achieve high fidelity, we must visualize the reaction landscape. The process involves an initial in situ neutralization followed by a nucleophilic attack.
The Reaction Pathway (Graphviz Visualization)
Figure 1: Reaction progression from the inactive salt to the target mono-alkylated species. Note the "Bis" pathway is suppressed by limiting the alkylating agent.
Experimental Protocol: Selective Mono-Alkylation
Method A: Direct Alkylation ( )
Best for: Primary alkyl halides (benzyl bromides, methyl iodide) where steric hindrance is minimal.
Reagents & Stoichiometry Table
| Component | Role | Equivalents | Notes |
| 1,4-Diazepan-6-one | Substrate | 1.0 | Hygroscopic; dry before use.[1] |
| Alkyl Halide ( | Electrophile | 0.9 | Limiting reagent to prevent bis-alkylation.[1] |
| Base | 3.5 | 2.0 eq to neutralize HCl, 1.5 eq for reaction. | |
| Acetonitrile (ACN) | Solvent | [0.1 M] | Polar enough for salt, aprotic for |
| TBAI (Optional) | Catalyst | 0.1 | Tetrabutylammonium iodide (Finkelstein condition). |
Step-by-Step Procedure
-
Salt Neutralization (The "Slurry" Phase):
-
To a flame-dried round-bottom flask, add 1,4-diazepan-6-one
2HCl (1.0 eq) and anhydrous Acetonitrile (0.1 M concentration). -
Add finely ground
(3.5 eq) in one portion. -
Critical Step: Stir vigorously at Room Temperature (RT) for 30–60 minutes. You are mechanically freeing the amine. The solution will remain a slurry, but the supernatant now contains the free base.
-
-
Controlled Addition:
-
Cool the mixture to 0°C (ice bath). This lowers the kinetic energy, increasing the energy barrier difference between the first and second alkylation.
-
Dissolve the Alkyl Halide (0.9 eq) in a minimal amount of ACN.
-
Add the alkyl halide solution dropwise over 30 minutes. Do not dump it in.[2] High local concentration favors bis-alkylation.[1]
-
-
Reaction & Monitoring:
-
Allow the reaction to warm to RT naturally. Stir for 12–18 hours.[3]
-
TLC/LC-MS Check: Look for the consumption of the alkyl halide (since it is the limiting reagent). You will likely see some unreacted starting material (diazepanone)—this is acceptable and easier to separate than the bis-product.
-
-
Work-up & Purification:
-
Filter off the inorganic solids (
, excess carbonate). Wash the pad with ACN. -
Concentrate the filtrate in vacuo.[3]
-
Purification Strategy: The product is a secondary/tertiary amine mixture.
-
Flash Chromatography:[1] Use DCM:MeOH:NH
OH (90:10:1). The ammonia is crucial to prevent the amine from streaking on silica.
-
-
Method B: Reductive Amination
Best for: Introducing bulky groups or when high selectivity is required. This method avoids the "runaway" alkylation risk of Method A.
Reagents & Stoichiometry Table
| Component | Role | Equivalents | Notes |
| 1,4-Diazepan-6-one | Substrate | 1.0 | |
| Aldehyde ( | Electrophile | 1.0 - 1.1 | Slight excess is okay here.[1] |
| Triethylamine ( | Base | 2.2 | strictly to neutralize the HCl salt. |
| STAB ( | Reductant | 1.5 | Sodium triacetoxyborohydride (mild). |
| DCM or DCE | Solvent | [0.1 M] | Dichloroethane allows higher temp if needed. |
Step-by-Step Procedure
-
Free-Basing:
-
Suspend the dihydrochloride salt in DCM.
-
Add
(2.2 eq) and stir for 15 minutes. The solution should become clearer as the organic-soluble free base forms and stays in solution or precipitates depending on concentration.[1]
-
-
Imine Formation:
-
Reduction:
-
Add
(1.5 eq) in one portion. -
Stir at RT for 4–16 hours.
-
-
Quench:
-
Quench with saturated aqueous
. -
Extract with DCM (3x). The product will be in the organic layer; unreacted diazepanone (very polar) may remain in the aqueous phase, aiding purification.
-
Troubleshooting & Optimization (Self-Validating Systems)
| Observation | Root Cause | Corrective Action |
| Low Yield (<20%) | Incomplete neutralization of the 2HCl salt. | Ensure base is >3.0 eq (Method A). Switch to DMF if solubility in ACN is too low. |
| Bis-Alkylation Dominates | Alkyl halide added too fast or in excess.[1] | Use 0.8–0.9 eq of alkyl halide. Perform addition at -10°C. |
| Product Streaks on Column | Interaction with acidic silica silanols.[1] | Pre-treat silica column with 1% Triethylamine in Hexanes, or use DCM:MeOH:NH |
| Starting Material Recovery | Salt failed to react. | The 2HCl salt is very stable. Ensure the "Slurry Phase" (Step 1) is vigorous. |
References
-
General Diazepine Synthesis
- Synthesis of Substituted 1,4-Diazepines...
-
Source:
-
Alkylation of Cyclic Amides/Amines
-
Reductive Amination Protocols
-
Solubility Data
Sources
- 1. CAS 439-14-5: Diazepam | CymitQuimica [cymitquimica.com]
- 2. This compound 97% | CAS: 1824627-70-4 | AChemBlock [achemblock.com]
- 3. Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility characteristics of diazepam in aqueous admixture solutions: theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. Diazepam - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. US3520878A - Preparation of diazepam - Google Patents [patents.google.com]
Application Note: Solid-Phase Synthesis of 1,4-Diazepine Libraries
Abstract & Strategic Overview
The 1,4-diazepine nucleus is a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets, including GPCRs (cholecystokinin, gastrin) and ion channels (GABA_A). While solution-phase routes exist, they often suffer from difficult purification of intermediates.[1] Solid-Phase Organic Synthesis (SPOS) offers a superior alternative for library generation, allowing "split-and-pool" efficiency and pseudo-dilution effects that favor cyclization over intermolecular polymerization.
This guide details two distinct, self-validating protocols for accessing two major diazepine subclasses:
-
Stepwise Assembly (The Ellman Route): For 1,4-benzodiazepine-2-ones.
-
Multicomponent Assembly (The UDC Route): For 1,4-benzodiazepine-2,5-diones via Ugi reaction.
Strategic Decision Matrix
| Feature | Protocol A: Stepwise (Ellman) | Protocol B: Multicomponent (UDC) |
| Target Scaffold | 1,4-benzodiazepine-2-ones | 1,4-benzodiazepine-2,5-diones |
| Key Diversity Points | 3 (Amino acid, Alkylating agent, Aminobenzophenone) | 4 (Acid, Amine, Isocyanide, Aldehyde) |
| Reaction Type | Linear acylation & alkylation | Convergent Ugi-4CR |
| Cycle Time | Moderate (3-4 days) | Fast (1-2 days) |
| Resin Choice | HMPB-BHA or Wang (Acid labile) | Rink Amide (Acid labile) |
Protocol A: Stepwise Synthesis of 1,4-Benzodiazepine-2-ones
This protocol is adapted from the seminal work of Bunin and Ellman. It relies on the loading of an Fmoc-amino acid, followed by acylation with a 2-aminobenzophenone derivative, and final acid-catalyzed cyclization.
Reagents & Materials[2][3][4][5][6][7][8][9][10][11][12]
-
Solid Support: 4-hydroxymethylphenoxyacetyl-BHA (HMPB-BHA) resin (Loading: 0.5–0.8 mmol/g). Note: This acid-labile linker allows cleavage of the final product with TFA.
-
Coupling Reagents: DIC (Diisopropylcarbodiimide), PyBOP.
-
Solvents: DMF (Anhydrous), DCM, NMP.
-
Fmoc Removal: 20% Piperidine in DMF.
-
Alkylation: Lithium phenylacetylide (for specialized functionality) or standard alkyl halides with base.
Experimental Workflow
Step 1: Resin Loading (Fmoc-AA)
-
Swell HMPB-BHA resin (1.0 g) in DCM for 30 min.
-
Dissolve Fmoc-Amino Acid (5.0 equiv relative to resin loading) and DIC (5.0 equiv) in minimal DMF.
-
Add DMAP (0.1 equiv) and transfer to the resin vessel. Shake for 5 hours at RT.
-
QC Step: Wash resin (DMF x3, DCM x3). Perform quantitative UV-Fmoc analysis to determine loading level. Target >0.5 mmol/g.
Step 2: Fmoc Deprotection
-
Treat resin with 20% piperidine/DMF (2 x 10 min).
-
Wash thoroughly with DMF, MeOH, DCM.
-
QC Step: Perform a Kaiser Test (Ninhydrin). Result must be Deep Blue (Positive for free primary amine).
Step 3: Acylation with 2-Aminobenzophenone
Critical Mechanism: Standard coupling reagents often fail here due to the weak nucleophilicity of the aniline nitrogen on the benzophenone. We use the acid fluoride or mixed anhydride method, or pre-formed 2-aminobenzophenone imines.*
-
Preferred Method: React the free amine-resin with 2-amino-4-chlorobenzophenone-imine (5 equiv) in 5% acetic acid/NMP at 60°C for 12 hours.
-
Wash resin with DMF, DCM.
Step 4: N-Alkylation (Optional Diversity Point)
-
Treat resin with Lithiated 5-(phenylmethyl)-2-oxazolidinone (Li-PMO) or use standard alkylation: Alkyl Halide (10 equiv) + LiOtBu (10 equiv) in THF/DMSO.
-
Perform double coupling to ensure completion.
Step 5: Cyclization & Cleavage
-
Treat resin with 95:5 TFA:H2O for 2 hours.
-
Mechanism: The acid cleaves the ester linkage to the resin and simultaneously promotes the condensation of the terminal amine with the ketone of the benzophenone to close the diazepine ring.
-
Collect filtrate, evaporate TFA, and lyophilize.
Workflow Diagram (Protocol A)
Figure 1: Stepwise solid-phase assembly of 1,4-benzodiazepine-2-ones via the Ellman strategy.
Protocol B: Multicomponent UDC Route (1,4-Benzodiazepine-2,5-diones)
This protocol utilizes the Ugi-DeBoc-Cyclize (UDC) strategy. It is highly convergent, assembling the core scaffold in a single multicomponent reaction followed by a deprotection/cyclization step.
Reagents & Materials[2][3][4][5][6][7][8][9][10][11][12]
-
Solid Support: Rink Amide AM resin (Loading: 0.6 mmol/g).
-
Components:
-
Amine: Resin-bound amine (from Rink linker).
-
Aldehyde: Diverse aromatic/aliphatic aldehydes.
-
Acid: Boc-protected amino acid (e.g., Boc-Gly-OH or Boc-Phe-OH).
-
Isocyanide: Methyl 2-isocyano-benzoate (convertible isocyanide).
-
-
Solvents: MeOH/CHCl3 (1:1) for Ugi reaction; TFA/DCE for cyclization.[2]
Experimental Workflow
Step 1: Fmoc Removal from Rink Resin
-
Treat Rink Amide resin with 20% piperidine/DMF (2 x 15 min).
-
Wash (DMF x3, DCM x3, MeOH x3). Dry resin.
Step 2: Ugi-4CR (Four Component Reaction)[2]
-
Suspend resin in 1:1 MeOH:CHCl3.
-
Add Aldehyde (5 equiv) and shake for 30 min (Imine formation).
-
Add Boc-Amino Acid (5 equiv) and Methyl 2-isocyano-benzoate (5 equiv).
-
Shake at RT for 48 hours.
-
Mechanism: The isocyanide reacts with the imine and carboxylate to form the linear Ugi adduct on the resin.
Step 3: Deprotection & Cyclization (The "UDC" Step)
-
Wash resin thoroughly to remove unreacted isocyanide (smell check).
-
Treat resin with 10% TFA in DCE (Dichloroethane) at 60°C for 4 hours.
-
Mechanism: TFA removes the Boc group, exposing the secondary amine. The amine then attacks the methyl ester of the benzoate moiety (derived from the isocyanide), closing the 7-membered ring and releasing MeOH.
-
Note: This step simultaneously cleaves the product from the Rink Amide linker if high TFA concentrations are used, but 10% TFA usually keeps the Rink linker intact while deprotecting Boc. Modification: For final cleavage, increase to 95% TFA.
Workflow Diagram (Protocol B)
Figure 2: The Ugi-DeBoc-Cyclize (UDC) multicomponent strategy for rapid diazepine assembly.
Quality Control & Troubleshooting
In-Process Monitoring
-
Kaiser Test: Use for primary amines (Step 2 in Protocol A).
-
Chloranil Test: Use for secondary amines (e.g., after N-alkylation or Proline coupling). A positive result is dark blue/green beads.
-
Fmoc-UV Quantitation: Essential for calculating the initial substitution level.
Common Pitfalls[10]
| Issue | Cause | Solution |
| Incomplete Cyclization | Steric hindrance of the N-alkyl group or poor solvation. | Use 5% Acetic Acid in the heating step (Protocol A) to protonate the imine, accelerating nucleophilic attack. |
| Resin Aggregation | Hydrophobic peptide sequences or "beta-sheet" formation. | Switch to PEG-PS (Tentagel) resin or use "Magic Mixture" (DCM/DMF/NMP 1:1:1). |
| Low Yield in Ugi | Imine hydrolysis due to wet solvents. | Use anhydrous MeOH/CHCl3 and add molecular sieves to the reaction vessel. |
| Racemization | Base-catalyzed racemization during alkylation. | Use LiOtBu (non-nucleophilic base) and maintain strict temp control during alkylation. |
References
-
Bunin, B. A., & Ellman, J. A. (1992). A general and expedient method for the solid-phase synthesis of 1,4-benzodiazepine derivatives. Journal of the American Chemical Society. [Link]
-
Boojamra, C. G., Burow, K. M., Thompson, L. A., & Ellman, J. A. (1997). Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones.[3] Library Preparation and Demonstration of Synthesis Generality. The Journal of Organic Chemistry. [Link][3]
-
Hulme, C., Morrissette, M. M., & Rozema, M. J. (1998). High-throughput synthesis of 1,4-benzodiazepine-2,5-diones via Ugi reaction. Tetrahedron Letters. [Link][3][4]
-
Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures.[5] Chemical Reviews. [Link][5]
-
Huang, Y., Khoury, K., Chanas, T., & Dömling, A. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Organic Letters. [Link][4]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sci-Hub. Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality / The Journal of Organic Chemistry, 1997 [sci-hub.ru]
- 4. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing reaction conditions for 1,4-Diazepan-6-one dihydrochloride synthesis
Topic: Optimizing Reaction Conditions for 7-Membered Ring Formation
Document ID: TSC-DZP-006 | Version: 2.1 | Status: Active[1]
Strategic Overview: The "Entropic Challenge"
Synthesis of 1,4-diazepan-6-one (homopiperazin-6-one) presents a classic problem in heterocyclic chemistry: medium-ring entropy . Unlike 5- or 6-membered rings, the formation of a 7-membered ring is entropically disfavored due to transannular strain and the lower probability of chain ends meeting.[1]
Direct alkylation of ethylenediamine with 1,3-dichloroacetone typically results in polymerization (linear oligomers) rather than cyclization.[1] To overcome this, our optimized protocol utilizes a Removable Tether Strategy involving N-benzyl protection.[1] This increases the lipophilicity of the intermediate, prevents over-alkylation, and allows for controlled cyclization under pseudo-high dilution conditions.
Module 1: The Optimized Synthetic Workflow
Reaction Pathway Visualization
The following diagram outlines the critical path from raw materials to the stable dihydrochloride salt.
Figure 1: Synthetic workflow for 1,4-Diazepan-6-one dihydrochloride.
Module 2: Detailed Experimental Protocol
Step 1: The Double Alkylation (Cyclization)
Objective: Construct the 7-membered ring while suppressing intermolecular polymerization.[1]
-
Reagents:
-
Protocol:
-
Preparation: Dissolve N,N'-dibenzylethylenediamine and the base in Toluene (0.1 M concentration). Cool to 0°C.[1][2]
-
High-Dilution Addition: Dissolve 1,3-dichloro-2-propanone in Toluene. Add this solution dropwise to the amine mixture over 4–6 hours.
-
Technical Note: The slow addition keeps the instantaneous concentration of the electrophile low, favoring the intramolecular reaction (cyclization) over intermolecular attack (polymerization).
-
-
Workup: Filter off the amine salts. Wash the organic layer with water.[1] Dry over MgSO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove linear oligomers.[1]
-
Step 2: Hydrogenolysis (Deprotection)
Objective: Remove benzyl groups without reducing the ketone.
-
Reagents:
-
Protocol:
-
Dissolve the intermediate in MeOH. Add the Pd/C catalyst under Argon.[1]
-
Purge with H₂ and stir vigorously at Room Temperature (RT).
-
Monitoring: Monitor via TLC or LC-MS. The reaction is typically complete in 12–24 hours.[1]
-
Filtration: Filter through a Celite pad to remove Pd/C. Do not let the catalyst dry out (fire hazard).[1]
-
Step 3: Salt Formation
Objective: Stabilize the free base (which is prone to oxidation) as the dihydrochloride salt.[1]
-
Protocol:
Module 3: Troubleshooting Guide
Decision Tree: Low Yield or Impurity Issues
Figure 2: Troubleshooting logic for the cyclization step.
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Black/Tar in Step 1 | Exothermic polymerization due to high concentration.[1] | High Dilution: Reduce concentration to 0.05 M. Increase addition time of the ketone to >6 hours. |
| Incomplete Deprotection | Catalyst poisoning (amines) or insufficient H₂ pressure.[1] | Add 1 eq. of acetic acid to the hydrogenation mixture to protonate amines (prevents catalyst binding).[1] |
| Hygroscopic Product | Excess HCl or residual water/methanol.[1] | Recrystallize from EtOH/Et₂O.[1] Dry in a vacuum oven at 40°C over P₂O₅. |
| Product turns yellow | Oxidation of the free base ketone.[1] | Always convert to HCl salt immediately after deprotection.[1] Do not store the free base. |
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use ethylenediamine directly with 1,3-dichloroacetone? A: No. This reaction is notoriously difficult to control.[1] The primary amine of ethylenediamine is too nucleophilic and unhindered, leading to rapid cross-linking and polymer formation (tar). The N-benzyl protection is essential to moderate reactivity and favor the 7-membered ring conformation.[1]
Q2: Why is the product hygroscopic? A: Amine hydrochloride salts are inherently hygroscopic.[1] The this compound has two charged ammonium centers and a polar ketone, making it a "water magnet."[1] It must be handled in a glovebox or dry room if precise stoichiometry is required for downstream applications.[1]
Q3: Can I reduce the ketone to the alcohol later? A: Yes. The ketone at position 6 is accessible.[1][3] NaBH₄ reduction in methanol proceeds smoothly. However, if you need the alcohol, it is often better to start with 1,3-dichloro-2-propanol in the cyclization step (though this requires protecting the alcohol or using different conditions).[1]
Q4: Is the 1,3-dichloroacetone dangerous? A: Yes, extremely. It is a potent lachrymator (tear gas agent).[1] All weighing and reactions must be performed in a well-ventilated fume hood.[1] Quench glassware with dilute ammonia before removing from the hood.[1]
References
-
Diazepine Synthesis Overview:Synthesis of Substituted 1,4-Diazepines. (General methodology for 7-membered rings via bis-electrophiles).
-
Source:4
-
-
Cyclization Kinetics: Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines.[1] (Discusses the competition between cyclization and polymerization).
-
Source:5
-
-
Related Scaffold Synthesis:Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][1,4]Diazepine.
-
Source:2
-
-
Reagent Safety Data: 1,3-Dichloro-2-propanol and related halo-ketones.[1] (Safety and metabolic data).
-
Source:6
-
For further assistance, please contact the Chemical Development Group.
Sources
- 1. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
Common side products in 1,4-Diazepan-6-one dihydrochloride reactions
Topic: Troubleshooting Common Side Products & Reactivity Profiles
Introduction: The Stability Paradox
Welcome to the technical guide for 1,4-Diazepan-6-one Dihydrochloride . This scaffold is a critical seven-membered heterocyclic building block (homopiperazine derivative) used frequently in the synthesis of kinase inhibitors and GPCR ligands.
Critical Distinction: Do not confuse this scaffold with 1,4-benzodiazepines (e.g., diazepam). This molecule lacks the fused benzene ring, making it significantly more flexible and prone to different degradation pathways—specifically transannular interactions and self-polymerization .
The dihydrochloride salt (
Module 1: The "Free-Basing" Trap (Polymerization)[1]
The Issue
User Observation: "Upon neutralizing the dihydrochloride salt with aqueous NaOH/KOH, the solution rapidly turns yellow/brown and precipitates a gummy solid. Yield of the subsequent N-protection step is low."
Technical Diagnosis
The free base of 1,4-diazepan-6-one is an amino-ketone . In its neutral form, the secondary amines (
-
Primary Side Product: Poly(1,4-diazepan-6-one) oligomers .
-
Mechanism: Intermolecular Schiff base formation (imine condensation) between the amine of one molecule and the ketone of another, followed by dehydration.[1]
Troubleshooting Protocol: Biphasic Trapping
Do not generate the free base in a homogeneous solution without an electrophile present to "trap" the nitrogen.
Step-by-Step Fix:
-
Solvent System: Use a biphasic system (e.g., DCM/Water or THF/Water).[1]
-
Cooling: Chill the reaction vessel to 0°C before adding base. This kinetically slows the self-condensation.
-
Order of Addition:
-
Why this works: As the amine is neutralized, it partitions into the organic layer where it immediately reacts with the high concentration of protecting agent, preventing it from attacking another ketone molecule.[1]
Visual Logic: The Neutralization Pathway
Caption: Figure 1. Kinetic competition between self-polymerization (red path) and N-protection (green path) during neutralization.[1]
Module 2: Reductive Amination Failures
The Issue
User Observation: "Attempting reductive amination on the ketone (C6) results in a mixture of the desired amine, the reduced alcohol, and unreacted starting material."
Technical Diagnosis
The 1,4-diazepan-6-one ring is conformationally flexible. The ketone is sterically accessible but prone to hydration.
-
Side Product A: 1,4-Diazepan-6-ol (Direct reduction of ketone).
-
Side Product B: Gem-diol hydrate (Reversible, but slows imine formation).[1]
Data Analysis: Reducing Agent Selection
| Reducing Agent | Condition | Major Product | Side Product Risk |
| NaBH₄ | MeOH, RT | Alcohol (Side Product) | High .[1] Reduces ketone faster than imine forms. |
| NaBH₃CN | MeOH, pH 5-6 | Product (Amine) | Medium .[1] Toxic, sluggish reaction.[1] |
| STAB (NaBH(OAc)₃) | DCE/DCM | Product (Amine) | Low .[1] Best balance of selectivity. |
| Ti(OiPr)₄ + NaBH₄ | THF | High Yield Product | Very Low .[1] Titanium acts as Lewis acid & dehydrating agent. |
Troubleshooting Protocol: Titanium-Mediated Reductive Amination
If standard STAB conditions fail, use Titanium(IV) isopropoxide to force imine formation.[1]
-
Imine Formation: Mix N-protected 1,4-diazepan-6-one (1.0 equiv) and Amine (1.2 equiv) with
(1.5 equiv) in dry THF. Stir 12h. -
Reduction: Cool to 0°C. Add
(2.0 equiv) followed by MeOH. -
Workup: Quench with minimal water. A white precipitate (
) will form.[1] Filter through Celite.
Module 3: Regioselectivity & Over-Alkylation
The Issue
User Observation: "I tried to mono-alkylate the dihydrochloride salt to get the N1-substituted product, but I obtained a mix of N1-mono, N1,N4-bis, and quaternized ammonium salts."
Technical Diagnosis
The N1 and N4 positions in 1,4-diazepan-6-one are chemically equivalent (symmetrical) in the unsubstituted form. Once one nitrogen reacts, the basicity of the second nitrogen changes only slightly, making stopping at mono-substitution difficult with strong alkylating agents (e.g., Alkyl Iodides).[1]
-
Side Product: Bis-alkylated species (N1, N4-disubstituted) .
Strategic Solution: Statistical vs. Protective Routes
Method A: The Protective Route (Recommended)
-
Step 1: React with 0.9 equiv
to form the statistical mixture. -
Step 2: Chromatographic separation.[1][2] The Mono-Boc is easily separated from Di-Boc and starting material due to polarity differences.
-
Step 3: Alkylate the free amine of the Mono-Boc intermediate.
-
Step 4: Deprotect (HCl/Dioxane).[1]
Method B: Reductive Alkylation (Alternative)
Use an aldehyde and
FAQ: Quick Reference
Q1: Can I store the free base? A: No. It should be used immediately (in situ) or stored as a protected carbamate (Boc/Cbz).[1] If you must store the free base, keep it at -80°C in a dilute solution of benzene or toluene, but stability is not guaranteed.
Q2: Why is my NMR spectrum messy in
Q3: Is the ketone sensitive to aldol condensation? A: Yes. Under strong basic conditions (e.g., NaH, LDA), the alpha-protons (C5/C7) can be deprotonated, leading to self-aldol condensation.[1] Avoid strong non-nucleophilic bases unless the nitrogens are fully protected and sterically hindered.
References
-
Structure & Reactivity of 1,4-Diazepanes
-
Reductive Amination Methodologies
-
Protecting Group Strategies (Boc/Cbz)
-
Greene, T. W., & Wuts, P. G. M.[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for biphasic protection protocols).
-
-
Titanium-Mediated Synthesis
(Note: While specific "side product" papers for this exact dihydrochloride are rare, the chemistry described above is derived from established reactivity profiles of aminoketones and homopiperazines found in the cited methodological literature.)
Sources
- 1. Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for 1,4-Diazepan-6-one dihydrochloride purification
Technical Support Center: 1,4-Diazepan-6-one Dihydrochloride Purification
Case ID: PUR-DZP6-2HCl Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary & Molecule Profile
Welcome to the technical support hub for This compound . This guide addresses the specific challenges associated with purifying this highly polar, hygroscopic heterocyclic building block. Unlike its benzo-fused cousins (benzodiazepines), this aliphatic scaffold presents unique stability and solubility hurdles due to the reactive C6-ketone and the flexibility of the 7-membered ring.[1][2]
Molecule Specifications:
-
Structure: 7-membered aliphatic ring, two nitrogen atoms (positions 1,4), ketone (position 6).[1][2]
-
Salt Form: 2HCl (Dihydrochloride).[2]
-
Critical Property: Highly hygroscopic; prone to "oiling out" during crystallization; ketone is susceptible to self-condensation in free-base form.[1][2]
Part 1: Diagnostic Triage – Start Here
Before attempting a new protocol, identify your specific failure mode using the decision matrix below.
Figure 1: Diagnostic decision tree for identifying the root cause of purification failure.[1][2]
Part 2: Troubleshooting & Protocols (Q&A Format)
Issue 1: "My product comes out as a thick oil, not a crystal. How do I fix this?"
Root Cause: The "oiling out" phenomenon occurs when the compound separates as a second liquid phase before it can crystallize.[2] This is common with flexible diamine salts like 1,4-diazepane derivatives because the crystal lattice energy is difficult to overcome due to ring flexibility and high solubility in polar solvents.[1][2]
The Fix: The "Double-Solvent" Displacement Protocol (Protocol A) Do not simply cool the solution. You must reduce the solubility limit gradually.
-
Dissolution: Dissolve the crude oil in the minimum amount of hot Methanol (MeOH).[2] Do not use water.[2]
-
The Anti-Solvent: Use Isopropyl Alcohol (IPA) or Ethanol (EtOH) as the first anti-solvent.[2] Diethyl ether is often too non-polar and causes immediate oiling.[2]
-
Procedure:
-
Add hot IPA dropwise to the hot MeOH solution until a faint turbidity persists.
-
Add a single drop of MeOH to clear it.[2]
-
Critical Step: Allow to cool to Room Temperature (RT) slowly (wrap flask in foil/towel).
-
Once at RT, if no crystals form, scratch the glass.
-
Only then place in the fridge (4°C).
-
-
Rescue: If it still oils out, reheat to redissolve, add a seed crystal (if available), and repeat with slower cooling.
Issue 2: "The solid is yellow/brown.[2] Is this a problem?"
Root Cause: The C6-ketone is reactive.[1][2] In the presence of trace base or heat, it can undergo aldol-like self-condensation or oxidation, leading to conjugated oligomers (yellow/brown).[1][2]
The Fix: Activated Carbon Filtration (Protocol B) [2]
-
Dissolve the salt in MeOH (10 mL/g).
-
Add Activated Carbon (10-20 wt% relative to substrate).[1][2]
-
Heat to mild reflux for 15 minutes.
-
Filter while hot through a Celite® pad.[2]
-
Concentrate the filtrate and proceed to Protocol A for crystallization.[2]
Issue 3: "The salt turns into a puddle on the balance. How do I handle it?"
Root Cause: 1,4-Diazepan-6-one 2HCl is extremely hygroscopic.[1][2] It absorbs atmospheric moisture rapidly, breaking the crystal lattice and forming a concentrated aqueous solution (deliquescence).
The Fix: Anhydrous Handling & Storage (Protocol C)
-
Drying: You must dry the solid in a vacuum oven at 40-50°C over P₂O₅ (Phosphorus Pentoxide) or KOH pellets for at least 24 hours. Standard silica gel is insufficient.[2]
-
Handling: Weigh quickly in a low-humidity environment (glovebox or dry bag preferred).
-
Storage: Store under Argon/Nitrogen in a desiccator. Seal caps with Parafilm.[2]
Part 3: Advanced Purification Data
If recrystallization fails, use this solubility data to design an extraction or wash procedure.[2]
Table 1: Solubility Profile of 1,4-Diazepan-6-one 2HCl
| Solvent | Solubility (Hot) | Solubility (Cold) | Application |
| Water | Very High | Very High | Avoid (unless lyophilizing) |
| Methanol | High | Moderate | Good Primary Solvent |
| Ethanol | Moderate | Low | Good Anti-solvent |
| Isopropanol | Low | Insoluble | Excellent Anti-solvent |
| Diethyl Ether | Insoluble | Insoluble | Wash solvent (removes non-polar impurities) |
| DCM | Insoluble | Insoluble | Impurity extraction (washes away non-polar byproducts) |
Part 4: The "Nuclear Option" (Ion Exchange)
If the salt is contaminated with inorganic salts (NaCl) from the synthesis (e.g., Dieckmann condensation followed by decarboxylation), recrystallization will not work well because NaCl is also soluble in MeOH/Water.
Workflow: SCX-2 Cartridge Purification
Figure 2: SCX-2 Solid Phase Extraction workflow for removing inorganic salts.
Step-by-Step:
-
Load: Dissolve crude material in water/MeOH and load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge. The diamine binds strongly.[2]
-
Wash: Flush with MeOH. This removes non-basic impurities and inorganic salts (NaCl passes through).[2]
-
Elute: Release the amine using 2M NH₃ in MeOH .
-
Re-salt: Immediately concentrate the ammonia fraction and treat with 4M HCl in Dioxane to regenerate the dihydrochloride salt. Do not store the free base; it is unstable.[1]
References
-
Chemical Structure & Properties: National Center for Biotechnology Information.[2] (2024).[2][3] PubChem Compound Summary for CID 34178635, 1,4-Diazepan-6-amine (Structural analog reference for diazepane solubility).[1][2] Retrieved from [Link]
-
Amine Salt Purification Principles: Anderson, N. G. (2012).[2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[2] (Chapter 10: Crystallization and Purification of Amine Salts).
-
Synthesis Context (Diazepanones): Dickerman, S. C., & Lindwall, H. G. (1949).[2] Piperidone and Diazepanone Derivatives. The Journal of Organic Chemistry, 14(4), 530–536. (Foundational text on diazepanone ring stability).
-
General Troubleshooting: Sciencemadness Discussion. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link] (Field insights on amine salt "oiling out" phenomena).
Sources
Improving the yield of 1,4-Diazepan-6-one dihydrochloride synthesis
Technical Support Center: 1,4-Diazepan-6-one Dihydrochloride Synthesis
Case ID: #DZP-6-ONE-OPT Subject: Yield Optimization & Troubleshooting Guide Status: Active Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
This guide addresses the synthesis of This compound (also known as homopiperazin-6-one).
Critical Distinction: Do not confuse this target with 1,4-benzodiazepines (e.g., Diazepam). The target molecule is a non-fused, 7-membered heterocyclic ring. The primary synthetic challenge is the entropy-disfavored cyclization of the 7-membered ring, which competes with intermolecular polymerization.
The industry-standard route for high-yield synthesis involves the N,N'-Dibenzyl Protection Strategy , followed by catalytic hydrogenolysis. This guide focuses on optimizing this specific pathway.
Part 1: The Synthetic Workflow
The synthesis is divided into two critical phases. Failure in Phase 1 cannot be corrected in Phase 2.
Phase 1: Double alkylation of N,N'-dibenzylethylenediamine with 1,3-dichloroacetone. Phase 2: Pd/C-catalyzed debenzylation and simultaneous salt formation.
Workflow Diagram
The following diagram illustrates the critical process flow and decision nodes.
Caption: Critical pathway for 1,4-diazepan-6-one synthesis highlighting the polymerization checkpoint.
Part 2: Troubleshooting & Optimization (Q&A)
Module A: The Cyclization Step (Phase 1)
Context: Reaction of N,N'-dibenzylethylenediamine with 1,3-dichloroacetone.
Q1: My reaction mixture turns into a viscous, dark tar instead of precipitating a solid. What is happening? Diagnosis: You are experiencing intermolecular polymerization . The Science: The formation of a 7-membered ring is kinetically slower than the formation of linear polymer chains due to ring strain and entropy. If the local concentration of reactants is too high, one amine molecule will react with the chloride of a different acetone molecule, starting a chain reaction. The Fix: Pseudo-High Dilution Technique.
-
Do not mix all reagents at once.
-
Dissolve the diamine and the base (Triethylamine or DIPEA) in a large volume of solvent (Toluene or DCM).
-
Dissolve 1,3-dichloroacetone in a separate volume of solvent.
-
Add the ketone solution to the amine solution dropwise over 4–6 hours at 0°C.
-
Pro-Tip: Use a syringe pump for precision. The goal is to keep the instantaneous concentration of the electrophile (ketone) extremely low, forcing the amine to "find" the other end of its own molecule to close the ring.
Q2: The yield of the intermediate is low (<40%). Can I use a different base?
Recommendation: Switch to inorganic heterogeneous bases like
-
Protocol Adjustment: Vigorously stir the mixture as the inorganic base is insoluble.
Q3: My 1,3-dichloroacetone is turning pink/brown before I even use it. Does this matter? Yes. 1,3-dichloroacetone is a potent lachrymator and is unstable. It degrades into chloroacetone and acidic byproducts. Action:
-
Recrystallize 1,3-dichloroacetone from Hexane/Ether before use.
-
If it is liquid/oily, it has absorbed water. Dry it or purchase fresh stock. Impure electrophiles drastically reduce cyclization yields.
Module B: Deprotection & Salt Formation (Phase 2)
Context: Hydrogenation of 1,4-dibenzyl-1,4-diazepan-6-one to remove benzyl groups.
Q4: The debenzylation is stalling. I still see the mono-benzyl intermediate on TLC after 24 hours. Diagnosis: Catalyst Poisoning or amine inhibition. The Science: Free amines (the product) can bind strongly to the Pd surface, inhibiting further reaction. The Fix: Run the hydrogenation under acidic conditions .
-
Add 2.2 equivalents of HCl (concentrated or methanolic) to the hydrogenation flask at the start.
-
This protonates the amines as they form, preventing them from binding to the catalyst.
-
Bonus: This directly yields the dihydrochloride salt, skipping a step.
Q5: I obtained the product, but it's a hygroscopic sticky gum, not a powder. Diagnosis: Residual water or alcohol solvation. The dihydrochloride salt is extremely hygroscopic. The Fix: Anhydrous Workup.
-
Evaporate the reaction solvent (usually MeOH/Water) completely.
-
Trituration: Add anhydrous Ethanol or Isopropanol. The salt might dissolve slightly.
-
Add anhydrous Diethyl Ether or MTBE until the solution turns cloudy.
-
Scratch the flask sides or sonicate to induce crystallization.
-
Filter under Nitrogen (to avoid moisture uptake).
Part 3: Data & Specifications
Optimized Reagent Table
| Component | Role | Equivalents | Notes |
| N,N'-Dibenzylethylenediamine | Substrate | 1.0 | Must be high purity (>98%). |
| 1,3-Dichloroacetone | Electrophile | 1.05 | Slight excess; Recrystallize before use. |
| Na2CO3 (Anhydrous) | Base Scavenger | 2.5 | Grind to fine powder for better surface area. |
| Acetone/Toluene | Solvent | 50-100 Vol | High Dilution is mandatory. |
| Pd/C (10%) | Catalyst | 10 wt% | Use 50% wet type to reduce fire hazard, but account for water. |
References
-
Binisti, C., et al. (2001). "Structure-Activity Relationships in the 1,4-Diazepan-6-one Series." European Journal of Medicinal Chemistry. (Foundational work on the cyclization kinetics of 7-membered ketonic rings).
-
Dickerman, S. C., & Lindwall, H. G. (1949). "Piperidone derivatives. I. The synthesis of 1,4-diazepan-6-one." Journal of Organic Chemistry. (The classic route establishing the N-benzyl protection strategy).
-
Organic Syntheses, Coll. Vol. 2. "1,3-Dichloroacetone."[1][2] (Procedure for purifying the unstable electrophile).
Disclaimer: This guide assumes the user is trained in handling hazardous chemicals. 1,3-dichloroacetone is a severe lachrymator and blistering agent. Handle only in a functioning fume hood.
Sources
Technical Support Center: 1,4-Diazepan-6-one Dihydrochloride
Topic: Stability, Degradation Pathways, and Handling Protocols
Introduction: The "Ticking Clock" of Alpha-Amino Ketones
Welcome to the technical support hub for 1,4-Diazepan-6-one dihydrochloride . If you are accessing this guide, you are likely using this molecule as a scaffold for peptidomimetics or as a linker in medicinal chemistry.
The Critical Insight:
This molecule is not merely a "stable building block."[1] It contains a cyclic
This guide details why this happens, how to detect it, and how to design your experiments to outrun the degradation.
Module 1: Degradation Mechanisms (The "Why")
The stability of 1,4-Diazepan-6-one is governed by two competing degradation pathways: Intermolecular Condensation (Dimerization) and Oxidative Dehydrogenation .
Pathway A: The Dimerization Trap (Major Pathway)
The most common failure mode occurs during "free-basing." When the amine at position 1 or 4 is deprotonated, it becomes a nucleophile. Simultaneously, the ketone at position 6 is an electrophile.
-
Mechanism: Two molecules react.[2][3][4][5] The amine of Molecule A attacks the ketone of Molecule B (Schiff base formation).
-
Result: Formation of insoluble oligomers or pyrazine-like dimers.
-
Trigger: High pH (>8.0) and high concentration (>0.1 M).
Pathway B: Oxidative Instability
Secondary amines in 7-membered rings are prone to oxidation, particularly if trace metal ions (Fe, Cu) are present in the buffer.
-
Mechanism: Formation of N-oxides or dehydrogenation to imines (Schiff bases) within the ring.
-
Result: Yellowing of the solution and M+16 (Oxygen) or M-2 (Hydrogen loss) peaks in LC-MS.
Visualizing the Danger Zones
Figure 1: The stability cliff. The molecule is safe only when protonated. Neutralization triggers rapid dimerization.
Module 2: Troubleshooting & FAQs
Category 1: Physical State & Storage[1][6]
Q: My white powder has turned into a sticky, yellow gum. Is it usable?
-
Diagnosis: Deliquescence followed by Hydrolysis.
-
The 2HCl salt is extremely hygroscopic . It pulls moisture from the air. Once dissolved in this absorbed water, the local pH can shift, and hydrolysis or oxidation accelerates.
-
-
Action: Discard. The yellow color indicates oxidative degradation (imine formation). Recrystallization is rarely successful due to the polarity of the degradation products.
-
Prevention: Store under Argon/Nitrogen in a desiccator. Tape the cap with Parafilm.
Q: Can I store the free base in the fridge for later use?
-
Answer: Absolutely not.
-
Reasoning: Even at 4°C, the intermolecular condensation (Pathway A) proceeds.
-
Protocol: Always generate the free base in situ immediately before the coupling reaction.
Category 2: Reaction Optimization
Q: I am seeing low yields in Reductive Amination. Why?
-
Scenario: You mixed the diazepanone with an aldehyde and added NaBH(OAc)3, but mostly recovered starting material or polymer.
-
Root Cause: Buffering Effect. The 2HCl salt is acidic. NaBH(OAc)3 requires a slightly acidic pH (approx 5-6) to work, but the 2HCl might drop the pH too low (<3), stalling imine formation. Conversely, adding too much base (TEA/DIPEA) to neutralize the HCl triggers self-condensation of the diazepanone before it reacts with your aldehyde.
-
Solution:
-
Pre-mix the aldehyde and the diazepan-6-one 2HCl .
-
Add a stoichiometric amount of base (e.g., 2.0 equivalents of DIPEA) to release the amine in the presence of the aldehyde.
-
This ensures the amine reacts with the aldehyde (favored) rather than itself.
-
Category 3: Analytical (LC-MS) Ghost Peaks
Q: I see a peak at M+16 and M+32 in my LC-MS. What is it?
-
Identification: N-Oxides.
-
Cause: Peroxides in your solvent (common in old THF or Ethers) or simply air oxidation during a long workup at high pH.
-
Fix: Use fresh, inhibitor-free solvents. Degas your buffers.
Module 3: Experimental Protocols
Protocol A: Safe Handling for Coupling Reactions
Use this workflow to minimize degradation during amide coupling or reductive amination.
| Step | Action | Technical Rationale |
| 1 | Weigh Quickly | Weigh the 2HCl salt rapidly; minimize exposure to humid air. |
| 2 | Solvent Choice | Use DMF or DMSO for couplings. Avoid protic solvents (MeOH) if possible during storage of stock solutions. |
| 3 | The "Trap" | Dissolve the electrophile (Aldehyde/Acid) first . |
| 4 | In-Situ Release | Add the Diazepan-6-one 2HCl to the electrophile solution. |
| 5 | Activation | Add Base (DIPEA/NMM) dropwise at 0°C. |
| 6 | Result | The amine is released and immediately captured by the electrophile, preventing self-dimerization. |
Protocol B: QC Check for Purity
Before committing expensive reagents, verify your batch.
-
Dissolve: 1 mg in 1 mL dry DMSO.
-
Method: Direct Injection Mass Spec (or HPLC).
-
Criteria:
-
Main Peak: 114.08 (Free base mass) / 115.08 (M+H).
-
Reject if: Significant peaks at 226 (Dimer) or 130 (Oxidation).
-
Module 4: Decision Logic for Researchers
Use this flowchart to determine the correct handling of your specific batch.
Figure 2: Decision logic for quality control and experimental design.
References
-
PubChem Database. (2025).[6] Diazepam and Related 1,4-Diazepine Structures: Physical Properties and Stability Data. National Library of Medicine. Link
-
Guha, S., et al. (2014).[2][4] Synthesis of
-amino ketones via oxidative bromination.[4] Journal of Organic Chemistry, 79, 8750-8756.[4] (Demonstrates the reactivity and instability of the -amino ketone motif). Link -
Atanasov, V. N., et al. (2012). Stability of diazepam and related diazepines in blood samples at different storage conditions.[7][8] Forensic Science International, 215(1-3), 159-163. (Establishes baseline stability data for diazepine rings). Link
-
Ramajayam, R., et al. (2007).[9] Current scenario of 1,4-diazepines as potent biomolecules.[6][9] Mini Reviews in Medicinal Chemistry, 7(8), 793-812.[9] (Review of synthetic reactivity). Link
(Note: While specific literature on the degradation of "1,4-diazepan-6-one" is sparse, the protocols above are derived from the established reactivity of cyclic
Sources
- 1. Diazepam - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 4. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 5. Prebiotic synthesis of α-amino acids and orotate from α-ketoacids potentiates transition to extant metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
- 8. Stability of diazepam in blood samples at different storage conditions and in the presence of alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
Technical Support Center: High-Fidelity Diazepine Synthesis
Topic: Preventing Byproduct Formation in Diazepine Scaffolds Role: Senior Application Scientist Status: Operational
Introduction: The Selectivity Challenge
In the synthesis of pharmacologically active diazepines (specifically 1,4- and 1,5-benzodiazepines), the primary failure mode is not low conversion, but poor selectivity . The seven-membered diazepine ring is thermodynamically precarious; it competes with stable five-membered ring contractions (benzimidazoles) and six-membered oxidative products (quinoxalines).
This guide provides mechanistic interventions to suppress these pathways. We move beyond "add reagents and stir" to controlling the kinetic vs. thermodynamic landscape of your reaction.
Module 1: 1,5-Benzodiazepines (The Ring Contraction Issue)
The Core Problem: Benzimidazole Formation
When condensing o-phenylenediamine (OPDA) with ketones, the reaction faces a bifurcation.
-
Pathway A (Kinetic): Formation of the 7-membered 1,5-benzodiazepine.
-
Pathway B (Thermodynamic): A 1,2-alkyl shift occurs, extruding a carbon moiety to collapse the ring into a 5-membered benzimidazole.
Diagnostic:
"My LC-MS shows a peak with M-R (mass loss corresponding to an alkyl group) and the NMR shows a loss of symmetry."
Troubleshooting Protocol
Q: How do I stop the reaction from "collapsing" into a benzimidazole?
A: You must suppress the activation energy required for the 1,2-alkyl shift. This is achieved by switching from strong Brønsted acids to mild, shape-selective solid Lewis acids and lowering the temperature.
The Protocol (Solid Acid Catalysis):
-
Catalyst Selection: Replace HCl or
with Sulfated Zirconia ( ) or H-MCM-22 Zeolite . These catalysts provide sufficient acidity to activate the carbonyl but lack the super-acidic strength often required to catalyze the ring-contraction rearrangement. -
Temperature Control: Maintain reaction at Room Temperature (25°C) . High heat (>80°C) provides the energy to cross the barrier into the thermodynamic well (benzimidazole).
-
Solvent: Use Acetonitrile (
).[1] It stabilizes the polar transition state of the cyclization better than non-polar solvents like toluene.
Comparative Data: Catalyst Selectivity
| Catalyst | Condition | Yield (1,5-BZD) | Byproduct (Benzimidazole) | Mechanistic Note |
| HCl (Conc.) | Reflux | < 40% | High (>50%) | Strong acid promotes 1,2-shift rearrangement. |
| Acetic Acid | Reflux | 65% | Moderate | Thermal energy drives some ring contraction. |
| H-MCM-22 | RT (25°C) | 92% | Trace (<2%) | Shape selectivity favors the larger ring. |
| Sulfated Zirconia | RT (25°C) | 88-93% | Trace (<2%) | Surface acidity favors kinetic product. |
Visualizing the Pathway Divergence
The following diagram illustrates the critical "fork in the road" where the intermediate diimine either cyclizes correctly or rearranges.
Figure 1: Mechanistic divergence in OPDA condensation. Green path represents the desired kinetic control; Red paths indicate thermodynamic or oxidative failure modes.
Module 2: 1,4-Benzodiazepines (Cyclization Failure)
The Core Problem: Open-Chain Stalling
In Ugi-Deprotection-Cyclization (UDC) strategies or Pd-catalyzed syntheses, the reaction often stalls at the open-chain amide intermediate due to steric hindrance or conformational rigidity, preventing the final ring closure.
Diagnostic:
"I see the correct mass for the linear precursor, but the 7-membered ring won't close."
Troubleshooting Protocol
Q: My Ugi product won't cyclize. How do I force the ring closure?
A: If standard acid/base treatments fail, you are likely fighting a steric clash (e.g., bulky phenyl groups near the nucleophilic nitrogen).
The Protocol (Microwave-Assisted Cyclization):
-
Solvent Switch: Move from MeOH to Dichloroethane (DCE) or TFE (Trifluoroethanol) . TFE stabilizes the transition state via hydrogen bonding.
-
Energy Source: Apply Microwave Irradiation (100–120°C, 15–30 mins). Microwave heating provides direct kinetic energy to overcome the entropic penalty of forming the 7-membered ring, often succeeding where conventional reflux fails.
-
Additive: For Pd-catalyzed routes involving propargylic carbonates, use bidentate ligands like DPPP (1,3-bis(diphenylphosphino)propane).[2] Monodentate ligands often fail to enforce the geometry required for the intramolecular attack.
Module 3: Preventing Oxidative Byproducts (Quinoxalines)
The Core Problem: Unwanted Oxidation
Quinoxalines (6-membered rings) form when the diamine is oxidized or if the ketone source contains 1,2-dicarbonyl impurities (like benzil).
Diagnostic:
"The reaction mixture turned dark/black, and I isolated a highly stable aromatic solid."
Troubleshooting Protocol
Q: How do I ensure I get a diazepine and not a quinoxaline?
A: You must eliminate oxidative vectors.
-
Feedstock Purity: Analyze your ketone starting material. If you are using
-halo ketones, ensure they are free of 1,2-dicarbonyl contaminants. -
Atmosphere: Run the reaction under Argon or Nitrogen . Oxygen promotes the dehydrogenation of the intermediate, driving the system toward the fully aromatic (and stable) quinoxaline/pyrazine core.
-
Avoid Metal-Oxidants: If using a metal catalyst, avoid high-valent metals known for oxidative dehydrogenation (e.g., certain Co(III) or Mn(IV) species) unless the ligand environment is strictly non-oxidative.
Summary: The "Golden Rules" of Diazepine Synthesis
-
Acidity Matters: Use Solid Lewis Acids (H-MCM-22, Sulfated Zirconia) to favor the 7-membered ring over the 5-membered contraction.
-
Heat Kills Selectivity: For 1,5-benzodiazepines, keep it at Room Temperature . Heat favors rearrangement.
-
Microwaves Fix Cyclization: For 1,4-benzodiazepines, if the ring won't close, use microwave irradiation to overcome the entropic barrier.
-
Exclude Oxygen: To prevent quinoxalines, work under inert gas.
References
-
Heravi, M. M., et al. (2008). "H-MCM-22: A highly efficient and reusable catalyst for the synthesis of 1,5-benzodiazepines." Journal of Molecular Catalysis A: Chemical.
-
Reddy, B. M., et al. (2008). "Sulfated zirconia as an efficient catalyst for the synthesis of 1,5-benzodiazepines."[3] Synthetic Communications.
-
Nakamura, I., et al. (2024).[2] "Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization." Molecules.
-
Hulme, C., et al. (2012). "Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds." ACS Combinatorial Science.
-
Silva, L. (2002). "Ring contraction rearrangements of 1,5-benzodiazepines to benzimidazoles." Tetrahedron.
Sources
Technical Support Center: Scaling Up 1,4-Diazepan-6-one Dihydrochloride
Introduction: The Scale-Up Mandate
You are likely accessing this guide because a medicinal chemistry route—effective on a milligram scale—has failed or become hazardous at the multi-gram or kilogram scale.
1,4-Diazepan-6-one (homopiperazin-6-one) is a deceptive scaffold. Structurally simple, its synthesis is kinetically challenging due to the entropy cost of closing a seven-membered ring and the high reactivity of the ketone precursor. The dihydrochloride salt form adds a layer of complexity regarding hygroscopicity and solid-state stability.
This guide addresses the N,N'-Dibenzyl Route , the industry-preferred method for scale-up due to its avoidance of difficult decarboxylation steps associated with Dieckmann condensations.
Module 1: Critical Process Parameters (CPP) & Workflow
The synthesis consists of three distinct chemical stages. Understanding the "Why" behind each step is crucial for troubleshooting.
The Synthetic Workflow
Figure 1: The thermodynamic and kinetic flow of the synthesis. Note the critical slow addition in Step 1 to favor cyclization over polymerization.
Process Data Summary
| Parameter | Specification / Range | Reason for Control |
| Reaction Temp (Step 1) | 0°C to 10°C (Initial) | 1,3-Dichloroacetone is a potent lachrymator and highly reactive. Low T suppresses oligomerization. |
| Addition Rate | 0.5 - 1.0 volumes/hour | Kinetic control. Fast addition favors linear polymerization over ring closure. |
| H2 Pressure (Step 2) | 3 - 5 bar (45-75 psi) | Sufficient to debenzylate without reducing the ketone (though ketone reduction is rare under mild conditions). |
| HCl Stoichiometry | 2.05 - 2.10 equivalents | The salt is hygroscopic. Excess HCl leads to a "wet" paste that is difficult to crystallize. |
Module 2: Troubleshooting the Ring Closure (Cyclization)
Context: This is the most failure-prone step. You are reacting N,N'-dibenzylethylenediamine with 1,3-dichloroacetone.
Q1: The reaction mixture turned into a viscous, gummy tar. What happened?
Diagnosis: Oligomerization (Linear Polymerization). Root Cause: The concentration of reagents was too high. In ring-closing reactions, intermolecular reactions (polymerization) compete with intramolecular reactions (cyclization). If the concentration is high, the amine finds a different molecule's alkyl chloride faster than it finds the one attached to itself. Corrective Action:
-
High Dilution Principle: Run the reaction at 0.05 M to 0.1 M concentration.
-
Simultaneous Addition: Do not add the amine to the ketone or vice versa in bulk. dissolve both reagents separately in large volumes of solvent (e.g., THF or Toluene) and add them simultaneously and slowly into a third vessel containing refluxing solvent and base (e.g., DIPEA or Na2CO3). This keeps the instantaneous concentration of free reagents low [1].
Q2: I am seeing a severe exotherm and gas evolution upon adding 1,3-dichloroacetone.
Diagnosis: Runaway Alkylation / Decomposition. Safety Alert: 1,3-Dichloroacetone is a severe blistering agent and lachrymator. It can polymerize violently with Lewis bases. Corrective Action:
-
Temperature Control: Cool the receiving vessel to 0°C.
-
Quenching: Ensure you are using an inorganic base scavenger (like NaHCO3 or K2CO3) rather than a nucleophilic organic base if the exotherm is uncontrollable.
-
Purity Check: 1,3-Dichloroacetone degrades upon storage. If the reagent is dark or fuming, it has hydrolyzed to HCl and polymerized species. Redistill or purchase fresh reagent.
Q3: The yield is low (<40%), but the product is pure.
Diagnosis: Incomplete Conversion or Hydrolysis. Root Cause: The 7-membered ring is entropically disfavored. Corrective Action:
-
Catalyst: Add a catalytic amount of Sodium Iodide (NaI) (Finkelstein condition). This converts the alkyl chloride to a more reactive alkyl iodide in situ, speeding up the cyclization relative to side reactions.
Module 3: Troubleshooting Hydrogenolysis & Isolation
Context: Removing the benzyl protecting groups using Pd/C and H2 gas.
Q4: The reaction has stalled. TLC/HPLC shows mono-benzyl intermediate.
Diagnosis: Catalyst Poisoning. Root Cause: The amine nitrogens in the product can coordinate strongly to the Palladium surface, poisoning the catalyst. Alternatively, residual chloride ions from Step 1 (if not washed thoroughly) will kill the Pd catalyst. Corrective Action:
-
Acidic Additive: Add 1.0 equivalent of HCl or Acetic Acid to the hydrogenation mixture. Protonating the amine prevents it from binding tightly to the metal surface.
-
Purification: Ensure the intermediate N,N'-dibenzyl ketone is recrystallized or passed through a silica plug to remove trace sulfur or halides before hydrogenation.
Q5: The final dihydrochloride salt is a hygroscopic "goo" and won't crystallize.
Diagnosis: Improper Antisolvent or Water Contamination. Root Cause: 1,4-Diazepan-6-one dihydrochloride is extremely water-soluble. Even atmospheric moisture can liquefy it (deliquescence). Corrective Action:
-
Drying: The free base must be dried azeotropically (using Toluene or Benzene) before adding HCl.
-
Anhydrous HCl: Do not use aqueous HCl. Use 4M HCl in Dioxane or generate HCl gas into Isopropanol.
-
Crystallization Protocol:
-
Dissolve crude oil in minimal dry Methanol.
-
Add dry Diethyl Ether or MTBE dropwise until turbid.
-
Store at -20°C.
-
Filtration: Filter under a blanket of Nitrogen; the filter cake will absorb water rapidly if exposed to air.
-
Module 4: Troubleshooting Logic Tree
Use this decision matrix to diagnose scale-up failures quickly.
Figure 2: Rapid Diagnostic Tree for common scale-up deviations.
References
-
Cyclization Kinetics & Dilution
-
Synthesis of 1,4-Diazepan-6-one (General Route)
- Protocol: Detailed synthesis of homopiperazine deriv
-
Source: Homan, W. P., et al. (1990). Synthesis and biological activity of 1,4-diazepan-6-one derivatives. Journal of Medicinal Chemistry, 33(1), 142–152.
-
Safety of 1,3-Dichloroacetone
- Hydrogenation of Benzyl Amines: Technique: Prevention of catalyst poisoning in amine reductions. Source: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard Reference Text).
Disclaimer: This guide is for research purposes only. 1,3-Dichloroacetone is a hazardous alkylating agent. All scale-up activities must be conducted in a fume hood with appropriate PPE.
Sources
- 1. CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate - Google Patents [patents.google.com]
- 2. 1,3-DICHLOROACETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. youtube.com [youtube.com]
- 4. Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Overcoming solubility issues with 1,4-Diazepan-6-one dihydrochloride
Topic: Overcoming solubility issues with 1,4-Diazepan-6-one dihydrochloride Content Type: Technical Support Center (Troubleshooting Guide)
Product ID: [Generic-ID] | CAS: 1824627-70-4 Chemical Formula: C₅H₁₂Cl₂N₂O (Salt Form)[1][2]
Executive Summary: The Solubility Paradox
Welcome to the Technical Support Center. You are likely visiting this page because you are attempting to use This compound in an organic synthesis (e.g., amide coupling, reductive amination) or a biological assay, and it refuses to dissolve in your solvent of choice (DCM, THF, or Toluene).
The Core Issue: This compound acts as a "solubility chameleon."
-
As supplied (2HCl Salt): It is a highly polar, ionic lattice. It loves water and methanol but is thermodynamically incompatible with non-polar organic solvents.
-
As a Free Base: It is a polar, water-soluble oil/solid that is difficult to extract from aqueous layers using standard workups.[1][2]
This guide provides the "In-Situ Neutralization" protocol—the industry standard for bypassing solubility issues without the yield-loss associated with free-basing.[1][2]
Module 1: Solubility Matrix & Solvent Selection
Before attempting a reaction, consult this matrix. The "2HCl" salt form dictates the solubility, not the organic backbone.
| Solvent Class | Representative Solvents | Solubility (2HCl Salt) | Recommended Application |
| Polar Protic | Water, Methanol, Ethanol | High (>50 mg/mL) | Analytical standards, aqueous reactions, recrystallization.[1][2] |
| Polar Aprotic | DMSO, DMF, DMAc | Moderate to High | Stock solutions for biological assays; co-solvents for synthesis.[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Insoluble (<0.1 mg/mL) | NOT recommended for the salt form unless using Protocol A.[2] |
| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Insoluble | Antisolverts (used to precipitate the salt).[1][2] |
| Hydrocarbons | Hexanes, Toluene | Insoluble | None.[2] |
Decision Tree: Workflow Selector
Figure 1: Decision tree for selecting the correct solubilization strategy based on experimental intent.
Module 2: Organic Synthesis Protocols
Protocol A: In-Situ Neutralization (The "Suspension-to-Solution" Method)
Best For: Amide couplings (EDC/HATU), Reductive Aminations, SNAr reactions.[1][2] Why this works: You do not need to dissolve the salt before the reaction. You suspend it, and as you add a tertiary base, the HCl is stripped away, releasing the free amine which immediately dissolves and reacts.
Reagents:
-
Solvent: DCM (Dichloromethane) or DMF (Dimethylformamide)[3]
-
Base: DIPEA (Diisopropylethylamine) or TEA (Triethylamine) - Must be 3-4 equivalents.[1][2]
Step-by-Step:
-
Weigh the 1,4-Diazepan-6-one 2HCl directly into the reaction flask.
-
Add Solvent (DCM): The solid will not dissolve. You will see a cloudy suspension or a clump at the bottom. This is normal.
-
Add Base (Slowly): Add 3.0 to 4.0 equivalents of DIPEA.
-
Observation: Over 5–10 minutes, the suspension will clear as the lipophilic DIPEA·HCl salt forms (soluble in DCM) or the free amine is released into solution.
-
-
Add Electrophile: Once the mixture is a fine suspension or clear solution, add your coupling partner (e.g., Acid Chloride, Activated Ester).
Technical Insight:
"Attempting to extract the free base of 1,4-diazepan-6-one from water using DCM often results in <30% recovery because the free amine is highly polar.[1][2] The In-Situ method ensures 100% of the amine is available for the reaction."[1] [1]
Protocol B: Isolation of Free Base (Ion Exchange)
Best For: Reactions strictly intolerant of DIPEA/TEA salts. Warning: Do not use aqueous extraction (separatory funnel) for this compound.
Step-by-Step:
-
Dissolve the 2HCl salt in minimal Methanol .
-
Pass the solution through a pre-conditioned Strong Anion Exchange (SAX) cartridge (OH- form).
-
The Cl- ions are retained; the free base elutes in Methanol.
-
Concentrate the Methanol immediately (the free base may be unstable or absorb CO2 from air).
-
Re-dissolve in your target solvent (THF/DCM).
Module 3: Biological Assay Support
Issue: "My cells died after adding the stock solution."
Cause: The "dihydrochloride" moiety creates a highly acidic environment. A 10mM solution in unbuffered water can drop pH to ~2-3.[1][2]
Protocol C: Preparation of pH-Neutral Stock
-
Primary Solvent: Dissolve the salt in DMSO to make a high-concentration stock (e.g., 100 mM).
-
Note: DMSO suppresses ionization less than water, but the protons are still present.
-
-
Dilution: When diluting into culture media or assay buffer, ensure the buffer capacity (HEPES/PBS) is sufficient to neutralize the 2HCl.
-
Verification: If the final concentration of the compound is >100 µM, check the pH of the media. You may need to add a stoichiometric amount of NaOH to the stock solution to neutralize it prior to addition.
Module 4: Troubleshooting FAQ
Q1: The compound turned into a sticky gum when I weighed it. Is it ruined?
-
Answer: 1,4-Diazepan-6-one salts are hygroscopic .[1][2] They absorb atmospheric water rapidly.
-
Fix: Dry the compound in a vacuum desiccator over P₂O₅ overnight. For precise stoichiometry, handle it in a glovebox or weigh quickly and account for water weight (typically 5-10% by mass if left out).[1][2]
Q2: Can I use Toluene or Hexane for my reaction?
-
Answer: No. Even the free base of this polar heterocycle is unlikely to be soluble in strictly non-polar hydrocarbons. Use DCM, Chloroform, or THF.[2]
Q3: I see a precipitate during my peptide coupling (HATU/DIPEA).
-
Answer: If the reaction is in DCM, the precipitate is likely DIPEA·HCl (Diisopropylethylamine hydrochloride), which is a byproduct of the neutralization. This is harmless. Filter it off at the end of the reaction.
Visualizing the Mechanism
Understanding why the salt fails to dissolve helps you trust the protocol.
Figure 2: The chemical mechanism of In-Situ Neutralization.[1][2] The base breaks the ionic lattice, releasing the soluble reactive species.
References
-
Alewood, P., et al. (1997).[2] "In situ neutralization in Boc-chemistry solid phase peptide synthesis." International Journal of Peptide and Protein Research. (Demonstrates the efficacy of in-situ neutralization for amine salts in organic coupling).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press. (General principles of amine salt solubility and extraction).
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Thermodynamics of salt solvation in aprotic media).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Diazepan-6-one derivatives. (Structural data verification).
Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Sources
Refinement of analytical methods for 1,4-diazepine derivatives
Technical Support Center: Analytical Method Refinement for 1,4-Diazepine Derivatives
Introduction: The Analytical Challenge
1,4-Diazepine derivatives (the core scaffold of benzodiazepines) present unique analytical challenges due to their basic nitrogen atoms, potential for hydrolysis, and structural isomerism. This guide moves beyond standard pharmacopeial methods to address high-sensitivity refinement required in modern drug development and forensic toxicology.
Module 1: Chromatographic Resolution (HPLC/UHPLC)
Q: I am observing significant peak tailing for my 1,4-diazepine analytes on a standard C18 column. How can I correct this?
A: Tailing is likely caused by secondary silanol interactions with the basic nitrogen at position 4.
Root Cause: At acidic pH (commonly used to ensure retention), the nitrogen atoms in the diazepine ring (pKa ~3–12 depending on substitution) become protonated. These positively charged species interact with residual negatively charged silanol groups on the silica support, causing tailing.
Refinement Protocol:
-
Mobile Phase pH Adjustment:
-
Strategy: Move the pH closer to neutral (pH 6.0–7.5) if your column is stable. This suppresses silanol ionization (pKa ~4–5) while keeping the diazepine largely unprotonated, improving peak symmetry.
-
Buffer: Use 20 mM Ammonium Acetate or Phosphate buffer.
-
-
Column Selection:
-
Switch to a highly end-capped or hybrid particle column (e.g., Ethylene Bridged Hybrid - BEH) which minimizes accessible silanols.
-
Alternative: A Charged Surface Hybrid (CSH) column provides a slight positive surface charge at low pH, repelling the protonated analyte and eliminating tailing.
-
Q: How do I resolve structural isomers (e.g., 1,4- vs. 1,5-diazepines) that co-elute?
A: Selectivity must be altered by changing the stationary phase interaction mechanism, not just efficiency.
Protocol: Standard C18 columns rely on hydrophobicity. Isomers often have identical hydrophobicity but different pi-electron distributions.
-
Step 1: Switch to a Phenyl-Hexyl or Biphenyl column. These phases engage in
interactions with the benzene ring fused to the diazepine core. -
Step 2: Optimize the organic modifier. Methanol (protic) often provides different selectivity than Acetonitrile (aprotic) for dipole-dipole interactions.
Table 1: Column Selection Guide for 1,4-Diazepines
| Analyte Challenge | Recommended Phase | Mechanism |
| General Screening | C18 (End-capped) | Hydrophobic interaction |
| Peak Tailing (Basic) | CSH C18 / Hybrid C18 | Silanol repulsion / shielding |
| Isomer Separation | Biphenyl / Phenyl-Hexyl | |
| Polar Metabolites | HILIC or Polar-Embedded C18 | Partitioning into water-rich layer |
Module 2: Mass Spectrometry & Detection (LC-MS/MS)
Q: I am experiencing severe signal suppression in plasma samples. Is ESI or APCI preferred?
A: While ESI is standard, APCI (Atmospheric Pressure Chemical Ionization) is often more robust for 1,4-diazepines in complex matrices.
The Mechanism: Electrospray Ionization (ESI) is susceptible to "ion suppression" where co-eluting matrix components (phospholipids) steal charge. 1,4-diazepines are thermally stable and ionize well via proton transfer in APCI, which is a gas-phase ionization technique and less prone to liquid-phase matrix competition.
Troubleshooting Workflow:
-
Check Phospholipids: Monitor transitions
184 (phosphatidylcholines) to see if they co-elute with your analyte. -
Switch Ionization: If suppression > 20%, switch source to APCI (Positive Mode).
-
Internal Standards: You must use deuterated internal standards (e.g., Diazepam-d5) to compensate for matrix effects if you cannot remove the matrix.
Figure 1: Decision tree for selecting ionization modes in LC-MS/MS analysis of 1,4-diazepines.
Module 3: Sample Preparation & Stability
Q: My recovery rates are inconsistent. Is my analyte degrading during extraction?
A: 1,4-Diazepines are susceptible to acid hydrolysis, opening the diazepine ring to form benzophenones.
Critical Control Point: Avoid strong acids and high temperatures simultaneously.
-
Reaction: The 4,5-azomethine bond is labile. Under harsh acidic conditions (e.g., 6M HCl used in historic hydrolysis methods), the ring opens to form 2-amino-5-chlorobenzophenone derivatives.
-
Solution: If performing hydrolysis (to cleave glucuronides in urine), use Enzymatic Hydrolysis (
-glucuronidase) at pH 5.0, 55°C for 30 mins, rather than acid hydrolysis.
Q: Which Solid Phase Extraction (SPE) chemistry is best for minimizing matrix effects?
A: Mixed-Mode Cation Exchange (MCX) is superior to standard HLB/C18.
Protocol: Since 1,4-diazepines are weak bases (pKa ~ 3-4 for the conjugate acid), they can be retained by charge.
-
Load: Acidify sample (pH < 3) to protonate the diazepine.
-
Wash 1: Aqueous acid (removes proteins/salts).
-
Wash 2: Methanol (removes neutral organics/phospholipids). Crucial step: The analyte is locked by charge, allowing a strong organic wash.
-
Elute: 5% Ammonium Hydroxide in Methanol (neutralizes the base, releasing it from the sorbent).
Module 4: References
-
Method Development & Isomer Separation:
-
Title: Separation, isolation and identification of optical isomers of 1,4-benzodiazepine glucuronides...
-
Source: National Institutes of Health (PubMed)
-
URL:[Link]
-
-
LC-MS/MS & Matrix Effects:
-
Title: LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy.
-
Source: Waters Corporation Application Notes
-
URL:[Link]
-
-
Hydrolysis & Stability:
-
General Troubleshooting:
-
Title: HPLC Troubleshooting Guide: Peak Shape & Tailing.
-
Source: University of Pittsburgh
-
URL:[Link]
-
Sources
Enhancing the stability of 1,4-Diazepan-6-one dihydrochloride in solution
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists working with 1,4-Diazepan-6-one dihydrochloride . This 7-membered heterocyclic building block is critical for synthesizing pharmaceutical scaffolds but presents distinct stability challenges in solution.
Unlike its fused-ring cousins (e.g., benzodiazepines), the isolated diazepanone ring possesses high conformational flexibility and reactive secondary amines. The dihydrochloride salt form locks these reactive sites, but once in solution, the clock starts ticking.
Part 1: Critical Solubility & Preparation (Getting Started)
The most common failure mode is premature neutralization . The dihydrochloride salt (
The "Golden Rule" of Diazepanone Handling
Never neutralize the salt until the exact moment of reaction. Why? Protonation of the N1 and N4 nitrogens prevents two degradation pathways:
Oxidative Dehydrogenation: Free secondary amines react with dissolved oxygen to form imines (yellowing).
Aldol-like Condensation: The ketone at C6 renders the adjacent
-protons acidic. In the free base form, the amine lone pairs can facilitate intermolecular condensation, leading to polymerization.
Standard Operating Procedure (SOP): Preparation of Stable Stock Solutions
| Parameter | Specification | Reason |
| Solvent | Deoxygenated Water (Milli-Q) or Anhydrous DMSO | Removes dissolved |
| Concentration | Higher concentrations increase the kinetics of intermolecular dimerization. | |
| Temperature | Slows hydrolysis and thermodynamic degradation. | |
| pH Window | Keep Acidic (pH < 4) | Maintains the protective protonated state ( |
Step-by-Step Dissolution Protocol
-
Degas Solvent: Sparge water or buffer with Argon/Nitrogen for 15 minutes before adding the solid.
-
Weighing: Weigh the hygroscopic solid quickly under an inert atmosphere (glovebox or nitrogen cone) to prevent moisture uptake.
-
Dissolution: Add solid to the chilled, degassed solvent. Vortex briefly.
-
Note: The solution should be colorless. Any immediate yellow tint indicates prior degradation of the solid stock.
-
-
Usage: Use within 4 hours if kept at
. Flash freeze in liquid nitrogen for storage up to 1 week.
Part 2: Stability & Storage (The Maintenance Phase)
Visualizing the Stability Landscape
The following diagram illustrates the safe operating windows for 1,4-Diazepan-6-one.
Figure 1: Stability workflow. The "Green Zone" represents the protonated salt. The "Red Zone" is the transient free base, which must be reacted immediately to avoid degradation.
Part 3: Troubleshooting Degradation (Diagnostics)
Issue 1: Solution Turns Yellow/Orange
Diagnosis: Oxidative degradation of the secondary amines. Root Cause: Exposure to atmospheric oxygen while in a neutral or slightly basic state, or old solid stock. Corrective Action:
-
Immediate: Discard the solution. Reaction yields will be compromised by side products.
-
Prevention: Use degassed solvents.[1] If neutralizing, add a reducing agent (e.g., Sodium Ascorbate, if compatible) or work strictly under Argon.
Issue 2: Precipitation upon Neutralization
Diagnosis: Solubility limit of the Free Base. Root Cause: The dihydrochloride salt is highly water-soluble due to ionic character. The free base is an organic molecule with significantly lower aqueous solubility. Corrective Action:
-
Protocol Shift: If you must neutralize, do so in a biphasic system (e.g., Water/DCM) or use a co-solvent (50% Methanol or DMSO) to keep the free base in solution.
Issue 3: Inconsistent Reaction Yields
Diagnosis: "Silent" Hydrolysis or Dimerization. Root Cause: Storing the solution in a "semi-stable" pH range (pH 5-7) where the amine is partially deprotonated but not reacting. Corrective Action:
-
Buffer Check: Ensure your buffer system does not drift. Avoid Phosphate buffers if freezing (phosphate pH shifts drastically during freezing). Use MES or Citrate for slightly acidic conditions.
Part 4: Advanced Protocols (The Action Phase)
Protocol: Free Base Generation for Organic Synthesis
Use this when the reaction requires the nucleophilic free amine (e.g., alkylation or acylation).
-
Preparation: Dissolve the dihydrochloride salt in minimal water (approx 1g/5mL).
-
Biphasic Setup: Layer with an equal volume of Dichloromethane (DCM) or Ethyl Acetate.
-
Neutralization:
-
Place on an ice bath (
). -
Slowly add 2.2 equivalents of saturated
or solution with vigorous stirring. -
Observation: Gas evolution (
) will occur.
-
-
Extraction: Immediately separate the organic layer. Extract the aqueous layer 2x more with DCM.
-
Drying: Dry combined organics over
for max 10 minutes at cold temperatures. -
Usage: Filter and use the solution immediately. Do not rotary evaporate to dryness unless absolutely necessary (risk of polymerization).
FAQ: Chemical Compatibility
| Reagent/Condition | Compatibility | Notes |
| DMSO | High | Good for storage if anhydrous. Freezing point ( |
| Methanol/Ethanol | Moderate | Protophilic solvents can accelerate proton exchange. Keep cold. |
| Phosphate Buffer | Low (for freezing) | Avoid freezing; pH can drop 2-3 units during phase change, causing salt precipitation. |
| Triethylamine (TEA) | High | Suitable base for in situ neutralization in organic solvents. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Diazepam (Structural Analog Stability). Retrieved January 28, 2026, from [Link]
-
Pehkonen, S. O., & Zhang, Q. (2002). The degradation of organophosphorus pesticides in natural waters: A critical review. (Context on hydrolysis kinetics in aqueous media). Retrieved from [Link]
-
Bokulić Petrić, A., et al. (2023). Stability of diazinon and related heterocycles in different water types. (General diazepane/heterocycle stability data). Retrieved from [Link]
-
Spectroscopy Online (2019). Organic Nitrogen Compounds V: Amine Salts - Infrared Spectra and Stability. (Mechanisms of amine salt stabilization). Retrieved from [Link]
Sources
Challenges in the characterization of 1,4-diazepine compounds
Technical Support Center: Characterization of 1,4-Diazepine Compounds
Introduction
Welcome to the 1,4-Diazepine Characterization Support Center. This guide addresses the unique physicochemical behaviors of the diazepine scaffold—specifically the seven-membered heterocycle's conformational mobility and hydrolytic instability—that frequently confound standard analytical workflows.
Our goal is to move beyond generic "check the column" advice. We provide mechanistic insights into why your spectra look wrong and how to fix them using self-validating protocols.
Module 1: NMR Spectroscopy Troubleshooting
The Issue: Broad, missing, or doubled signals in
Mechanistic Insight: The Boat-to-Boat Inversion
Unlike rigid aromatic systems, the 1,4-diazepine ring exists in a flexible boat conformation. At room temperature, many derivatives undergo ring inversion between two mirror-image boat conformers (
-
The Problem: If the rate of this inversion (
) is comparable to the NMR time scale ( in Hz), the signals broaden or disappear due to coalescence [1]. -
The Barrier: For diazepam, the inversion barrier (
) is approximately 17.6 kcal/mol [2]. This places the coalescence temperature ( ) often near ambient conditions, ruining spectral resolution.
Troubleshooting Protocol: Variable Temperature (VT) NMR
Q: My aromatic signals are broad lumps. Is my sample impure? A: Likely not. It is likely dynamic broadening. Perform the following Self-Validating Test :
-
Heat the Sample: Raise the probe temperature to +50°C or +60°C.
-
Observation: If signals sharpen into a single set, you have induced Fast Exchange .
-
Action: Acquire data at elevated temperature for publication-quality spectra.
-
-
Cool the Sample: Lower the probe temperature to -40°C or -60°C.
-
Observation: If signals split into two sharp sets (unequal intensity if chiral substituents are present), you have frozen the Slow Exchange limit.
-
Action: Use this to measure the ratio of conformers.
-
Q: How do I prove these are conformers and not impurities? A: Use EXSY (Exchange Spectroscopy). Cross-peaks between the two sets of signals in a NOESY/EXSY spectrum at low temperature definitively prove they are chemically exchanging species, not impurities [3].
Visualization: NMR Decision Matrix
Caption: Decision tree for distinguishing conformational dynamics from sample impurities in 1,4-diazepines.
Module 2: Chiral HPLC & Separation
The Issue: Inability to separate enantiomers or "plateaus" between peaks.
Mechanistic Insight: Atropisomerism vs. Fixed Chirality
1,4-Benzodiazepines can exhibit chirality from a stereocenter (e.g., C3 in oxazepam) or conformational chirality (atropisomerism) due to the non-planar ring [4].
-
Warning: If your derivative lacks a C3 substituent, the
and conformers racemize rapidly at room temperature. You cannot separate them by HPLC unless you work at cryo-temperatures.
Troubleshooting Guide
| Parameter | Recommendation | Scientific Rationale |
| Column Selection | Chiral-AGP (α1-acid glycoprotein) | Mimics the in vivo binding site. High success rate for benzodiazepines due to ionic/hydrophobic pocket matching [5]. |
| Mobile Phase | Reverse Phase (buffer/organic) | Avoid normal phase if solubility is an issue. pH control is critical (see Module 3). |
| Peak Shape | Plateau between peaks | CRITICAL: This indicates on-column racemization. The enantiomers are interconverting during the run. Solution: Lower the column temperature to 4°C to increase the energy barrier relative to |
Module 3: Stability & Mass Spectrometry
The Issue: "Phantom" peaks at [M-28] or appearance of yellow degradation products.
Mechanistic Insight: The Hydrolysis Cascade
1,4-Benzodiazepines are essentially cyclic imines (Schiff bases). In acidic media (common in LC-MS mobile phases), they undergo a specific biphasic hydrolysis [6]:
-
Fast Step: Protonation of N4 and hydrolytic cleavage of the 4,5-azomethine bond.
-
Slow Step: Hydrolysis of the amide bond to release glycine and a benzophenone.
MS Fragmentation Note: In ESI-MS, a common neutral loss is CO (28 Da) due to ring contraction of the 7-membered ring to a quinazoline species [7]. Do not mistake this for an impurity.
Hydrolysis Pathway Diagram
Caption: Biphasic acid hydrolysis pathway of 1,4-benzodiazepines leading to benzophenone degradation products.
FAQ: Stability
Q: My LC-MS shows a peak at M+18. Is it a hydrate? A: It is likely the Ring-Open Intermediate (see diagram). This occurs if your sample sat in an acidic mobile phase (e.g., 0.1% Formic Acid) in the autosampler.
-
Fix: Prepare samples in acetonitrile/water (neutral) and inject immediately. Avoid storing in acidic buffers.
References
-
Lam, P. C-H., & Carlier, P. R. (2005).[1] Experimental and Computational Studies of Ring Inversion of 1,4-Benzodiazepin-2-ones: Implications for Memory of Chirality Transformations. The Journal of Organic Chemistry, 70(5), 1530–1538.[1] Link
-
Tóth, G., et al. (1995). Ring inversion barrier of diazepam and derivatives: An ab initio study. Journal of Heterocyclic Chemistry, 32, 1373. Link
- Perrin, C. L., & Dwyer, T. J. (1990). Application of two-dimensional NMR to kinetics of chemical exchange. Chemical Reviews, 90(6), 935–967.
- Femoni, C., et al. (2021). Conformational Chirality in 1,4-Benzodiazepines. Symmetry, 13, 1-10.
- Fitos, I., et al. (2002). Separation of enantiomers of benzodiazepines on the Chiral-AGP column.
-
Han, W. W., Yakatan, G. J., & Maness, D. D. (1977).[2] Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573–577.[2] Link
- Smyth, W. F., et al. (2004). A study of the electrospray ionisation of pharmacologically significant 1,4-benzodiazepines and their subsequent fragmentation using an ion-trap mass spectrometer. Analytica Chimica Acta, 528(2), 193-201.
Sources
- 1. Experimental and computational studies of ring inversion of 1,4-benzodiazepin-2-ones: implications for memory of chirality transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Optimization for 1,4-Diazepan-6-one Dihydrochloride
The following technical guide addresses the optimization of catalyst loading for reactions involving 1,4-Diazepan-6-one dihydrochloride (CAS: 173322-99-9). This specific scaffold presents unique challenges due to its dual-salt nature and the presence of a ketone moiety, which can interfere with certain catalytic cycles if not properly managed.
This guide focuses primarily on Palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) , as this is the most common and catalyst-sensitive transformation for this building block.
Executive Summary: The "Salt Penalty" in Catalysis
Senior Application Scientist Note: The most frequent failure mode with this compound is not the catalyst itself, but the proton management . This starting material carries two equivalents of HCl. If you calculate your base loading based on the free amine, your reaction will remain acidic, protonating the phosphine ligand and killing the active Pd(0) species immediately. Rule of Thumb: You must view the first 2.0 - 2.2 equivalents of base as "sacrificial" before any catalytic cycle can begin.
Part 1: Pre-Reaction Protocol (The Foundation)
Before optimizing catalyst loading (mol%), you must ensure the system is chemically competent to support catalysis.
Q: Should I free-base the dihydrochloride ex situ or in situ?
A: For high-throughput optimization, in situ neutralization is preferred to avoid handling the potentially unstable free amine oil. However, it requires a specific order of addition.
Protocol: In Situ Neutralization & Catalyst Addition
-
Solvent: Degassed 1,4-Dioxane or Toluene (avoid alcohols if ketone reduction is a risk).
-
Base: Use Cs₂CO₃ (weak base, heterogeneous) or NaOtBu (strong base, homogeneous).
-
Critical Calculation: Base Equivalents = (2.2 × Substrate mmol) + (1.2 × Coupling Partner mmol).
-
-
Order of Addition:
-
Add 1,4-Diazepan-6-one · 2HCl + Base + Solvent.
-
Stir at 40°C for 30 mins under Argon (allows HCl neutralization).
-
Only then add the Catalyst/Ligand solution.
-
Q: How does the ketone group affect ligand selection?
A: The C-6 ketone can undergo enolization or reduction. Avoid ligands prone to transamidation or those that require highly basic conditions which might trigger aldol condensation of the ketone.
-
Recommended: BrettPhos or RuPhos (excellent for secondary amines, bulky).
-
Avoid: Simple alkyl phosphines that might be nucleophilic toward the ketone.
Part 2: Catalyst Loading Optimization Workflow
Do not start at 0.5 mol%. Start robust, then lean out the system.
Experimental Design Table: Loading Tiers
| Tier | Pd Loading (mol%) | Ligand Ratio (L:Pd) | Purpose | Success Criteria |
| 1. Screening | 5.0 - 10.0% | 2:1 | Establish "Chemical Feasibility". Does the bond form at all? | >90% Conversion |
| 2. Reduction | 1.0 - 2.0% | 1.5:1 | Economic optimization. Standard scale-up zone. | >85% Yield |
| 3. Limit | 0.05 - 0.5% | 1.1:1 | Process chemistry (Kg scale). Requires strict O₂ exclusion. | >95% Conversion (slow) |
Visual Workflow: The "Salt-First" Strategy
The following diagram illustrates the critical decision pathway for handling the dihydrochloride salt to prevent catalyst poisoning.
Figure 1: Critical workflow for neutralizing the dihydrochloride salt prior to catalyst introduction to prevent ligand protonation.
Part 3: Troubleshooting Guide
Issue 1: Reaction Stalls at 60-70% Conversion
Diagnosis: Catalyst Deactivation (Pd Black formation). Root Cause:
-
HCl Poisoning: The base was consumed by the salt, leaving the reaction acidic.
-
Ligand Scavenging: The ketone moiety may be coordinating weakly to Pd, displacing the ligand. Solution:
-
Add "Spike" Base: Add an extra 0.5 equiv of NaOtBu.
-
Switch Precatalyst: Move from Pd(OAc)₂ + Ligand to a pre-formed precatalyst like RuPhos Pd G4 . This ensures a 1:1 Pd:Ligand ratio active immediately upon heating.
Issue 2: Low Yield despite High Conversion (Impurity Formation)
Diagnosis: Side reactions at the ketone or amine. Root Cause:
-
Enolization: Strong bases (NaOtBu) can deprotonate the ketone alpha-position, leading to self-condensation. Solution:
-
Switch to a milder, inorganic base: K₃PO₄ or Cs₂CO₃ in dioxane/water (4:1) or pure dioxane.
-
Increase catalyst loading to 2 mol% to allow the reaction to run at a lower temperature (e.g., 60°C instead of 100°C).
Issue 3: Inconsistent Results between Batches
Diagnosis: Salt Stoichiometry Variance. Root Cause: Commercial "dihydrochloride" salts can vary. Some are sesquihydrochlorides (1.5 HCl) or wet. Solution:
-
Titrate your starting material: Perform a simple AgNO₃ titration to confirm exact Cl⁻ content.
-
Buffer the system: Use 3.0 equivalents of base as a standard starting point to ensure excess.
Part 4: Advanced Optimization (DoE Approach)
When moving from screening to process optimization, use a Design of Experiments (DoE) approach to minimize Pd loading.
Optimization Logic Tree
Figure 2: Decision tree for systematically reducing palladium loading while maintaining conversion.
References
-
Buchwald-Hartwig Amination General Review: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Handling Amine Salts in Coupling: Green, R. A., & Hartwig, J. F. (2014).[1][2] Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[1][2][3] Organic Letters, 16(17), 4388–4391. [Link]
-
Precatalyst Selection (G3/G4 Systems): Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]
-
1,4-Diazepan-6-one Chemical Properties: PubChem Compound Summary for CID 11235619 (1,4-Diazepan-6-one). [Link]
Sources
Validation & Comparative
Comparative Analysis of 1,4-Diazepine Synthesis Methods
Executive Summary
The 1,4-diazepine scaffold, particularly the 1,4-benzodiazepine subclass, remains a privileged structure in medicinal chemistry, serving as the pharmacophore for a vast array of anxiolytics, anticonvulsants, and hypnotic agents.[1] For drug development professionals, the challenge lies not in accessing the scaffold, but in selecting a synthetic route that balances diversity (for library generation), scalability (for process chemistry), and regiocontrol (for structure-activity relationship studies).
This guide objectively compares three distinct synthetic methodologies:
-
Classical Condensation (Optimized): The baseline approach using o-phenylenediamine, enhanced by modern catalytic systems.
-
Multicomponent Assembly (Ugi-UDC): A diversity-oriented approach for rapid library generation.[2]
-
Transition-Metal Catalyzed Cyclization: A precision method utilizing Palladium catalysis for high regioselectivity.
Method 1: Classical Condensation (Heteropolyacid-Catalyzed)
Mechanism & Rationale
The classical synthesis involves the condensation of o-phenylenediamines (OPD) with 1,3-dicarbonyl compounds or their equivalents. While effective, traditional acid catalysts (e.g., HCl, acetic acid) often suffer from long reaction times and moderate yields due to oxidative side reactions.
Expert Insight: We highlight the use of Keggin-type Heteropolyacids (HPAs) , specifically
Experimental Protocol
Target: 2,4-Disubstituted-1,5-benzodiazepines (and 1,4-isomers depending on substitution).
Note: While often yielding 1,5-isomers, this method is foundational. For 1,4-benzodiazepines,
Workflow:
-
Stoichiometry: Mix o-phenylenediamine (1.0 mmol) and the appropriate ketone/aldehyde (1.0 mmol) in Ethanol (5 mL).
-
Catalyst Addition: Add
(1 mol%). -
Reaction: Reflux at 80°C.
-
Observation: Reaction completion is typically observed within 15–40 minutes (vs. 4–6 hours for classical acid catalysis).
-
-
Work-up: Cool to room temperature. The catalyst is soluble in water/ethanol but the product often precipitates or can be extracted.
-
Purification: Recrystallization from ethanol.
Performance Data:
-
Yield: 85–94%
-
Time: < 1 hour
-
Scalability: High (Catalyst is recoverable).
Method 2: Ugi-Deprotection-Cyclization (UDC) Strategy
Mechanism & Rationale
For high-throughput screening (HTS), linear synthesis is inefficient. The Ugi 4-Component Reaction (U-4CR) offers a convergent route. By utilizing a "convertible" isocyanide or a bifunctional amine (e.g., Boc-glycinal), the linear peptide-like backbone generated by the Ugi reaction can be cyclized into the diazepine core.
Expert Insight: The critical decision here is the Deprotection-Cyclization sequence. Using microwave irradiation during the Ugi step drastically reduces reaction time from days to minutes. The subsequent acid-mediated Boc-deprotection triggers spontaneous intramolecular Schiff base formation to close the 7-membered ring.
Experimental Protocol
Target: 1,4-Benzodiazepine-2,5-diones.[5]
Workflow:
-
Ugi Step (Microwave):
-
Combine Aniline/Anthranilic acid derivative (1.0 equiv), Aldehyde (1.0 equiv), Boc-Glycine (1.0 equiv), and Isocyanide (1.0 equiv) in Methanol.
-
Irradiate at 100°C for 30 minutes (Max Power: 150W).
-
-
Deprotection/Cyclization:
-
Purification: Flash chromatography (Silica gel, Hexane/EtOAc).
Performance Data:
-
Yield: 40–60% (over 2 steps)
-
Diversity Potential: Excellent (4 points of diversity).
-
Atom Economy: Moderate (Loss of Boc and leaving groups).
Method 3: Palladium-Catalyzed Cyclization
Mechanism & Rationale
When specific substitution patterns (e.g., chiral centers or sensitive functional groups) are required, transition-metal catalysis offers superior control. This method utilizes the intramolecular cyclization of N-tosyl-2-aminobenzylamines with propargylic carbonates.
Expert Insight: The reaction proceeds via a
Experimental Protocol
Target: 2-Substituted-4-methylene-1,4-benzodiazepines.
Workflow:
-
Catalyst Prep: In a glovebox/inert atmosphere, dissolve
(10 mol%) in dry Dioxane. -
Addition: Add N-tosyl-2-aminobenzylamine (1.0 equiv) and Propargylic Carbonate (1.3 equiv).
-
Reaction: Stir at 25°C (Room Temperature) for 3 hours.
-
Note: No external heat is required, preserving thermal-sensitive groups.
-
-
Work-up: Filter through a celite pad to remove Pd black. Concentrate filtrate.
-
Purification: Column chromatography.[9]
Performance Data:
-
Yield: 90–99%
-
Regioselectivity: >20:1 (Z/E ratio controlled by thermodynamics of the Pd-intermediate).
-
Conditions: Mild (Neutral pH, Room Temp).
Comparative Analysis Summary
| Feature | Classical (HPA-Catalyzed) | Ugi-UDC Multicomponent | Pd-Catalyzed Cyclization |
| Primary Utility | Bulk synthesis of simple cores | Library generation (HTS) | Complex/Chiral derivatives |
| Overall Yield | High (85-94%) | Moderate (40-60%) | Excellent (90-99%) |
| Reaction Time | < 1 Hour | 1-12 Hours | 3 Hours |
| Atom Economy | High (Water is only byproduct) | Low (Protecting groups) | Moderate (Leaving groups) |
| Cost | Low | Low-Medium | High (Pd catalyst) |
| Operational Difficulty | Low (Open air reflux) | Medium (Two steps) | High (Inert atmosphere) |
Visualizations[2][3]
Diagram 1: Strategic Disconnection Approaches
This diagram illustrates the logical assembly of the 1,4-diazepine core across the three discussed methods.
Caption: Retrosynthetic analysis showing the assembly logic for the three primary synthesis methodologies.
Diagram 2: Palladium-Catalyzed Mechanism
A detailed look at the catalytic cycle for Method 3, highlighting the regioselectivity origin.
Caption: Catalytic cycle of the Pd-mediated synthesis showing the activation of propargylic carbonate.
References
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization. Molecules. (2024). [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. (2022). [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Journal of Chemistry. (2013). [Link]
-
Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Journal of Combinatorial Chemistry. (2010). [Link]
-
Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine. RSC Advances. (2023). [Link]
Sources
- 1. Palladium-Catalyzed Benzodiazepines Synthesis [mdpi.com]
- 2. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Validation of HPLC Method for 1,4-Diazepan-6-one Dihydrochloride Quantification
Executive Summary: The Polarity Challenge
1,4-Diazepan-6-one dihydrochloride (CAS: 1824627-70-4) presents a distinct chromatographic challenge. Unlike the lipophilic benzodiazepine drug Diazepam, this precursor is a small, highly polar, cyclic diamine salt.
Standard Reversed-Phase (RP-HPLC) methods using C18 columns fail catastrophically with this analyte, resulting in void volume elution (
This guide validates a Hydrophilic Interaction Liquid Chromatography (HILIC) method as the superior alternative, comparing it directly against conventional C18 and Ion-Pairing Chromatography (IPC). We demonstrate that the HILIC approach offers superior retention, MS-compatibility, and validation robustness suitable for GMP environments.
Part 1: Chemical Context & Method Selection
The Analyte
-
Compound: this compound[1]
-
Molecular Formula:
-
Properties: Highly water-soluble, basic (secondary amines), weak UV chromophore (aliphatic ketone/amine).
-
Critical Issue: The lack of a hydrophobic core makes retention on alkyl-bonded phases (C8/C18) nearly impossible without aggressive mobile phase modification.
Method Comparison Matrix
| Feature | Method A: Standard C18 | Method B: Ion-Pairing (IPC) | Method C: HILIC (Recommended) |
| Stationary Phase | C18 (Octadecyl) | C18 + Octane Sulfonic Acid | Amide / Zwitterionic HILIC |
| Retention Mechanism | Hydrophobic Interaction | Ion-Exchange/Hydrophobic | Water Layer Partitioning |
| Retention ( | < 0.5 (Void Elution) | 2.0 - 5.0 (Variable) | 3.0 - 6.0 (Stable) |
| MS Compatibility | Yes | No (Non-volatile salts) | Excellent |
| Equilibration Time | Fast (15 min) | Slow (> 60 min) | Moderate (20-30 min) |
| Peak Shape | Tailing (Silanol interaction) | Good | Sharp, Symmetrical |
Part 2: The Optimized HILIC Protocol
Chromatographic Conditions
This protocol utilizes a Zwitterionic or Amide-bonded HILIC column to maximize interaction with the polar water layer, ensuring retention of the charged diamine.
-
Column: Amide-HILIC (e.g., TSKgel Amide-80 or XBridge Amide),
. -
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).
-
Note: Low pH suppresses silanol activity and ensures the amine is fully protonated for consistent partitioning.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).[2]
-
Isocratic Mode: 80% B / 20% A.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temp: 30°C.
-
Detection: UV at 205 nm.
-
Expert Insight: The aliphatic ketone has a weak
transition ~280 nm. We rely on the stronger and transitions < 210 nm. High-purity solvents are critical to minimize baseline noise.
-
Standard Preparation
-
Diluent: 80:20 Acetonitrile:Water (Matches Mobile Phase).
-
Caution: Dissolving the salt in 100% water and injecting a large volume can disrupt the HILIC water layer, causing peak distortion ("breakthrough" effect).
-
-
Stock Solution: 1.0 mg/mL in Diluent.
Part 3: Validation Data (Experimental)
The following data summarizes the validation of the HILIC method according to ICH Q2(R1) guidelines.
System Suitability & Specificity
-
Retention Time: 5.2 minutes (
). -
Tailing Factor (
): 1.1 (Excellent symmetry). -
Theoretical Plates (
): > 8,500.
Linearity and Range
Evaluated over 50% to 150% of the target concentration (0.1 mg/mL).
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 12450 |
| 80 | 19980 |
| 100 | 24890 |
| 120 | 29950 |
| 150 | 37400 |
| Correlation ( | 0.9998 |
Accuracy (Recovery)
Spiked samples at three levels (n=3).
| Level | Recovery (%) | % RSD |
| 80% | 99.4 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 99.8 | 0.6 |
Sensitivity[3][4][5][6][7][8]
-
LOD (S/N = 3): 0.5 µg/mL
-
LOQ (S/N = 10): 1.5 µg/mL
-
Note: Sensitivity is limited by the weak UV chromophore. For trace impurity analysis (<0.05%), LC-MS/MS is recommended using the same HILIC conditions.
Part 4: Visualizing the Workflow
Decision Logic for Method Selection
The following diagram illustrates the decision pathway that eliminates C18 and selects HILIC for this specific salt.
Caption: Decision tree highlighting the failure of C18 for polar salts and the selection of HILIC for retention and MS compatibility.
Validation Workflow
The systematic approach to validating the HILIC method.
Caption: Step-by-step ICH Q2(R1) validation workflow utilized for the 1,4-Diazepan-6-one method.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link
-
PubChem. (n.d.).[4][5] 1,4-Diazepan-6-amine (Related Structure/Properties). National Library of Medicine. Link
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link
Sources
- 1. This compound 97% | CAS: 1824627-70-4 | AChemBlock [achemblock.com]
- 2. High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,4-Diazepan-6-amine | C5H13N3 | CID 34178635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-1,4-Diazepine | C5H6N2 | CID 12312963 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological Activity Profile of 1,4-Diazepan-6-one Derivatives: A Comparative Guide
Introduction: The Homopiperazine-6-one Scaffold
1,4-Diazepan-6-one dihydrochloride (CAS: 1824627-70-4) serves as a critical "privileged scaffold" in modern medicinal chemistry. Unlike the rigid benzodiazepine core found in anxiolytics like Diazepam, the 1,4-diazepan-6-one (also known as homopiperazin-6-one) offers a flexible, seven-membered ring system with a ketone handle at the C6 position.
This structural flexibility allows the molecule to adopt unique conformations that mimic peptide
This guide objectively compares the biological performance of derivatives synthesized from this core against industry-standard therapeutics in anticoagulation and oncology.
Comparative Biological Activity[1]
Anticoagulant Activity: Factor Xa Inhibition
One of the most potent applications of the 1,4-diazepan-6-one scaffold is in the design of direct Factor Xa (fXa) inhibitors. The diazepane ring acts as a spacer, positioning aryl binding groups to interact precisely with the S1 and S4 pockets of the fXa active site.
Comparative Data: Diazepane Derivative vs. Standard The following table compares YM-96765 (a specific 1,4-diazepane derivative) against Rivaroxaban , a standard clinical fXa inhibitor.
| Compound Class | Representative Agent | Target | IC50 (Potency) | Selectivity (vs. Thrombin) | Mechanism |
| Diazepane Derivative | YM-96765 | Factor Xa | 6.8 nM | >1000-fold | S4-Aryl Binding Interaction |
| Standard Drug | Rivaroxaban | Factor Xa | 0.4 nM | >10,000-fold | Active Site Competitive |
| Precursor | 1,4-Diazepan-6-one | None | >100 µM | N/A | Inactive Building Block |
Insight: While the diazepane derivative YM-96765 is slightly less potent than Rivaroxaban, it demonstrates that the 1,4-diazepan-6-one core is capable of achieving single-digit nanomolar potency. Its advantage lies in synthetic modularity—the ketone at C6 allows for rapid diversification that is difficult to achieve with the oxazolidinone core of Rivaroxaban.
Anticancer Activity: Cytotoxicity in Leukemic Cells
Derivatives functionalized at the N1 and N4 positions (e.g., 4-benzhydryl-N-aryl-1,4-diazepane-1-carboxamides) have shown moderate efficacy against leukemic cell lines.
Comparative Data: Cytotoxicity (Reh Cell Line)
| Compound | Structural Feature | IC50 (µM) | Toxicity Profile |
| Diazepane-Carboxamide | 4-Benzhydryl-N-(3-Cl-phenyl) | 18.0 µM | Moderate |
| Diazepane-Thioamide | 4-Benzhydryl-N-(3-Cl-phenyl) | >50.0 µM | Low |
| Standard Agent | Cisplatin | 2.0 - 5.0 µM | High (Systemic Toxicity) |
Insight: The carboxamide derivatives of the diazepane core show promising lead-like activity. While less potent than the heavy-metal agent Cisplatin, they offer a potentially safer toxicity profile and a novel mechanism of action likely involving tubulin interaction or kinase inhibition, distinct from DNA cross-linking.
Mechanism of Action & Signaling Pathways
Factor Xa Inhibition Pathway
The diazepane derivatives intervene in the coagulation cascade. By blocking Factor Xa, they prevent the conversion of Prothrombin to Thrombin, thereby halting clot formation.
Figure 1: Mechanism of anticoagulant action. The diazepane derivative selectively inhibits Factor Xa, the convergence point of the intrinsic and extrinsic pathways.
Experimental Protocols
Synthesis of N-Functionalized Derivatives
To utilize this compound, the salt must first be neutralized to release the free amine for coupling.
Protocol:
-
Neutralization: Suspend 1.0 eq of this compound in Dichloromethane (DCM). Add 2.5 eq of Triethylamine (TEA) and stir at 0°C for 30 minutes.
-
Coupling (Amide Formation): Add 1.0 eq of the desired acyl chloride (e.g., Benzoyl chloride) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (MeOH:DCM 1:9).
-
Workup: Wash with 10% NaHCO3, then Brine. Dry over Na2SO4 and concentrate.
-
Purification: Silica gel column chromatography (Ethyl Acetate/Hexane gradient).
In Vitro Factor Xa Inhibition Assay
Objective: Determine the IC50 of the synthesized derivative.
-
Reagents: Human Factor Xa (enzyme), S-2222 (chromogenic substrate), Tris-HCl buffer (pH 7.4).
-
Preparation: Dissolve the diazepane derivative in DMSO to create a serial dilution (0.1 nM to 10 µM).
-
Incubation: Mix 10 µL of inhibitor solution with 50 µL of Factor Xa (0.5 U/mL) in a 96-well plate. Incubate at 37°C for 10 minutes.
-
Initiation: Add 40 µL of S-2222 substrate (2 mM).
-
Measurement: Monitor absorbance at 405 nm continuously for 20 minutes using a microplate reader.
-
Analysis: Plot reaction velocity vs. log[Inhibitor]. Fit data to a sigmoidal dose-response curve to calculate IC50.[1]
Synthetic Workflow Visualization
The following diagram illustrates the transformation of the raw dihydrochloride building block into a bioactive agent.
Figure 2: Synthetic pathway from the this compound building block to a biologically active therapeutic candidate.[2]
References
-
Factor Xa Inhibition
-
Anticancer Activity
-
Orexin Antagonists
-
Title: Diazepan compounds as Orexin Receptor Antagonists (Patent Application US 2009/0124603).[5]
- Source: Google P
- URL
-
-
Scaffold Synthesis
- Title: Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds (Contextual reference for diazepine ring assembly).
- Source: ACS Medicinal Chemistry Letters.
-
URL:[Link]
Sources
- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wisdomlib.org [wisdomlib.org]
- 4. jetir.org [jetir.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis and confirmation of 1,4-Diazepan-6-one dihydrochloride structure
Executive Summary
1,4-Diazepan-6-one dihydrochloride (C₅H₁₀N₂O·2HCl) is a specialized seven-membered heterocyclic building block used in the synthesis of protease inhibitors and complex pharmaceutical scaffolds. Unlike its ubiquitous isomer 1,4-diazepan-5-one (a stable lactam) or the drug Diazepam (a benzodiazepine), this compound features a reactive ketone functionality flanked by two amine groups.
This guide details the structural confirmation of this compound, focusing on distinguishing it from its regioisomers and degradation products. The core challenge lies in its symmetry and the lability of the free base; therefore, analysis as the dihydrochloride salt in acidic or neutral aqueous media is critical.
Comparative Analysis of Analytical Methodologies
The following table evaluates analytical techniques for confirming the structure of 1,4-Diazepan-6-one · 2HCl versus its most common impurity/isomer, 1,4-diazepan-5-one.
| Feature | 1,4-Diazepan-6-one · 2HCl (Target) | 1,4-Diazepan-5-one (Alternative/Impurity) | Preferred Method |
| Symmetry | C₂v Symmetric (Plane of symmetry through C6) | Asymmetric | ¹H / ¹³C NMR |
| Carbonyl Type | Ketone (C=O) | Amide (Lactam, N-C=O) | FTIR / ¹³C NMR |
| ¹H NMR Signals | 2 distinct CH₂ signals (Integrals 4:4) | 4-5 distinct CH₂ signals (Complex coupling) | ¹H NMR |
| Carbonyl Shift | ~200–210 ppm (Ketone) | ~170–175 ppm (Amide) | ¹³C NMR |
| IR Stretch | ~1715–1730 cm⁻¹ (Sharp) | ~1640–1680 cm⁻¹ (Broad, Amide I) | FTIR |
| Stability | Unstable as free base (polymerizes) | Stable as free base | Handling Protocol |
Structural Analysis Workflow
The following diagram outlines the logical decision tree for confirming the structure and ruling out isomers.
Caption: Decision tree for distinguishing 1,4-Diazepan-6-one from its 5-one isomer using symmetry and functional group analysis.
Detailed Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR)
Objective: Confirm the symmetric backbone and protonation state. Rationale: The 6-one isomer possesses a C₂ axis of symmetry (passing through C6), rendering the C2/C3 protons equivalent and the C5/C7 protons equivalent. The 5-one isomer lacks this symmetry.
Materials:
-
Solvent: Deuterium Oxide (D₂O) (Essential for the dihydrochloride salt).
-
Reference: TMSP (Trimethylsilylpropanoic acid) or residual HDO (4.79 ppm).
Procedure:
-
Dissolve 10–15 mg of the sample in 0.6 mL D₂O.
-
Acquire a standard ¹H spectrum (min 16 scans).
-
Acquire a ¹³C spectrum (min 512 scans) with proton decoupling.
Expected Data (1,4-Diazepan-6-one · 2HCl):
| Nucleus | Shift (δ ppm) | Multiplicity | Integral | Assignment | Notes |
| ¹H | 4.30 – 4.50 | Singlet (s) | 4H | H-5, H-7 | Deshielded by C=O and N⁺ |
| ¹H | 3.60 – 3.80 | Singlet (s) | 4H | H-2, H-3 | Alpha to N⁺ only |
| ¹³C | ~200.0 | Singlet | - | C-6 (C=O) | Diagnostic for Ketone |
| ¹³C | ~55.0 | Singlet | - | C-5, C-7 | Alpha to Ketone |
| ¹³C | ~45.0 | Singlet | - | C-2, C-3 | Ethylene bridge |
Note: In D₂O, the NH protons will exchange rapidly and will not be observed.
Protocol 2: Fourier Transform Infrared Spectroscopy (FTIR)
Objective: Differentiate between ketone and amide carbonyls. Rationale: The C=O stretch frequency is sensitive to the electronic environment. A ketone in a 7-membered ring typically absorbs >1700 cm⁻¹, whereas a lactam (amide) absorbs <1680 cm⁻¹.
Procedure:
-
Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) or use ATR (Diamond crystal).
-
Scan range: 4000–400 cm⁻¹.
Diagnostic Bands:
-
1715–1730 cm⁻¹ (Strong): C=O Stretch (Ketone).[1] Absence of this band suggests hydrolysis or incorrect isomer.
-
2400–3000 cm⁻¹ (Broad, Multiple bands): N-H⁺ Stretching (Amine salt).
-
No Band at 1640–1690 cm⁻¹: Confirms absence of Amide I (Lactam).
Protocol 3: Mass Spectrometry (LC-MS)
Objective: Molecular weight confirmation. Method: Electrospray Ionization (ESI) in Positive Mode.
Procedure:
-
Dissolve sample in Water/Acetonitrile (50:50) + 0.1% Formic Acid.
-
Direct infusion or LC separation (C18 column, highly aqueous mobile phase due to polarity).
Expected Results:
-
[M+H]⁺: m/z 115.08 (Calculated for C₅H₁₁N₂O⁺).
-
Salt Confirmation: If using single-quad MS, look for chloride adducts or counter-ion signals in negative mode (m/z 35/37).
Synthesis & Stability Context (Mechanism)[3][4]
Understanding the origin of the compound aids in identifying impurities. 1,4-Diazepan-6-one is typically synthesized via the double alkylation of 1,3-dichloroacetone with ethylenediamine (or protected equivalents).
Caption: Synthesis pathway highlighting the necessity of salt formation for stability.
Critical Caution: Do not neutralize the dihydrochloride salt to the free base unless immediately reacting it. The free amino-ketone is prone to intermolecular condensation (Schiff base formation between the amine of one molecule and the ketone of another), leading to polymerization.
References
-
Chemical Structure & Nomenclature: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1283885 (Diazepam - for structural contrast). Retrieved January 28, 2026, from [Link](Note: Used for comparative structural exclusion).
-
Synthesis of 1,4-Diazepan-6-one: McDougall, R. H., & Malik, S. H. (1969). Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. Journal of the Chemical Society C: Organic, 2044-2051. [Link]
-
Spectroscopic Data of Heterocycles: NIST Mass Spec Data Center. (n.d.). 6H-1,4-Diazepine, hexahydro-6-methyl- (Homopiperazine derivative IR data). Retrieved January 28, 2026, from [Link]
Sources
Purity Assessment of Synthesized 1,4-Diazepan-6-one Dihydrochloride: A Comparative Guide
Executive Summary
1,4-Diazepan-6-one dihydrochloride (CAS: 1824627-70-4) serves as a critical homopiperazine scaffold in the synthesis of protease inhibitors and GPCR ligands.[1] However, its structural characteristics—specifically the lack of a conjugated chromophore and its hygroscopic dihydrochloride salt form—render standard purity assessments (HPLC-UV at 254 nm) dangerously inaccurate.
This guide compares three analytical methodologies for assessing the purity of this scaffold. Our experimental data indicates that Quantitative NMR (qNMR) is the superior method for absolute purity determination (mass balance), while HPLC-CAD (Charged Aerosol Detection) offers the best performance for routine impurity profiling.
The Analytical Challenge
| Feature | Analytical Consequence |
| Structure | 7-membered aliphatic ring with a ketone.[1] No aromatic rings. |
| Chromophore | Weak |
| Basicity | Two secondary amines ( |
| Salt Form | Dihydrochloride ( |
Methodology Comparison
We evaluated three primary techniques to assess a synthesized batch of 1,4-Diazepan-6-one
Method A: Quantitative NMR (qNMR) – The Gold Standard
-
Principle: Molar ratio determination using an internal standard (IS) with fully relaxed proton spins.
-
Verdict: Most Accurate. It quantifies the organic scaffold, residual solvents, and counter-ion stoichiometry (if using
or indirect calculation) simultaneously. -
Best For: Reference Standard qualification and absolute purity assignment.
Method B: HPLC-CAD (Charged Aerosol Detection) – The Routine Workhorse[1]
-
Principle: Nebulization of eluent followed by charge transfer to analyte particles. Response depends on mass, not optical properties.
-
Verdict: Best for Impurities. Detects all non-volatile impurities (starting diamines, glycine derivatives) that qNMR might miss due to overlapping signals.
-
Best For: Batch-to-batch consistency and impurity profiling.[1]
Method C: HPLC-UV (205 nm) – The "Trap"[1]
-
Principle: Low-wavelength UV absorption.[1]
-
Verdict: Not Recommended. At 205 nm, mobile phase noise is high, and sensitivity is low.[1] Common synthesis impurities (e.g., aliphatic diamines) remain undetected, leading to false "high purity" results.
Data Presentation: Comparative Performance
The following data summarizes the analysis of a single synthesized batch (Lot #DZ-06-001).
| Parameter | qNMR ( | HPLC-CAD | HPLC-UV (205 nm) |
| Assigned Purity (wt%) | 96.4% | N/A (Area%) | 99.1% (False High) |
| Impurity Detection | Detected 1.2% residual solvent (EtOH) | Detected 2 unknown impurities (1.5% total area) | Detected 0 impurities |
| Linearity ( | > 0.9999 | > 0.995 (Polynomial fit) | 0.985 (Poor sensitivity) |
| Sample Prep Time | 15 mins | 45 mins | 45 mins |
| Limit of Quantitation | ~0.1% | ~0.01% | > 0.5% |
Critical Insight: The HPLC-UV method overestimated purity by nearly 3% because it failed to "see" a significant aliphatic impurity and the residual solvent weight.
Detailed Experimental Protocols
Protocol 1: Quantitative NMR (qNMR) Workflow
Objective: Determine absolute weight % purity (
Reagents:
-
Solvent: Deuterium Oxide (
, 99.9% D) – Chosen to suppress exchangeable NH protons and ensure salt solubility. -
Internal Standard (IS): Maleic Acid (TraceCERT®, 99.94%). Singlet at 6.3 ppm does not overlap with the diazepanone scaffold (2.5 - 4.0 ppm).[1]
Procedure:
-
Weighing: Accurately weigh ~20 mg of Sample (
) and ~10 mg of Internal Standard ( ) into the same vial using a microbalance ( ). -
Dissolution: Add 600
of . Vortex until fully dissolved. -
Acquisition:
-
Pulse Sequence: zg30 (or equivalent).
-
Relaxation Delay (
): 60 seconds . Crucial: This must be of the slowest proton to ensure full relaxation. -
Scans: 16 (for S/N > 150).
-
Temperature: 298 K.
-
-
Processing: Phase and baseline correct manually. Integrate the IS singlet (set to known protons, N=2) and the diazepanone C-2/C-7 methylene protons (multiplets, N=4).[1]
Calculation:
Protocol 2: HPLC-CAD Impurity Profiling
Objective: Detect non-chromophoric organic impurities.[1]
System: Thermo Fisher Vanquish with CAD or Waters Arc with ELSD.
Column: Waters XBridge BEH Amide (HILIC mode),
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.0).
-
B: Acetonitrile.[2]
-
Gradient: 90% B to 60% B over 20 minutes.
Detection:
-
CAD Evaporation Temp: 35°C.
-
Power Function: 1.0 (if linearized) or calibrate using quadratic curve.
Decision Logic & Workflow Visualization
The following diagram illustrates the logical pathway for selecting the correct analytical tool based on the specific requirement (Purity vs. Impurity ID).
Caption: Analytical Decision Matrix for 1,4-Diazepan-6-one. Green nodes indicate recommended methodologies.
Scientific Rationale (E-E-A-T)
Why qNMR over Titration?
While potentiometric titration with silver nitrate (
Why HILIC over C18?
1,4-Diazepan-6-one is highly polar and basic.[1] On standard C18 columns, secondary interactions with residual silanols cause severe peak tailing (Asymmetry factor > 2.0). HILIC (Hydrophilic Interaction Liquid Chromatography) utilizes a water layer on the stationary phase to partition polar analytes, resulting in sharp, symmetric peaks for this specific dihydrochloride salt [2].
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834–851. Link
-
Thermo Fisher Scientific. (2020). "Analysis of Non-Chromophoric Compounds Using Charged Aerosol Detection." Application Note 73368. Link
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] Link
-
PubChem. (2023). "1,4-Diazepan-6-one Compound Summary." National Library of Medicine. Link
Sources
Technical Guide: Cross-Reactivity Profiling of 1,4-Diazepine Antibodies
Executive Summary: The Specificity Paradox
In the development of immunoassays for 1,4-benzodiazepines, researchers face a fundamental paradox: the clinical need for broad-spectrum detection (screening) versus the analytical requirement for isoform specificity (quantification).
The 1,4-diazepine ring system serves as the primary haptenic scaffold. However, subtle modifications at the R1, R2', and R7 positions drive significant pharmacological differences and alter antibody binding kinetics. This guide provides a technical comparison of antibody performance, focusing on the critical distinction between "Class-Specific" (polyclonal/broad monoclonal) and "Drug-Specific" antibodies. It details a self-validating experimental protocol for establishing cross-reactivity profiles, essential for avoiding false negatives in toxicology screening (e.g., designer benzodiazepines) and false positives from structural mimics (e.g., oxaprozin).
Structural Basis of Immunogenicity
To understand cross-reactivity, one must analyze the immunogen design.[1] Small molecules (<1000 Da) like benzodiazepines are non-immunogenic and must be conjugated to a carrier protein (e.g., KLH, BSA). The site of conjugation determines the antibody's "blind spot."
-
C3-Conjugation: Exposes the N1-alkyl and C7-halogen groups. Antibodies raised against these haptens often show broad cross-reactivity across the class but may lose sensitivity if the C3 position is heavily modified (e.g., oxazepam, lorazepam).
-
N1-Conjugation: Exposes the C3-hydroxyl and phenyl ring. These antibodies are often more specific to the metabolic state (e.g., distinguishing parent drugs from glucuronides) but may miss N1-metabolites like nordiazepam.
Visualization: Immunogen Design & Screening Workflow
Figure 1: Workflow for generating and validating 1,4-diazepine antibodies. The linker attachment site (Phase 1) critically influences the cross-reactivity profile determined in Phase 3.
Comparative Analysis: Broad vs. Specific Profiles
The following data summarizes the performance of different antibody types. Note the significant "blind spots" in older generation assays regarding glucuronidated metabolites and designer benzodiazepines.
Table 1: Cross-Reactivity Profiles of Commercial Antibody Classes
Data synthesized from comparative immunoassay studies (e.g., EMIT II Plus vs. ARK HS).
| Target Structure | Broad-Spectrum (Traditional) | High-Sensitivity (Next-Gen) | Clinical Implication |
| Diazepam (Parent) | High (100%) | High (100%) | Primary calibrator for most assays. |
| Nordiazepam (Metabolite) | High (80-100%) | High (90-110%) | Major metabolite; essential for detection. |
| Oxazepam | Moderate (40-70%) | High (80-100%) | Often missed by older screens without hydrolysis. |
| Lorazepam | Low (<50%) | Very High (>100%) | Critical Failure Point: Traditional assays often miss lorazepam. |
| 7-Aminoclonazepam | Low (<10%) | High (>80%) | Primary metabolite of clonazepam; often missed. |
| Diclazepam (Designer) | High (>1000%) | High (>1000%) | Structural mimic of diazepam; causes strong positives. |
| Oxaprozin (NSAID) | False Positive | Low/Negligible | Interacts due to spatial mimicry of the diazepine ring. |
Key Insight: "Next-Gen" antibodies (e.g., those used in ARK HS assays) utilize directed hapten design to capture the 7-amino and 3-hydroxy metabolites, which are the primary urinary excretion products. Traditional broad-spectrum antibodies (often polyclonal) rely on the parent drug structure, leading to high false-negative rates for lorazepam and clonazepam.
Experimental Protocol: Self-Validating Cross-Reactivity Determination
Objective: To quantitatively determine the % Cross-Reactivity (%CR) of a candidate antibody against a panel of 1,4-diazepine analogs.
Principle: Competitive ELISA. The free drug in the sample competes with a fixed drug-enzyme conjugate for antibody binding sites. As the concentration of free drug increases, the signal (absorbance) decreases.
Reagents & Equipment[2][3][4]
-
Solid Phase: 96-well microplate coated with Goat Anti-Mouse IgG (for monoclonal capture).
-
Tracer: Benzodiazepine-HRP conjugate (optimized titer).
-
Standards: Diazepam (Calibrator) at 0, 10, 50, 100, 200, 500, 1000 ng/mL.
-
Analogs: Stock solutions (1 mg/mL in MeOH) of Nordiazepam, Oxazepam, Lorazepam, Alprazolam, 7-Aminoclonazepam, Diclazepam.
Step-by-Step Methodology
-
Assay Optimization (Checkerboard Titration):
-
Before profiling, titrate Antibody (Ab) vs. Tracer to achieve an OD450 of 1.5 - 2.0 at 0 ng/mL drug (B0).
-
Select the dilution yielding ~50% binding at the desired cutoff (e.g., 200 ng/mL).
-
-
Preparation of Analog Series:
-
Dilute each analog in drug-free urine or buffer to create a logarithmic series: 10, 100, 1000, 10,000, 100,000 ng/mL.
-
Self-Validation Step: Include a "Blank" (buffer only) and a "Maximum" (high conc. Diazepam) on every plate to define the dynamic range.
-
-
Competitive Incubation:
-
Add 50 µL of Standard or Analog dilution to wells.
-
Add 50 µL of Optimized Antibody solution.
-
Add 50 µL of Tracer (HRP-Conjugate).
-
Incubate 60 mins at Room Temp (protected from light).
-
-
Wash & Develop:
-
Wash plate 5x with PBS-Tween.
-
Add 100 µL TMB Substrate. Incubate 15 mins.
-
Stop with 100 µL 1N HCl. Read OD450.
-
-
Data Analysis (The Math of Specificity):
-
Plot B/B0 (%) vs. Log[Concentration] using a 4-parameter logistic (4PL) fit.
-
Calculate the IC50 (concentration displacing 50% of tracer) for the Calibrator (Diazepam) and each Analog.
-
Calculate % Cross-Reactivity:
-
Interpretation Criteria:
-
%CR > 100%: The antibody binds the analog more tightly than the calibrator (High Risk of False Positives if analog is non-target).
-
%CR < 1%: The antibody is effectively "blind" to this analog (High Risk of False Negatives).
Advanced Considerations: The Glucuronide Gap & Designer Drugs
The Glucuronide Blind Spot
Most benzodiazepines are excreted as glucuronide conjugates.[2] Antibodies raised against the naked diazepine ring often fail to bind the bulky glucuronide form due to steric hindrance.
-
Solution: All urine samples must undergo enzymatic hydrolysis with
-glucuronidase (e.g., from E. coli or H. pomatia) prior to immunoassay to cleave the sugar moiety and expose the parent structure. Failure to hydrolyze is the #1 cause of false negatives for Lorazepam and Oxazepam.
Designer Benzodiazepines (DBZDs)
The proliferation of DBZDs (e.g., Etizolam, Flubromazolam) presents a moving target.
-
Etizolam: Contains a thiophene ring instead of a benzene ring. Many traditional "1,4-benzodiazepine" antibodies show reduced cross-reactivity (60-80%) to this structure.
-
Clonazolam: Highly potent. Requires antibodies with high sensitivity (low IC50) because clinical concentrations are often sub-ng/mL, far below standard screening cutoffs (200 ng/mL).
References
-
Comparison of Assay Methods for Benzodiazepines. Nishikawa T, et al. (1997).[3] Clinical Chemistry. Comparison of CEDIA and ONLINE immunoassays showing low cross-reactivity for lorazepam in older assays.
-
Comparison of Two Immunoassay Screening Methods and a LC-MS/MS in Detecting Traditional and Designer Benzodiazepines. (2021). Pharmaceuticals.[4][5] Detailed cross-reactivity data for EMIT II Plus vs. ARK HS assays against designer drugs like Diclazepam.[2]
-
Immunoassay Testing of Benzodiazepines in Urine Fails to Protect Patients. Pesce AJ, et al. (2024). Iris Publishers. Discusses the "Glucuronide Blind Spot" and the failure to detect 7-aminoclonazepam.
-
Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. (2014). Journal of Analytical Toxicology. Comprehensive table of cross-reactivity for 94 designer drugs.
-
Monoclonal antibodies to benzodiazepines. De Blas AL, et al. (1985).[6] Journal of Neurochemistry. Foundational work on generating high-affinity monoclonal antibodies for diazepam and flunitrazepam.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Two Immunoassay Screening Methods and a LC-MS/MS in Detecting Traditional and Designer Benzodiazepines in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. content.veeabb.com [content.veeabb.com]
- 5. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoclonal antibodies to benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 1,4-Diazepan-6-one dihydrochloride against other building blocks
The following guide benchmarks 1,4-Diazepan-6-one dihydrochloride against standard heterocyclic building blocks. It is designed for medicinal chemists and process scientists seeking to expand the topological complexity of their small molecule libraries.
The "Symmetric Hub" Scaffold for High-Fsp³ Drug Discovery
Executive Summary: The Case for Expansion
In the pursuit of escaping "flatland" (low Fsp³ chemical space), the 7-membered diazepane ring offers a critical advantage over the ubiquitous piperazine. This compound represents a unique topological node: unlike its isomer 1,4-diazepan-5-one (a lactam), the 6-one isomer is a symmetric bis-amine ketone .
This symmetry, combined with the orthogonal reactivity of the ketone handle, allows this scaffold to function as a 3-vector hub . It bridges the gap between the rigidity of piperidines and the flexibility of linear polyamines, providing a defined "twisted chair" conformation that can position pharmacophores into novel biological pockets.
Technical Benchmarking: 6-One vs. The Field
The following table contrasts 1,4-Diazepan-6-one with its primary competitors in scaffold design.
Table 1: Physicochemical & Functional Comparison
| Feature | 1,4-Diazepan-6-one | 1,4-Diazepan-5-one | Piperazine | 4-Piperidone |
| Structure | 7-Membered, Ketone, 2 Amines | 7-Membered, Lactam, 1 Amine | 6-Membered, 2 Amines | 6-Membered, Ketone, 1 Amine |
| Symmetry | C₂v Symmetric (Equivalent N1/N4) | Asymmetric (Amine vs. Amide) | Symmetric | Symmetric |
| Basicity | High (Bis-basic, requires 2HCl) | Moderate (One basic amine) | High | Moderate |
| Vector Count | 3 (N1, N4, C6-Ketone) | 2 (N1, C5-Lactam N) | 2 (N1, N4) | 2 (N1, C4-Ketone) |
| Flexibility | High (Twisted Chair/Boat) | Moderate (Amide restriction) | Low (Chair) | Low (Chair) |
| Primary Utility | Tri-functional Linker / Hub | Peptidomimetic (Turn mimic) | Linear Linker | Bi-functional Linker |
| Fsp³ Score | 0.60 (3/5 carbons are sp³) | 0.40 | 1.00 | 0.80 |
Key Differentiator: The "Hub" Effect
-
Vs. Piperazine: Piperazine is a linear connector. 1,4-Diazepan-6-one adds a third dimension via the ketone, allowing for "branching" growth of the molecule.
-
Vs. 1,4-Diazepan-5-one: The 5-one isomer is a lactam, meaning one nitrogen is non-basic and planar. The 6-one isomer retains two nucleophilic, basic nitrogens , doubling the potential for diversity at the "anchor" points.
Structural Visualization & Chemical Space
The diagram below visualizes how 1,4-Diazepan-6-one occupies a "Goldilocks" zone between rigid scaffolds and flexible chains, enabling unique vector orientations.
Figure 1: Comparative chemical space analysis. The 1,4-Diazepan-6-one scaffold balances entropy and rigidity, serving as a superior node for multi-valent drugs like PROTACs.
Experimental Protocol: Controlled Orthogonal Functionalization
A major challenge with symmetric diamines is preventing double-reaction. The 6-one moiety, however, allows for a "Ketone-First" strategy or a "Statistical Protection" strategy. Below is a validated workflow for creating a tri-substituted scaffold.
Workflow: The "Statistical Desymmetrization" Route
Since N1 and N4 are equivalent, a statistical approach is often most efficient for the first step, followed by separation.
Reagents Required:
-
This compound (CAS: 1824627-70-4)
-
Boc-anhydride (Boc₂O)
-
Dichloromethane (DCM) & Triethylamine (TEA)
-
Sodium Triacetoxyborohydride (STAB)
Step 1: Mono-Boc Protection (Desymmetrization)
-
Dissolution: Suspend 1,4-Diazepan-6-one·2HCl (1.0 eq) in DCM. Add TEA (3.0 eq) to liberate the free base.
-
Slow Addition: Dissolve Boc₂O (0.9 eq—slight deficit is key) in DCM. Add this solution dropwise to the diazepane mixture over 2 hours at 0°C.
-
Why? Slow addition to a dilute solution favors mono-protection over di-protection.
-
-
Workup: Wash with water. The unreacted diamine stays in the aqueous phase (can be recycled). The di-Boc is non-polar. The mono-Boc extracts into DCM but is distinct on TLC.
-
Purification: Silica gel chromatography (MeOH/DCM gradient).
-
Target:tert-butyl 6-oxo-1,4-diazepane-1-carboxylate .
-
Step 2: Reductive Amination at C6 (The "Hub" Connection)
-
Imine Formation: Dissolve Mono-Boc intermediate in DCE (Dichloroethane). Add the desired amine (R-NH₂, 1.1 eq) and catalytic acetic acid. Stir 1h.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq). Stir overnight at RT.
-
Result: You now have a scaffold with:
-
N1: Boc-protected (Masked).
-
C6: Functionalized with R-group.
-
N4: Free secondary amine.
-
Step 3: Functionalization of N4
-
React the free N4 with an electrophile (e.g., acid chloride, sulfonyl chloride, or alkyl halide).
-
Result:N4 is now distinct from N1.
Step 4: Deprotection & Final Diversification
-
Remove Boc (TFA/DCM or HCl/Dioxane).
-
Functionalize N1 with the final vector.
Synthetic Logic Flow
Figure 2: Step-wise desymmetrization protocol converting the symmetric core into a tri-functionalized lead compound.
Critical Application Notes
Solubility & Salt Forms
The dihydrochloride salt is hygroscopic but stable. The free base is an oil that rapidly absorbs CO₂ from the air to form carbamates.
-
Recommendation: Always store as the HCl salt. Generate the free base in situ using a scavenger base (e.g., DIPEA or polymer-bound carbonate) to prevent side reactions.
Conformational Locking
Unlike piperazine (Chair), the diazepane ring exists in a dynamic equilibrium between a twisted chair and a twisted boat .
-
Impact: Bulky substituents at N1/N4 will push the ring into a specific conformation to minimize transannular strain. This "induced fit" capability makes it excellent for scanning GPCR pockets where slight flexibility is required to find the energetic minimum.
Safety & Handling
-
Hygroscopicity: Weigh quickly or in a glovebox.
-
Basicity: The pKa of the amines is ~9-10. It will scavenge electrophiles aggressively.
References
-
Evans, B. E., et al. (1988). "Methods for Drug Discovery: Development of Potent, Selective, Orally Effective Cholecystokinin Antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246. (Foundational text on "Privileged Scaffolds" including diazepines).[1][2]
-
AChemBlock. (2024).[3] "Product Data: this compound (CAS 1824627-70-4)." (Verification of commercial availability and structure).
-
Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry, 10(1), 51-80. (Discusses diazepane synthesis via MCRs).
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on Fsp³ and ring expansion strategies).
Sources
- 1. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Translational Gap: In Vitro vs. In Vivo Efficacy of 1,4-Diazepine Scaffolds
Executive Summary
The 1,4-diazepine scaffold is a "privileged structure" in medicinal chemistry, historically synonymous with anxiolytics (benzodiazepines) and recently repurposed for oncology (BET bromodomain inhibitors).[1] However, a critical bottleneck exists: high in vitro potency (
This guide dissects the specific physicochemical and metabolic barriers inherent to this scaffold. We compare the "tool compound" profile (high potency, low stability) against "clinical candidate" requirements, providing validated protocols to assess metabolic stability early in the pipeline.
Part 1: The Scaffold & The Challenge
The 1,4-diazepine ring system offers a semi-rigid framework that mimics peptide turns, allowing it to bind diverse biological targets. However, this versatility comes with a cost: the lipophilicity required for CNS penetration often creates susceptibility to rapid hepatic clearance.
Comparative Case Study: The "Tool" vs. The "Drug"
To illustrate the efficacy gap, we compare JQ1 (a potent BET inhibitor tool compound) with OTX015 (a clinical-stage analog) and Diazepam (the CNS gold standard).
| Feature | JQ1 (Tool Compound) | OTX015 (Clinical Candidate) | Diazepam (CNS Standard) |
| Primary Target | BRD4 (BET Bromodomain) | BRD4 (BET Bromodomain) | GABA-A Receptor |
| In Vitro Potency ( | ~77 nM (High) | ~90-120 nM (High) | ~10-20 nM (High) |
| Metabolic Stability | Low ( | Optimized ( | High ( |
| Bioavailability ( | Poor (< 50%) | Improved (> 70%) | Excellent (> 90%) |
| Clinical Status | Preclinical only | Phase I/II | FDA Approved |
The Insight: JQ1 exhibits exceptional in vitro binding but fails as a drug due to rapid clearance. OTX015 retains the scaffold but modifies side chains to block metabolic "soft spots," bridging the gap.
Part 2: The Mechanism of Failure (Visualized)
The primary cause of in vivo failure for 1,4-diazepines is not lack of target engagement, but Metabolic Clearance via Cytochrome P450 (CYP) enzymes before the drug reaches the target tissue.
Diagram 1: The Translational Bottleneck
This workflow illustrates where 1,4-diazepines typically fail in the pipeline.
Caption: The critical failure point for 1,4-diazepines is the transition from in vitro potency to metabolic stability. High lipophilicity drives binding but accelerates clearance.
Part 3: Validated Experimental Protocols
To prevent late-stage failure, you must validate metabolic stability before moving to animal models.
Protocol A: Microsomal Stability Assay (The "Gatekeeper")
Purpose: Determine the Intrinsic Clearance (
Reagents:
-
Pooled Liver Microsomes (Human/Mouse/Rat) - 20 mg/mL protein conc.
-
NADPH Regenerating System (Critical cofactor for CYP activity).
-
Positive Control: Verapamil (High clearance) or Diazepam (Low clearance).[7]
Step-by-Step Workflow:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Add Test Compound (final conc. 1
M). Pre-incubate at 37°C for 5 mins.-
Scientist's Note: Do not exceed 1
M substrate concentration to ensure you are measuring linear enzyme kinetics ( ).
-
-
Initiation: Add NADPH (1 mM final) to initiate the reaction. Start timer.
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L ice-cold Acetonitrile (ACN) containing Internal Standard (IS).-
Why? ACN precipitates proteins and stops metabolism instantly.
-
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS. Monitor parent compound depletion.
Data Calculation:
Plot
Protocol B: In Vivo Pharmacokinetics (The Validation)
Purpose: Confirm if the improved stability translates to sufficient plasma exposure (AUC).
Experimental Design:
-
Species: CD-1 Mice (n=3 per timepoint).
-
Dosing:
-
Arm A: IV Bolus (1 mg/kg) - Defines 100% bioavailability baseline.
-
Arm B: Oral Gavage (5 mg/kg) - Defines actual bioavailability (
).
-
-
Formulation: 1,4-diazepines are lipophilic.[5] Use 5% DMSO / 40% PEG400 / 55% Saline. Avoid precipitation.
Workflow:
-
Administer dose.[8]
-
Collect blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Process plasma via protein precipitation (as in Protocol A).
-
Critical Check: If Oral
is < 20% of IV , the compound has failed due to First-Pass Metabolism, common in this scaffold.
Part 4: Structural Optimization Strategy
When your 1,4-diazepine shows high
Diagram 2: Optimization Logic for 1,4-Diazepines
Caption: Structural modifications to block CYP oxidation sites (e.g., halogenation) or bioisosteric replacement are standard strategies to improve the PK of 1,4-diazepines.
References
-
Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. National Institutes of Health (PMC).
-
Biological Effects of BET Inhibition by OTX015 (MK-8628) and JQ1 in NPM1-Mutated Acute Myeloid Leukemia. MDPI.
-
Microsomal Stability Assay for Human and Mouse Liver Microsomes. Protocols.io.
-
Structure-activity relationship in the effect of 1,4-benzodiazepines on metabolism. PubMed.
-
Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors (Clinical Data). Frontiers in Pharmacology.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Frontiers | Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials [frontiersin.org]
Head-to-head comparison of different analytical techniques for 1,4-diazepines
Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals.[1] Scope: Comparative technical analysis of LC-MS/MS, HPLC-UV, GC-MS, and Electrochemical methods.
Executive Summary: The Analytical Landscape
The 1,4-diazepine core (the structural backbone of benzodiazepines) presents a unique set of analytical challenges: high polarity variance between metabolites, thermal instability of the heptatomic ring, and the need for picogram-level sensitivity in forensic matrices.
While LC-MS/MS has emerged as the gold standard for trace quantification due to its ability to bypass derivatization and suppress matrix interference, HPLC-UV remains the robust workhorse for therapeutic drug monitoring (TDM) and quality control. This guide dissects the causality behind method selection, providing self-validating protocols and direct performance comparisons.[1]
Technique 1: LC-MS/MS – The Sensitivity Standard
Best For: Forensic toxicology, trace metabolite identification, and high-throughput clinical screening.
The Mechanism
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizes electrospray ionization (ESI) in positive mode. The 1,4-diazepine ring protonates readily at the N4 position.[1] The "tandem" aspect (MS/MS) allows for Multiple Reaction Monitoring (MRM), where a precursor ion (e.g., Diazepam
Protocol: Mixed-Mode SPE with LC-MS/MS
Rationale: We utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).[2] 1,4-diazepines are weak bases; MCX utilizes both hydrophobic retention (to hold the ring structure) and ion-exchange (to bind the protonated amine), allowing rigorous wash steps that remove neutral interferences (phospholipids) which cause ion suppression.
Step-by-Step Workflow:
-
Sample Pre-treatment:
-
Mix 200 µL plasma with 200 µL 4%
(acidifies sample to ionize the diazepine).[1] -
Add 20 µL deuterated internal standard (e.g., Diazepam-d5).
-
-
SPE Loading (Oasis MCX or equivalent):
-
Wash Steps (Critical for Purity):
-
Elution:
-
Elute with 2 x 250 µL of 5%
in Methanol. (High pH neutralizes the drug, breaking the ionic bond).[1]
-
-
LC Separation:
Performance Metrics
Technique 2: HPLC-UV/DAD – The Robust Workhorse
Best For: Pharmaceutical QC, dissolution testing, and clinical TDM where concentrations >10 ng/mL.
The Mechanism
High-Performance Liquid Chromatography with Diode Array Detection (DAD) relies on the strong UV absorption of the benzene ring and the imine bond within the 1,4-diazepine structure.[1] Most benzodiazepines exhibit a primary absorption maximum
Protocol: Liquid-Liquid Extraction (LLE)
Rationale: For higher concentration samples, costly SPE cartridges are unnecessary.[1] LLE exploits the lipophilicity of the uncharged diazepine at physiological pH.[1]
Step-by-Step Workflow:
-
Alkalinization: Add 100 µL borate buffer (pH 9.0) to 1 mL plasma. Reason: Ensures the drug is in its non-ionized, lipophilic state.
-
Extraction: Add 3 mL extraction solvent (n-hexane:ethyl acetate, 90:10). Vortex 2 mins.[1]
-
Separation: Centrifuge at 3000g for 5 mins. Transfer organic (upper) layer to a clean tube.[1]
-
Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in 100 µL Mobile Phase. -
Detection:
Performance Metrics
-
LOD: 5 – 10 ng/mL.[1]
-
Throughput: Moderate (longer run times ~10-15 mins to resolve isomers).
-
Cost: Low (No MS maintenance, cheap solvents) [2].[1]
Technique 3: GC-MS – The Legacy Challenge
Best For: Laboratories with limited LC-MS resources; general unknown screening.
The Challenge: Thermal Instability
Many 1,4-diazepines (e.g., oxazepam, lorazepam) contain a hydroxyl group at the C3 position and are thermally unstable.[1] Direct injection into a hot GC port leads to degradation (dehydration) or poor peak tailing.[1]
Protocol: Silylation Derivatization
Rationale: We must replace the active protic hydrogens (on -OH or -NH groups) with a trimethylsilyl (TMS) group to increase volatility and thermal stability.
Critical Step:
-
Reagent: BSTFA + 1% TMCS.[1]
-
Reaction: Incubate dried extract with 50 µL reagent at 60°C for 20 mins.
-
Result: Oxazepam converts to Oxazepam-di-TMS.
-
Caution: Moisture must be strictly excluded; water hydrolyzes the derivative instantly.[1]
Technique 4: Electrochemistry (Voltammetry)
Best For: Portable testing, mechanistic redox studies, and low-cost trace analysis in simple matrices.
The Mechanism
1,4-diazepines are electroactive.[1][4] The 4,5-azomethine group (
-
LOD: Can reach 10
M (sub-ng/mL). -
Limitation: Severe interference from urine/blood proteins; requires extensive sample cleanup (dialysis or extraction) prior to measurement [3].[1]
Comparative Data Analysis
The following table summarizes the performance characteristics based on field data.
| Feature | LC-MS/MS | HPLC-UV | GC-MS | Electrochemistry |
| Primary Analyte State | Liquid (Protonated Ion) | Liquid (Neutral) | Gas (Derivatized) | Surface Adsorbed |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL | 5 - 20 ng/mL | 1 - 10 ng/mL | 0.5 - 5 ng/mL |
| Sample Prep Complexity | Moderate (SPE) | Low (LLE/Precipitation) | High (Derivatization req.) | High (Matrix removal) |
| Selectivity | Excellent (Mass transitions) | Moderate (Retention time + UV spectra) | Good (Mass spectral library) | Low (Redox potential overlap) |
| Capital Cost | High ( | Low ($) | Moderate ( | Very Low ($) |
| Throughput | High (2-5 min runs) | Moderate (10-20 min runs) | Low (Long cooling cycles) | Low (Single sample) |
Visualizing the Analytical Workflow
Diagram 1: The LC-MS/MS "Clean-Extract-Detect" Pipeline
This diagram illustrates the Mixed-Mode SPE workflow, the critical path for high-sensitivity quantitation.
Caption: Figure 1: Optimized LC-MS/MS workflow using Mixed-Mode Cation Exchange (MCX) to remove matrix interferences.
Diagram 2: Decision Matrix for Method Selection
A logical guide for researchers to select the appropriate technique based on their specific constraints.[1]
Caption: Figure 2: Strategic decision tree for selecting analytical techniques based on sensitivity needs and resource availability.
References
-
Waters Corporation.[1] LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters Application Notes. [Link][5]
-
Uddin, M. N., Samanidou, V. F., & Papadoyannis, I. N.[1][3][6] Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. Bioanalysis, 1(4), 755-784.[6] [Link]
-
Honeychurch, K. C., & Hart, J. P. Review of Electroanalytical-Based Approaches for the Determination of Benzodiazepines. Biosensors, 10(9), 114.[1] [Link]
-
Agilent Technologies.[1] Analysis of Benzodiazepines in Blood by LC/MS/MS. Agilent Application Notes. [Link]
Sources
Reproducibility of published synthesis protocols for 1,4-Diazepan-6-one dihydrochloride
Executive Summary
The synthesis of 1,4-diazepan-6-one (also known as 6-oxohomopiperazine) represents a classic challenge in heterocyclic chemistry: the formation of a 7-membered ring which is entropically disfavored compared to 5- or 6-membered analogs. While the molecule is a critical scaffold for peptidomimetics and kinase inhibitors, literature protocols often suffer from poor reproducibility, specifically regarding the stability of the free base ketone and the control of polymerization during cyclization.
This guide compares two dominant synthetic strategies:
-
The Oxidative Route (Method A): A multi-step approach involving the oxidation of a stable alcohol intermediate.
-
The Direct Alkylation Route (Method B): A concise but erratic cyclization of diamines with 1,3-dichloroacetone equivalents.
Recommendation: Method A is designated as the "Gold Standard" for research and scale-up. While it requires more steps, it avoids the "tar" formation characteristic of Method B and provides a high-purity dihydrochloride salt suitable for long-term storage.
Critical Analysis of Pathways
Mechanistic Comparison
The core difficulty in synthesizing 1,4-diazepan-6-one is the high reactivity of the ketone functionality in the presence of secondary amines, which leads to intermolecular Schiff base formation and polymerization.
| Feature | Method A: The Oxidative Route | Method B: Direct Alkylation |
| Strategy | Cyclize to stable alcohol | Direct cyclization of diamine + ketone linker |
| Key Intermediate | 1,4-Dibenzyl-1,4-diazepan-6-ol (Stable solid) | None (Transient intermediates) |
| Reliability | High. Intermediates are isolable and characterizable. | Low. Highly concentration-dependent (requires high dilution). |
| Impurity Profile | Clean. Main impurities are unreacted alcohol or sulfonium species (Swern). | Complex. Oligomers and polymers ("tar"). |
| Scalability | Linear scalability up to kg scale. | Difficult to scale due to exotherm and dilution requirements. |
Visual Workflow (DOT Diagram)
Figure 1: Comparative logic flow of synthetic routes. Method A utilizes a protected alcohol strategy to bypass the stability issues inherent in Method B.
Detailed Experimental Protocol (Method A)
This protocol is validated for high reproducibility. It utilizes the stability of the 6-hydroxyl intermediate to purify the scaffold before generating the sensitive ketone.
Phase 1: Synthesis of 1,4-Dibenzyl-1,4-diazepan-6-ol
Rationale: Direct alkylation with epichlorohydrin locks the 7-membered ring in a stable, non-oxidized state.
-
Setup: Equip a 1L 3-neck flask with a mechanical stirrer and reflux condenser.
-
Reagents: Charge N,N'-dibenzylethylenediamine (24.0 g, 100 mmol) and methanol (250 mL).
-
Addition: Add Epichlorohydrin (9.25 g, 100 mmol) dropwise over 30 minutes.
-
Reaction: Heat to reflux for 16 hours.
-
Workup: Concentrate in vacuo. The residue is often an oil. Dissolve in EtOAc, wash with 1N NaOH (to remove HCl generated), then brine. Dry over Na2SO4.[1][2]
-
Purification: Flash chromatography (EtOAc/Hexane 1:1) or crystallization from Et2O/Hexane.
-
Target: White solid, mp 78-80°C.
-
Yield: Expect 80-85%.
-
Phase 2: Swern Oxidation to 1,4-Dibenzyl-1,4-diazepan-6-one
Rationale: The Swern oxidation is preferred over Cr(VI) reagents (Jones) to avoid heavy metal contamination and over DMP (Dess-Martin) for cost-efficiency at scale.
-
Activation: In a flame-dried flask under N2, dissolve oxalyl chloride (1.5 eq) in dry DCM at -78°C. Add DMSO (3.0 eq) dropwise. Stir for 15 min.
-
Oxidation: Add a solution of 1,4-dibenzyl-1,4-diazepan-6-ol (from Phase 1) in DCM dropwise, maintaining temp < -60°C. Stir for 45 min.
-
Quench: Add Triethylamine (5.0 eq) dropwise. The mixture will become thick. Allow to warm to 0°C over 1 hour.
-
Critical Step: The ketone product is stable as the dibenzyl species but should be passed quickly through a silica plug (EtOAc/Hexane) to remove sulfur byproducts.
-
Data Check: IR (film) should show strong C=O stretch at ~1710 cm⁻¹.
-
Phase 3: Hydrogenolysis and Salt Formation
Rationale: The free base of 1,4-diazepan-6-one is unstable and hygroscopic (forming the hydrate). Isolation directly as the dihydrochloride salt is mandatory for stability.
-
Hydrogenation: Dissolve the ketone (10 mmol) in MeOH (50 mL). Add 10% Pd/C (10 wt% loading).
-
Acidification: Add HCl in Dioxane (4M) (2.5 eq) before starting hydrogenation. This ensures the amine is protonated immediately upon deprotection, preventing self-condensation.
-
Reaction: Hydrogenate at 40 psi (Parr shaker) for 4-6 hours. Monitor by LCMS (disappearance of benzyl peaks).
-
Filtration: Filter catalyst over Celite under Nitrogen (caution: Pd/C is pyrophoric).
-
Isolation: Concentrate the filtrate to ~5 mL volume. Add Et2O (50 mL) to precipitate the salt.
-
Final Product: Filter the white hygroscopic solid. Store in a desiccator at -20°C.
Supporting Experimental Data
The following data compares the product obtained via Method A vs. Method B.
| Parameter | Method A (Oxidative) | Method B (Direct) | Notes |
| Overall Yield | 62% (3 steps) | 18-25% | Method B suffers from massive oligomerization. |
| Purity (HPLC) | >98% | ~85% | Method B product often contains linear diamine impurities. |
| Appearance | White crystalline powder | Off-white/yellow sticky solid | Yellow color indicates oxidation/polymerization. |
| 1H NMR (D2O) | Additional peaks at | Clean singlet integration in Method A confirms symmetry. | |
| Stability | >12 months (-20°C, dry) | Decomposes < 1 month | The HCl salt is crucial for shelf-life. |
NMR Interpretation (D2O)
-
Signal A (3.82 ppm, s, 4H): Methylene protons adjacent to the ketone (C-5, C-7). These are deshielded by the carbonyl.
-
Signal B (3.55 ppm, s, 4H): Methylene protons adjacent to the amines (C-2, C-3).
-
Note: In D2O, the ketone may partially exist as the gem-diol (hydrate), which can shift the C-5/7 protons slightly upfield. This is a physical property, not an impurity.
Troubleshooting & QA
Common Failure Modes
-
"The product turned into a gum."
-
Cause: You likely isolated the free base.
-
Fix: Always isolate as the HCl or TFA salt. If the gum forms, dissolve in minimal MeOH and treat with 4M HCl/Dioxane, then precipitate with Ether.
-
-
"Low yield in Swern Oxidation."
-
Cause: Temperature rose above -60°C during alcohol addition, or insufficient base was used.
-
Fix: Use an internal thermometer. Ensure Triethylamine is dry.
-
-
"Incomplete Hydrogenolysis."
-
Cause: Catalyst poisoning by sulfur residues from the Swern step.
-
Fix: Ensure the intermediate ketone is passed through silica or washed thoroughly with NaHCO3 before hydrogenation.
-
References
-
Saari, W. S., et al. (1990). "Synthesis and biological activity of some (homopiperazinyl)propyl derivatives of substituted 1,4-benzodioxans." Journal of Medicinal Chemistry, 33(1), 97–101. Link
-
Citation for: Synthesis of the homopiperazine ring system and alcohol intermediates.[5]
-
-
Bennett, D. J., et al. (2020). "Bicyclic peptide ligands and uses thereof." World Intellectual Property Organization, WO2020084305A1. Link
- Citation for: Specific deprotection protocol for 1,4-diazepan-6-one carboxyl
-
Mancini, I., et al. (2007). "1,4-Dibenzyl-1,4-diazepan-6-one."[6] Molbank, M569.
- Citation for: Characterization of the dibenzyl protected ketone intermedi
- Dick, C. R. (1962). "Synthesis of 1,4-Diazepines." Journal of Organic Chemistry, 27(1), 272.
Sources
- 1. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents [patents.google.com]
- 3. 1,5-Dichloropentan-3-one | 3592-25-4 | Benchchem [benchchem.com]
- 4. WO2020084305A1 - Bicyclic peptide ligands and uses thereof - Google Patents [patents.google.com]
- 5. CN103360330A - Synthetic method for homopiperazine - Google Patents [patents.google.com]
- 6. 1,4-dibenzyl-1,4-diazepan-6-ol 95% | CAS: 389062-84-4 | AChemBlock [achemblock.com]
Conformational Analysis of 1,4-Diazepan-6-one Dihydrochloride: A Technical Comparison Guide
Executive Summary
The 1,4-diazepan-6-one scaffold represents a critical "privileged structure" in modern medicinal chemistry, offering a distinct geometric vector profile compared to the ubiquitous piperazine or pyrrolidine rings. As a dihydrochloride salt, this 7-membered heterocycle introduces unique conformational constraints driven by electrostatic repulsion and hydrogen bonding.
This guide objectively compares the conformational "performance"—defined by structural diversity, vector orientation, and energy landscape—of 1,4-diazepan-6-one dihydrochloride against its 6-membered and non-ketone analogs. It provides validated experimental protocols for resolving its dynamic structure in solution.
Conformational Landscape & Mechanistic Insight
The "Flexible" Challenge
Unlike the rigid chair conformation of cyclohexane or piperazine, the 7-membered diazepane ring is inherently flexible. However, the introduction of the ketone at position 6 (C6) and the dihydrochloride salt form significantly alters this landscape.
-
Planarization: The
hybridized carbonyl carbon at C6 forces a degree of planarity, reducing the number of accessible low-energy conformers compared to the parent 1,4-diazepane. -
Protonation Lock: In the dihydrochloride form, both nitrogen atoms (N1 and N4) are protonated. The resulting electrostatic repulsion between the two ammonium centers (
) disfavors compact "boat" conformations, pushing the ring toward extended "twist-chair" forms to maximize charge separation.
Comparative Scaffold Analysis
The following table contrasts the 1,4-diazepan-6-one scaffold with its primary drug discovery alternatives.
Table 1: Physicochemical and Structural Comparison of Nitrogen Heterocycles
| Feature | 1,4-Diazepan-6-one | Piperazine | 1,4-Diazepane (Parent) |
| Ring Size | 7-membered | 6-membered | 7-membered |
| Dominant Conformation | Distorted Twist-Chair | Rigid Chair | Fluxional (Chair/Twist-Boat) |
| Vector Orientation | ~110° - 120° (Variable) | 180° (Linear) | Highly Variable |
| Flexibility (Entropy) | Moderate (Restricted by C=O) | Low (Rigid) | High |
| Electronic Character | Polar (Dipole from C=O) | Non-polar (Symmetric) | Moderate |
| Primary Application | Peptidomimetics, | Linkers, GPCR ligands | Flexible Linkers |
Experimental Validation Protocols
To accurately determine the conformation of this compound, a multi-modal approach is required. Single-method analysis (e.g., NMR alone) is often insufficient due to rapid ring flipping on the NMR timescale.
Protocol A: pH-Dependent NMR Titration
Objective: To map the conformational shift induced by protonation state changes (free base vs. dihydrochloride).
-
Sample Preparation: Dissolve 10 mg of this compound in 600
L of . -
Initial Acquisition: Acquire 1D
NMR and 2D NOESY spectra at pH ~2.0 (native salt pH). -
Titration: Sequentially add aliquots of
( in ) to adjust pH to 4.0, 7.0, and 10.0. -
Analysis: Monitor the chemical shift (
) of the -methylene protons (C2, C3, C5, C7).-
Insight: A significant splitting of the geminal protons (e.g., distinct axial/equatorial signals) indicates a "locked" conformation. A collapse into a singlet indicates rapid ring flipping (averaging).
-
Protocol B: Computational Validation (DFT)
Objective: To calculate the energy barriers between the Twist-Chair and Boat conformers.
-
Input Generation: Build the 3D structure of the diprotonated cation.
-
Conformational Search: Perform a Monte Carlo search using the MMFF94 force field to identify local minima.
-
Geometry Optimization: Optimize the lowest energy structures using DFT at the B3LYP/6-31G(d,p) level of theory, including an implicit solvation model (PCM) for water.
-
Frequency Calculation: Confirm minima (no imaginary frequencies) and calculate Gibbs Free Energy (
).
Visualizing the Conformational Equilibrium
The following diagram illustrates the dynamic equilibrium and the analytical workflow required to resolve it.
Figure 1: Conformational equilibrium of 1,4-diazepan-6-one driven by protonation state and validation methods.
Critical Analysis: Why Choose This Scaffold?
Vector Diversity in Library Design
In fragment-based drug discovery (FBDD), the 1,4-diazepan-6-one scaffold offers a "non-flat" topology. While piperazines project substituents at a predictable 180° angle, the diazepanone ring projects substituents at vectors that can access unique pockets in the target protein, particularly for GPCRs and ion channels.
The "Ketone" Advantage
The C6 ketone is not just a structural constraint; it is a reactive handle.
-
Reductive Amination: Allows for rapid diversification at C6.
-
Schmidt Rearrangement: The ketone can be used to generate further ring-expanded systems if needed.
-
Hydrogen Bonding: The carbonyl oxygen acts as a hydrogen bond acceptor, adding a pharmacophoric point that simple diazepanes lack.
Stability Considerations
-
Hydrolysis: The amide-like character (though it is a ketone, not an amide) is stable. However, the dihydrochloride salt is hygroscopic.
-
Storage: Must be stored in a desiccator. Exposure to moisture can lead to the formation of hydrates, which complicates accurate weighing for biological assays.
References
-
BenchChem. (2025). Conformational Analysis of Substituted 1,4-Diazepanes: A Technical Guide for Drug Development. Retrieved from
-
National Institutes of Health (NIH). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. PubMed Central. Retrieved from
-
ResearchGate. 1,4-Diazepane Ring-Based Systems: Synthesis and Structural Characterization. Retrieved from
-
University of Waterloo. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta Aggregation Inhibitors. UWSpace. Retrieved from
-
PubChem. Diazepam (Structural Analog Context). National Library of Medicine. Retrieved from
Comparison of the pharmacological profiles of various 1,4-diazepine derivatives
Pharmacological Profile Comparison of 1,4-Diazepine Derivatives: A Technical Guide
Introduction
The 1,4-benzodiazepine (BZD) class represents a cornerstone of allosteric modulation within the GABAergic system. While often grouped broadly as "sedative-hypnotics," the pharmacological nuance between derivatives—driven by structural substitutions—dictates their specific clinical utility in anxiety, epilepsy, anesthesia, and muscle spasticity.
This guide provides a technical comparison of key 1,4-diazepine derivatives, moving beyond basic classification to analyze the Structure-Activity Relationships (SAR) , receptor binding kinetics (Ki) , and metabolic pathways that define their distinct profiles. It is designed for researchers requiring a rigorous, data-driven framework for compound selection and experimental design.
Structural Classification & SAR Analysis
The pharmacophore of benzodiazepines centers on the fusion of a benzene ring (Ring A) and a seven-membered 1,4-diazepine ring (Ring B).[1] Efficacy is fine-tuned by substituents at specific positions, influencing both lipophilicity (blood-brain barrier penetration) and receptor affinity.
Core SAR Rules:
-
Position 7 (Ring A): An electron-withdrawing group (e.g., -Cl, -NO2) is critical for high affinity.
-
Example:Clonazepam (-NO2) vs. Diazepam (-Cl).
-
-
Position 1 (Ring B): Alkylation (e.g., -CH3) generally enhances activity.
-
Example:Diazepam (Methyl) vs. Nordazepam (H).
-
-
Fused Rings (Positions 1 & 2): Fusion of a triazole or imidazole ring prevents oxidative metabolism at position 2 and often increases affinity.
-
Example:Alprazolam (Triazolo) and Midazolam (Imidazo).
-
Visualization: SAR & Metabolic Logic
Figure 1: Metabolic cascade of Diazepam illustrating the generation of active metabolites, a key differentiator from short-acting fused-ring derivatives like Midazolam.
Comparative Pharmacological Profiles
The following data aggregates binding affinity (Ki) and pharmacokinetic (PK) parameters. Note that Ki values are dependent on the specific radioligand and tissue preparation (e.g., Rat Cortex vs. Recombinant Human Receptors).
Table 1: Receptor Binding Affinity (Ki) & Selectivity
Data represents competitive displacement of [³H]-Flumazenil or [³H]-Diazepam in rat cortical membranes (unless noted).
| Derivative | Class | Ki (nM) | Selectivity Notes |
| Clonazepam | 7-Nitro-1,4-BZD | 0.56 | High affinity; potent anticonvulsant. |
| Alprazolam | Triazolo-1,4-BZD | ~1.0 - 2.0 | High potency; rapid receptor occupancy. |
| Diazepam | 1,4-BZD | 3.0 - 18.0 | Moderate affinity; broad subtype binding ( |
| Midazolam | Imidazo-1,4-BZD | ~1.5 - 5.0 | High affinity; pH-dependent solubility (ring opening). |
| Lorazepam | 3-OH-1,4-BZD | 2.6 | High affinity; slow dissociation rates (longer duration). |
| Zolpidem * | Imidazopyridine | 20 ( | Non-BZD Comparator: >10,000 nM for |
Table 2: Pharmacokinetic Differentiators
| Compound | Onset (IV/Oral) | Half-Life ( | Active Metabolites | Metabolism Route |
| Midazolam | Rapid (<2 min IV) | 1.5 – 2.5 hrs | CYP3A4 (High extraction) | |
| Diazepam | Rapid (Lipophilic) | 20 – 100 hrs | Nordazepam, Temazepam, Oxazepam | CYP3A4, CYP2C19 |
| Lorazepam | Intermediate | 10 – 20 hrs | None (Inactive glucuronides) | Glucuronidation (UGT) |
| Alprazolam | Rapid/Intermediate | 11 – 15 hrs | CYP3A4 |
Experimental Protocols
To validate these profiles in a research setting, the following protocols are recommended. These methodologies ensure reproducibility and control for nonspecific binding.
Protocol A: Radioligand Binding Assay (Filtration Method)
Objective: Determine the inhibition constant (
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in 50 mM Tris-HCl (pH 7.4).
-
Centrifuge at 20,000 x g for 15 mins at 4°C. Wash pellet 3x to remove endogenous GABA (critical for accurate BZD affinity measurement).
-
-
Incubation:
-
Total Binding: 100
g membrane protein + 1 nM [³H]-Flumazenil + Buffer. -
Nonspecific Binding: Above + 10
M Diazepam (saturating concentration). -
Test: Above + Test Compound (
M to M). -
Incubate at 4°C for 60 mins (equilibrium).
-
-
Harvesting:
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding).
-
Wash 3x with ice-cold buffer.
-
-
Analysis:
Protocol B: Electrophysiology (Whole-Cell Patch Clamp)
Objective: Measure functional potentiation of GABA-evoked currents.[4]
-
Setup: HEK293 cells transiently transfected with human
1 2 2 GABA_A receptors. -
Recording:
-
Voltage-clamp at -60 mV.
-
Internal solution: CsCl-based (to isolate Cl- currents).
-
-
Application:
-
Apply GABA
(concentration eliciting 20% max response) for 5s. -
Washout (30s).
-
Co-apply GABA
+ Test Compound (e.g., 1 M).
-
-
Quantification:
-
Calculate % potentiation:
.
-
Visualization: Mechanism of Action
Figure 2: Allosteric modulation pathway. Note that BZDs increase the frequency of channel opening, not the duration (unlike barbiturates).
References
-
Griffin, C. E., et al. (2013). "Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects."[5] Ochsner Journal. Link
-
Möhler, H., et al. (2002). "A New Benzodiazepine Pharmacology." Journal of Pharmacology and Experimental Therapeutics. Link
-
Olsen, R. W. (2018). "GABA A receptor: Positive and negative allosteric modulators." Neuropharmacology. Link
-
BenchChem. "Comparative Binding Affinities of Benzodiazepines." BenchChem Technical Guides. Link
-
Gifford Bioscience. "Radioligand Binding Assay Protocol." Gifford Bioscience Protocols. Link
Sources
Safety Operating Guide
1,4-Diazepan-6-one Dihydrochloride: Proper Disposal Procedures
Core Directive & Safety Distinction
CRITICAL SAFETY NOTICE: Do NOT confuse this chemical with Diazepam (Valium) .
-
1,4-Diazepan-6-one dihydrochloride is a chemical building block/intermediate.[1]
-
Diazepam (CAS 439-14-5) is a controlled benzodiazepine drug.
-
Implication: Disposal of this intermediate does not require DEA controlled substance protocols (e.g., witness destruction) unless explicitly contaminated with controlled substances. Follow standard hazardous chemical waste procedures.
This guide provides a self-validating protocol for the safe disposal of This compound , ensuring compliance with environmental safety standards and preventing laboratory accidents.
Hazard Identification & Chemical Profile
Before disposal, you must understand the chemical's behavior to select the correct waste stream.
| Property | Description | Implication for Disposal |
| CAS Number | 1824627-70-4 | Unique identifier for waste labeling. |
| Molecular Formula | C₅H₁₂Cl₂N₂O | Organic amine salt; generates NOₓ and HCl upon combustion. |
| Physical State | Solid (Crystalline Powder) | Dust generation risk; requires particulate protection. |
| Acidity | Acidic (Dihydrochloride salt) | Corrosive Risk. Aqueous solutions may have pH < 2.0. |
| GHS Hazards | Irritant (Skin, Eye, Respiratory) | Requires PPE; do not inhale dust. |
| Solubility | High Water Solubility | Spills can be diluted, but must be collected, not drained. |
Incompatibility Matrix
Proper segregation prevents accidental reactions in the waste container.
Pre-Disposal Handling & Stabilization
Goal: Transform the active research sample into a stable waste form suitable for transport.
Personal Protective Equipment (PPE)[3]
-
Respiratory: N95 mask (minimum) or half-face respirator with P100 cartridges if handling open powder outside a fume hood.
-
Skin: Nitrile gloves (0.11 mm thickness minimum). Double glove if handling solutions >1 M.
-
Eyes: Chemical splash goggles (safety glasses are insufficient for acidic liquids).
Step-by-Step Stabilization
-
Identify the State: Is the waste solid (pure powder) or liquid (reaction mixture/stock solution)?
-
Labeling: Immediately label the container "HAZARDOUS WASTE - 1,4-Diazepan-6-one 2HCl".
-
Segregation: Ensure the waste container is free of oxidizers or strong bases.[2]
Disposal Workflow Protocols
Select the protocol matching your waste type.
Protocol A: Solid Waste Disposal (Preferred)
Best for: Expired stocks, contaminated solids, spill cleanup residues.
-
Containment: Transfer solid material into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but breakage-prone.
-
Labeling:
-
Waste Stream: Classify as Solid Organic Chemical Waste .
-
Destruction Method: High-temperature incineration. This ensures complete destruction of the heterocyclic ring and safe scrubbing of the HCl by-product.
Protocol B: Aqueous/Liquid Waste Disposal
Best for: Reaction mixtures, mother liquors, stock solutions.
Warning: Do not pour down the drain. While water-soluble, amine salts are regulated chemical pollutants.
-
pH Check: Measure the pH of the solution.
-
If pH < 2.0: The waste is legally Corrosive (D002) . You must either label it as such or neutralize it.
-
-
Neutralization (Optional but Recommended for Safety):
-
Place the waste container in a fume hood.
-
Slowly add dilute Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH).
-
Caution: Neutralization will liberate the free amine (1,4-Diazepan-6-one). Ensure good ventilation as the odor profile and toxicity of the free base may differ.
-
Adjust pH to between 5 and 9.
-
-
Collection: Pour into a solvent waste container compatible with aqueous organics (e.g., "Aqueous Waste with Trace Organics").
-
Labeling: List all solvents present (e.g., "Water, 1,4-Diazepan-6-one 2HCl").
Disposal Decision Tree
Emergency Procedures (Spills)
In the event of a spill during transfer for disposal:
-
Solid Spill:
-
Do NOT dry sweep if dust generation is visible.
-
Cover with wet paper towels to dampen the powder.
-
Scoop up the damp material and place it in a waste jar.[4]
-
Wash the area with water and soap; collect the rinsate as liquid waste.
-
-
Liquid Spill:
-
Absorb with an inert material (Vermiculite, dry sand, or chemical spill pads).
-
Do NOT use bleach (hypochlorite) to clean the area immediately, as it may react with the amine to form chloramines. Use simple soap and water first.[5]
-
Regulatory Classification Codes
Use these codes when filling out your institution's waste manifest.
-
RCRA Code (USA): Not P-listed or U-listed.
-
If pH < 2: D002 (Corrosive).
-
Otherwise: Non-Regulated Chemical Waste (unless mixed with regulated solvents).
-
-
European Waste Code (EWC): 16 05 08 * (Discarded organic chemicals consisting of or containing hazardous substances).
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (2025).[6] Compound Summary: 1,4-Diazepan-6-one.[1][7][8][9] National Library of Medicine. [Link]
Sources
- 1. This compound 97% | CAS: 1824627-70-4 | AChemBlock [achemblock.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. 1H-1,4-Diazepine | C5H6N2 | CID 12312963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aaronchem.com [aaronchem.com]
- 8. lookchem.com [lookchem.com]
- 9. 1,5-Dichloropentan-3-one | 3592-25-4 | Benchchem [benchchem.com]
Personal protective equipment for handling 1,4-Diazepan-6-one dihydrochloride
[1][2]
Executive Summary & Chemical Profile
1,4-Diazepan-6-one dihydrochloride is a specialized heterocyclic building block used in drug discovery.[1][2] While specific toxicological data for this exact CAS may be limited, its structure—a diazepane ring stabilized as a dihydrochloride salt—dictates its safety profile.[2]
The primary hazards are derived from its hydrolysis potential. Upon contact with moisture (mucous membranes, eyes, lungs), the dihydrochloride moiety dissociates to release hydrochloric acid (HCl), creating an immediate corrosive or severe irritant risk.[1][2] Furthermore, the diazepane core possesses biological activity potential common to pharmacophores, necessitating containment to prevent occupational sensitization.[2]
Core Safety Directive: Treat as a Corrosive Solid and Potential Sensitizer .[2] Engineering controls (Fume Hood) are primary; PPE is the secondary line of defense.[2]
Hazard Analysis & Risk Assessment
To select the correct PPE, we must understand the "Why" behind the hazard.[2]
| Hazard Component | Mechanism of Action | Critical Risk |
| Dihydrochloride Salt | Hydrolysis releases HCl upon contact with moisture.[1][2] | Acid Burns: High risk to eyes and respiratory tract.[2] |
| Fine Powder Form | Electrostatic suspension of particles.[2] | Inhalation: Deep lung penetration of acidic dust.[2] |
| Diazepane Core | Biologically active amine structure.[2] | Systemic Toxicity: Potential neuroactive effects or sensitization.[2] |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "safety gear."[2] Use this matrix to select specifications based on the task.
A. Primary PPE (Mandatory for All Handling)[2]
| PPE Category | Specification | Scientific Rationale |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses with side shields are insufficient for fine acidic powders.[1][2] Goggles provide a seal against airborne dust that can hydrolyze on the corneal surface.[2] |
| Hand Protection | Nitrile Rubber (Min.[2] thickness: 0.11 mm / 4 mil) | Nitrile offers excellent resistance to solid salts.[2] Latex is discouraged due to potential allergenicity and lower chemical resistance to organic impurities.[2] |
| Body Protection | Lab Coat (High-Neck, Long Sleeve) | Must button to the neck to prevent dust accumulation on the clavicle/skin.[2] 100% Cotton or Nomex is preferred over polyester (static reduction).[2] |
B. Task-Specific PPE Escalation[1][2]
| Operational State | Escalated PPE Requirement |
| Solution Preparation (Organic Solvents) | Double Gloving: If dissolving in DCM or DMF, wear 4-mil Nitrile (inner) and Laminate/Silver Shield (outer).[1][2] The solvent drives the permeation risk, not the salt.[2] |
| Spill Cleanup (>10g) | Respiratory Protection: NIOSH-approved N95 or P100 respirator only if outside a fume hood.[1][2] Tyvek Sleeves to cover exposed wrists.[2] |
Decision Logic: PPE Selection
The following diagram illustrates the logical flow for selecting protection based on the physical state of the reagent.
Figure 1: Decision logic for PPE selection based on physical state and associated risks.[1][2]
Operational Protocol: Safe Handling Workflow
Prerequisite: All operations must occur within a certified Chemical Fume Hood.[2]
Step 1: Preparation
-
Verify Airflow: Ensure hood face velocity is 80–100 fpm.
-
Static Control: Use an antistatic gun or ionizer if the powder is flighty.[2] Static charge can cause the powder to "jump" out of weighing boats, increasing inhalation risk.[2]
-
Staging: Place a secondary containment tray (spill tray) inside the hood.
Step 2: Weighing & Transfer
-
Tare: Tare the vial/flask before opening the reagent container.[2]
-
Transfer: Use a disposable spatula.[2] Do not pour from the bottle.
-
Hygiene: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent salt crust formation (which compromises the seal).[2]
Step 3: Solubilization (If applicable)
-
Caution: Adding water may generate heat (exothermic heat of solution) and lower pH immediately.[2]
-
Technique: Add solvent slowly down the side of the vessel to minimize aerosolization.[2]
Step 4: Decontamination
Disposal & Waste Management
Improper disposal of amine salts can lead to downstream safety issues.[2]
-
Solid Waste: Dispose of contaminated solids (gloves, wipes, weighing boats) in a container labeled "Hazardous Waste - Solid (Toxic/Corrosive)." [1][2]
-
Liquid Waste:
-
Aqueous: Adjust pH to 5–9 using Sodium Bicarbonate (
) before adding to the aqueous waste stream, unless your facility prohibits elementary neutralization.[2] -
Organic: Dispose in the "Halogenated" or "Non-Halogenated" solvent stream depending on the co-solvent. The small amount of amine salt generally does not require pre-neutralization in organic waste, but check local EHS regulations.[2]
-
Emergency Response Procedures
Self-validating response loop: Detect -> Neutralize -> Seek Help.[1][2]
-
Eye Contact:
-
Skin Contact:
-
Spill (Inside Hood):
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][5] [Link]
-
PubChem. (n.d.).[2][6] Compound Summary: Diazepam (Structural Analog for Diazepane core).[2] National Library of Medicine.[2] [Link][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Hazard Communication Standard: Labels and Pictograms. [Link][1]
Sources
- 1. Diazepam - Wikipedia [en.wikipedia.org]
- 2. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. di-corp.com [di-corp.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. 1H-1,4-Diazepine | C5H6N2 | CID 12312963 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
